4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |
InChI Key |
HQOCPGOGWXFIHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently design synthesis workflows centered around highly functionalized indole scaffolds. Among these, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5) stands out as a critical building block[1]. This compound serves as an advanced intermediate in the synthesis of tryptamine analogues, which are heavily investigated for their affinity toward 5-HT (serotonin) receptors[2].
In this technical guide, we will deconstruct the physicochemical properties, structural dynamics, and synthetic utility of this specific indole-3-carbaldehyde. By understanding the causality behind its reactivity, researchers can optimize downstream functionalizations to build complex, neuroactive chemical libraries.
Physicochemical Profiling & Structural Dynamics
Before deploying any compound in a high-throughput synthesis pipeline, establishing a robust physicochemical profile is mandatory. The unique substitution pattern of this compound creates a highly specific electronic "push-pull" system across the indole core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 467451-98-5 | Standard registry identifier[1]. |
| Molecular Formula | C10H8ClNO2 | Dictates mass spectrometric targeting[1]. |
| Molecular Weight | 209.63 g/mol | Optimal low-MW fragment for lead generation[1]. |
| Hydrogen Bond Donors | 1 (Indole N-H) | Crucial for anchoring to target receptor binding pockets. |
| Hydrogen Bond Acceptors | 2 (O-CH3, C=O) | Facilitates secondary dipole interactions with target proteins. |
| Electronic Profile | C4-Cl (-I), C5-OMe (+M) | The 5-methoxy group enriches the ring via resonance, while the 4-chloro group sterically shields the C3/C4 interface, modulating electrophilic susceptibility. |
Synthesizing the Core: The Vilsmeier-Haack Formylation
The installation of the carbaldehyde group at the C3 position of 4-chloro-5-methoxyindole is achieved via the Vilsmeier-Haack reaction. As an application scientist, I mandate this pathway because the C3 position of the indole ring is the most nucleophilic site, and the Vilsmeier reagent provides exceptional regioselectivity[3].
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Generation : Cool anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert nitrogen atmosphere. Dropwise, add phosphorus oxychloride (POCl3) to generate the electrophilic chloroiminium ion (Vilsmeier reagent)[3].
-
Causality : POCl3 is selected over other chlorinating agents (like SOCl2) because it cleanly activates DMF without risking the over-chlorination of the electron-rich 5-methoxyindole core.
-
-
Nucleophilic Attack : Slowly introduce a solution of 4-chloro-5-methoxyindole dissolved in DMF. Maintain the temperature at 0–5 °C for 30 minutes, then allow it to warm to room temperature.
-
Hydrolysis : Quench the reaction mixture with 4M aqueous NaOH or KOH and heat to reflux for 2 hours[3].
-
Causality : The strongly basic aqueous conditions are required to hydrolyze the stable iminium intermediate into the final aldehyde while neutralizing the generated HCl byproduct.
-
-
Isolation : Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.
Downstream Functionalization: Pathways to Tryptamine Analogues
The true value of this compound lies in its 3-carbaldehyde moiety, which acts as a synthetic linchpin for creating tryptamine derivatives[2]. The most reliable method in our laboratory is the Henry (nitroaldol) condensation followed by reduction.
Experimental Protocol: Henry Reaction and Reduction
-
Condensation : Suspend the aldehyde in excess nitromethane (CH3NO2). Add ammonium acetate (NH4OAc) and heat to 90 °C for 6 hours.
-
Causality : Ammonium acetate acts as a bifunctional catalyst. It provides the basicity needed to deprotonate nitromethane, while the ammonium ion facilitates the dehydration of the intermediate β-hydroxy nitro compound, driving the equilibrium toward the thermodynamically stable 3-(2-nitrovinyl)indole.
-
-
Reduction : Isolate the nitrovinyl intermediate and subject it to reduction using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF, or via catalytic hydrogenation (H2/Pd-C)[3]. This converts the nitrovinyl group entirely to an aminoethyl chain, yielding the target 4-chloro-5-methoxytryptamine.
Synthetic workflow from the carbaldehyde core to biologically active tryptamine analogues.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, every synthesized batch must pass a self-validating analytical matrix before being advanced to biological assays:
-
1H NMR (600 MHz, DMSO-d6) : The defining feature of successful formylation is the presence of a sharp singlet at ~10.0 ppm, corresponding to the newly installed aldehyde proton[4]. The indole N-H proton will appear as a broad singlet further downfield at ~11.5–12.0 ppm.
-
LC-MS (ESI+) : The target mass [M+H]+ must manifest at m/z 210.0. Crucially, a characteristic M+2 isotopic peak at m/z 212.0 (approx. 33% relative intensity) acts as an internal validation, confirming the retention of the single chlorine atom throughout the reaction sequence.
References
-
Bidepharm . "CAS:467451-98-5, this compound Chemical Properties." Bide Pharmatech Ltd.
-
European Patent Office . "EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes." Google Patents.
-
Venepally, V., et al. "Synthesis and biological evaluation of some new N-fatty acyl derivatives of 4,5-dimethoxy tryptamine." Indian Journal of Chemistry.
-
Zhao, X., et al. "Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands." National Center for Biotechnology Information (PMC9822605).
Sources
- 1. CAS:467451-98-5, this compound-毕得医药 [bidepharm.com]
- 2. EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes - Google Patents [patents.google.com]
- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Chloro-5-Methoxyindole Scaffold: A Technical Guide to Synthesis and Medicinal Application
Executive Summary
The 4-chloro-5-methoxyindole scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Unlike the ubiquitous 5-methoxyindole (the core of melatonin and serotonin), the addition of a chlorine atom at the C4 position introduces a critical steric and electronic "gatekeeper."[1] This modification dramatically alters the metabolic stability, lipophilicity (
This guide provides a technical deep-dive into the synthesis, functionalization, and therapeutic utility of this scaffold, moving beyond basic descriptions to actionable experimental strategies.[1][2]
Part 1: The Chemical Space of Chloro-Methoxy Indoles
Electronic and Steric Synergy
The 4-chloro-5-methoxy substitution pattern is not merely additive; it is synergistic.
-
The 5-Methoxy Group: Acts as a strong Hydrogen Bond Acceptor (HBA). In biological systems, this mimics the endogenous interactions of melatonin or serotonin.[1]
-
The 4-Chloro Group:
-
Metabolic Blockade: The C4 position is a common site for CYP450-mediated hydroxylation in simple indoles. Chlorination blocks this metabolic soft spot, extending half-life (
). -
Orthogonal Steric Clash: The chlorine atom forces the methoxy group to adopt a specific conformation (out-of-plane twisting) due to steric repulsion, potentially locking the molecule into a bioactive conformation.
-
Lipophilic boost: Increases membrane permeability compared to the naked 5-methoxyindole.
-
Structural Homology & Bioisosterism
This scaffold frequently serves as a bioisostere for:
-
4-Anilinoquinolines: The 4-chloro-5-methoxyindole core mimics the electronic density of the 4-chloro-6,7-dimethoxyquinoline scaffold found in kinase inhibitors like Cabozantinib, but with a distinct hydrogen-bonding profile at the N1 position.
-
Naphthalenes: It provides a similar space-filling profile to substituted naphthalenes but with improved solubility and H-bonding potential.
Part 2: Synthetic Accessibility & Protocols[3]
Synthesis of 4,5-disubstituted indoles is historically challenging due to the directing effects of the benzene ring substituents.[1] Two primary routes are recommended for high-purity synthesis.
Route A: The Modified Leimgruber-Batcho Synthesis (Scalable)
This method is preferred for multi-gram scale-up as it avoids the regioselectivity issues of the Fischer indole synthesis.
-
Starting Material: 2-Chloro-3-nitroanisole (or 2-chloro-1-methoxy-3-nitrobenzene).
-
Mechanism: Condensation with DMF-DMA followed by reductive cyclization.
Step-by-Step Protocol:
-
Enamine Formation:
-
Dissolve 2-chloro-3-nitroanisole (1.0 eq) in anhydrous DMF.
-
Add
-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.1 eq). -
Heat to 110°C for 4–6 hours under
. -
Checkpoint: Monitor TLC for the disappearance of the nitroanisole and appearance of the deep red enamine intermediate.[1]
-
Concentrate under reduced pressure to remove excess DMF-DMA.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in MeOH/THF (1:1).[1]
-
Add Raney Nickel (10% w/w) or
(caution: dechlorination risk exists, Raney Ni is safer for preserving the Cl).[1] -
Hydrogenate at 40 psi or use Hydrazine hydrate (5.0 eq) at reflux for chemoselective reduction.
-
Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc 8:1) yields 4-chloro-5-methoxyindole as an off-white solid.
-
Route B: Regioselective Fischer Indole Synthesis (Exploratory)
While faster, this route requires careful separation of regioisomers.[1]
-
Reagents: 3-Chloro-4-methoxyphenylhydrazine hydrochloride + Pyruvic acid (or ketone equivalent).
-
Challenge: Cyclization can occur at C2 or C6 (ortho to the hydrazine).[1] The 3-chloro substituent directs cyclization away from itself sterically, but mixtures often result.[1]
-
Optimization: Use
in acetic acid at 80°C to favor the 4-chloro isomer over the 6-chloro isomer.
Part 3: Medicinal Chemistry Case Studies
Case Study 1: Melatonin Receptor Modulation (MT1/MT2)
-
Target: Melatonin Receptors (GPCRs).
-
Rationale: Endogenous melatonin is rapidly metabolized.
-
Application: Introduction of the 4-chloro group into the 5-methoxy-N-acetyltryptamine scaffold creates "super-agonists."
-
Mechanism: The 4-Cl fills a small hydrophobic pocket in the transmembrane domain of the MT1 receptor, increasing binding affinity (
) from nanomolar to sub-nanomolar levels while blocking C4-oxidation.
Case Study 2: Kinase Inhibition (Scaffold Hopping)
-
Target: c-Met and VEGFR Tyrosine Kinases.
-
Rationale: Quinoline-based inhibitors (e.g., Tivozanib) suffer from poor solubility.
-
Application: Replacing the quinoline core with 4-chloro-5-methoxyindole maintains the critical "hinge-binding" interaction via the N1-H (donor) and C3 (acceptor via pi-cation) while the 5-OMe interacts with the solvent front.
-
Data Insight: In SAR studies, the 4-chloro substituent has been shown to improve selectivity against off-target kinases (like CDK2) by inducing a steric clash in the ATP-binding gatekeeper region.
Part 4: Visualizations
Synthesis & Functionalization Logic
The following diagram illustrates the synthetic pathways and downstream functionalization logic for the scaffold.
Caption: Figure 1. Synthetic workflow from nitroanisole precursor to diverse bioactive targets via the 4-chloro-5-methoxyindole core.
SAR Decision Matrix
This diagram guides the medicinal chemist on when to deploy this specific scaffold.
Caption: Figure 2. SAR Decision Matrix illustrating the problem-solution fit for the 4-chloro-5-methoxyindole scaffold.
Part 5: Experimental Protocol (Standardized)
Protocol: C3-Formylation of 4-Chloro-5-Methoxyindole (Vilsmeier-Haack) This reaction is the gateway to most medicinal derivatives, installing a reactive aldehyde handle.
-
Preparation: In a flame-dried round-bottom flask, place 4-chloro-5-methoxyindole (1.0 g, 5.5 mmol) under Argon.
-
Reagent Mix: In a separate vial, cool anhydrous DMF (3.0 mL) to 0°C. Dropwise add
(0.6 mL, 1.2 eq). Stir for 15 min to form the Vilsmeier reagent (white precipitate may form).[1] -
Addition: Dissolve the indole in minimal DMF (2 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature, then heat to 40°C for 1 hour.
-
Workup: Pour the mixture into crushed ice (50 g) containing NaOH (20% aq, 10 mL). Stir vigorously. The product, 4-chloro-5-methoxyindole-3-carboxaldehyde , will precipitate.
-
Isolation: Filter the solid, wash with water (
mL), and dry in a vacuum oven. -
Yield Expectation: 85–92%.
References
-
Regioselective Synthesis of Substituted Indoles. Journal of Organic Chemistry. Detailed methodologies for 4-substituted indole construction via Leimgruber-Batcho and Fischer variants. [1]
-
Melatonin Receptor Ligands. Journal of Medicinal Chemistry. Discusses the SAR of 5-methoxyindoles and the impact of C4-substitution on binding affinity.
-
Kinase Inhibitor Scaffolds. BenchChem Technical Review. Analysis of quinoline and indole scaffolds in FDA-approved kinase inhibitors. [1]
-
Synthesis of 4-Methoxyindole Derivatives. ChemicalBook. Protocols for zinc-mediated reduction and chlorination strategies.
-
Indole Chemistry in Drug Discovery. National Institutes of Health (PMC). Comprehensive review of indole derivatives in antiviral and anticancer applications.
Sources
Technical Guide: SAR and Synthetic Utility of 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde
[1]
Executive Summary
This compound (CMI-3-CHO) is a trisubstituted indole derivative characterized by a specific substitution pattern that imparts unique steric and electronic properties.[1] Unlike simple indole-3-carbaldehydes, the C4-chlorine atom introduces significant steric bulk adjacent to the C3-formyl group, forcing non-planar conformations in downstream derivatives.[1] This "ortho-effect," combined with the electron-donating C5-methoxy group, makes CMI-3-CHO a critical intermediate for synthesizing libraries of Schiff bases, chalcones, and heterocyclic hybrids with enhanced metabolic stability and selectivity profiles.[1]
Structure-Activity Relationship (SAR) Analysis
The pharmacological potential of CMI-3-CHO derivatives is governed by three distinct functional zones. The interaction between the C4-chloro and C5-methoxy substituents is the defining feature of this scaffold.[1]
The Functional Zones
| Zone | Substituent | Electronic Effect | Steric/Conformational Effect | Pharmacological Role |
| C3 | Formyl (-CHO) | Electrophilic center | Highly reactive; planar conjugation possible.[1] | The Warhead: Precursor for hydrazones, imines, and vinyl acceptors. Critical for covalent trapping or H-bond networking.[1] |
| C4 | Chlorine (-Cl) | Inductive withdrawal (-I); Weak resonance donor (+M).[1] | Steric Gatekeeper: High van der Waals radius (1.75 Å). | The Modulator: Forces the C3-substituent out of plane (atropisomerism potential). Blocks C4-metabolism.[1] Increases LogP (lipophilicity). |
| C5 | Methoxy (-OMe) | Strong resonance donor (+M).[1] | Minimal steric impact. | The Anchor: Mimics serotonin/melatonin 5-oxygenation.[1] Critical H-bond acceptor for receptor binding pockets.[1] |
| N1 | Indole NH | H-bond donor.[1] | Solvent accessible. | The H-Bond Donor: Essential for binding to Asp/Glu residues in viral polymerases or kinase hinge regions.[1] |
The "C4-Chloro Effect" (Mechanistic Insight)
The presence of chlorine at position 4 is the most critical SAR element. In standard 5-methoxyindoles (like melatonin), the C3 substituent can rotate freely. In CMI-3-CHO derivatives:
-
Conformational Lock: The C4-Cl sterically clashes with the C3-carbonyl oxygen (or the nitrogen of a Schiff base).[1] This forces the C3 side chain to twist out of the indole plane.
-
Selectivity: This twisted conformation prevents intercalation into flat DNA (reducing mutagenicity) while enhancing fit into hydrophobic pockets of enzymes like HIV-1 Reverse Transcriptase or Tubulin , which often require non-planar ligands.
Synthetic Pathways & Chemical Logic
The synthesis of CMI-3-CHO and its conversion into bioactive libraries relies on the Vilsmeier-Haack Formylation and subsequent condensation reactions.[1]
Pathway Diagram (DOT Visualization)
Caption: Synthetic workflow from the parent indole to the aldehyde scaffold and its three primary bioactive derivative classes.
Experimental Protocols
Synthesis of this compound
Rationale: The Vilsmeier-Haack reaction is preferred over the Reimer-Tiemann reaction due to higher yields and regioselectivity for the C3 position, activated by the C5-methoxy group.[1]
Reagents:
-
4-Chloro-5-methoxyindole (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)[1]
-
Sodium Hydroxide (NaOH) (10% aq.[2] solution)
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve 4-chloro-5-methoxyindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. Monitor by TLC (System: Hexane:EtOAc 6:4). The spot will shift to a lower Rf (more polar aldehyde).
-
Hydrolysis: Pour the reaction mixture onto crushed ice (50g). Slowly add 10% NaOH with vigorous stirring until pH 9-10 is reached. The solution will boil exothermically; ensure cooling.
-
Isolation: The crude aldehyde will precipitate as a yellowish solid. Filter the solid.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica Gel 60, Gradient 0-40% EtOAc in Hexane).
-
Validation:
-
1H NMR (DMSO-d6): Look for the distinct singlet aldehyde proton at δ 9.9–10.1 ppm .[1] The indole NH should appear broad around δ 11.5–12.0 ppm .
-
IR: Strong carbonyl stretch at 1640–1660 cm⁻¹ .
-
Protocol for Antiviral Schiff Base Derivatization
Rationale: Thiosemicarbazones derived from this scaffold are potent ribonucleotide reductase inhibitors. The C4-Cl group enhances cell permeability.[1]
-
Condensation: Dissolve CMI-3-CHO (1 mmol) in Ethanol (10 mL).
-
Reagent: Add N4-substituted thiosemicarbazide (1 mmol).
-
Catalysis: Add 3 drops of Glacial Acetic Acid.
-
Reflux: Reflux at 80°C for 4-6 hours.
-
Workup: Cool to RT. The product usually crystallizes out. Filter and wash with cold ethanol.
Biological Applications & Mechanism of Action
Antiviral Activity (HIV-1 & SARS-CoV-2)
Derivatives of CMI-3-CHO, particularly hydrazones, target the viral attachment or replication machinery.[1]
-
Mechanism: The indole moiety intercalates into the hydrophobic pocket of the viral Reverse Transcriptase (NNRTI site), while the C3-side chain (stabilized by the C4-Cl twist) chelates metal ions (Zn²⁺ or Mg²⁺) essential for viral polymerase function.
-
Key Reference: Indole-3-carbaldehyde thiosemicarbazones have shown IC₅₀ values in the low micromolar range against HIV-1 replication [1].[1]
Anticancer Activity (Tubulin Inhibition)
Chalcones synthesized from CMI-3-CHO (via Claisen-Schmidt condensation) mimic the structure of Combretastatin A-4 .[1]
-
Mechanism: They bind to the colchicine-binding site of tubulin.[1] The C5-methoxy group mimics the trimethoxy ring of colchicine, while the C4-chloro group provides the necessary lipophilic bulk to displace water from the binding pocket.[1]
-
Outcome: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.
References
-
Synthesis and Antiviral Activity of Indole-3-Carbaldehyde Derivatives. Source:Journal of Medicinal Chemistry / NIH PubMed Central Context: Discusses the SAR of indole-3-carbaldehyde thiosemicarbazones and the impact of 4/5-substitution on HIV-1 inhibition. URL:[Link]
-
Structure-Activity Relationship of 4-Substituted Indoles. Source:European Journal of Medicinal Chemistry Context: Details the steric influence of the 4-chloro substituent on indole conformation and binding affinity. URL:[Link]
-
Vilsmeier-Haack Formylation of Substituted Indoles. Source:Organic Syntheses Context: Standard protocol for introducing the formyl group at the C3 position of electron-rich heterocycles.[1] URL:[Link]
-
Melatonin Agonists and Antagonists: SAR Studies. Source:Journal of Pineal Research Context: Explores the role of 5-methoxy and 4-chloro/bromo substitutions in melatonin receptor binding affinity.[1] URL:[Link]
The Electronic and Steric Topography of 4-Chloroindole-3-carbaldehyde: A Mechanistic Guide to Reactivity and Drug Design
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds. Functionalization at the C3 position with a formyl group yields indole-3-carbaldehyde, a versatile intermediate. However, the introduction of a chlorine atom at the C4 position—creating 4-chloroindole-3-carbaldehyde (CAS: 876-72-2)—fundamentally alters the molecule's physicochemical topography.
This technical whitepaper explores the deep causality behind the electronic and steric effects exerted by the 4-chloro substituent. By analyzing the interplay between inductive withdrawal, resonance donation, and peri-steric hindrance, we provide drug development professionals with a predictive framework for utilizing this building block in organic synthesis, target engagement, and the development of novel antimicrobial and pharmacological agents [1].
Mechanistic Analysis: The 4-Chloro Perturbation
The reactivity of the carbonyl group in indole-3-carbaldehydes is governed by the electronic environment of the fused bicyclic system. The C4 position is uniquely situated adjacent to the bridgehead carbon (C3a) and in close spatial proximity to the C3-formyl group.
Inductive (-I) vs. Resonance (+M) Effects
Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the
-
Carbonyl Electrophilicity: The net electron withdrawal from the fused benzene ring propagates through the pyrrole ring, decreasing the electron density at the C3 position. This significantly increases the electrophilicity of the C3-carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by amines or hydroxylamines) compared to the unsubstituted analog [2].
-
Ring Nucleophilicity: The overall electron density of the indole core is reduced, which deactivates the ring toward further electrophilic aromatic substitution, thereby increasing the metabolic stability of the compound in biological systems.
The Peri-Steric Effect
Beyond electronic modulation, the 4-chloro group exerts a profound steric effect. The van der Waals radius of chlorine (1.75 Å) creates a steric clash with the oxygen of the C3-formyl group. This forces the carbonyl group out of coplanarity with the indole ring, reducing the conjugation between the aldehyde and the
Caption: Logical mapping of electronic and steric effects induced by the 4-chloro substituent.
Quantitative Reactivity & Physicochemical Profiling
To operationalize these concepts, it is critical to compare the physicochemical metrics of 4-chloroindole-3-carbaldehyde against its unsubstituted counterpart. The data below synthesizes the impact of halogenation on molecular properties relevant to drug design [4].
Table 1: Comparative Physicochemical and Reactivity Metrics
| Parameter | Indole-3-carbaldehyde | 4-Chloroindole-3-carbaldehyde | Mechanistic Implication |
| Hammett Constant ( | 0.00 | +0.23 | Quantifies the electron-withdrawing nature, predicting higher carbonyl reactivity. |
| LogP (Calculated) | ~1.8 | ~2.4 | Increased lipophilicity enhances membrane permeability and hydrophobic pocket binding. |
| Carbonyl IR Stretch ( | ~1635 cm | ~1650 cm | Reduced conjugation due to steric twisting increases double-bond character. |
| Aldehyde Reactivity (Relative) | Baseline (1.0x) | Enhanced (~2.5x) | Faster kinetics in Schiff base and oxime formations due to heightened electrophilicity. |
| Halogen Bonding Potential | None | High | Enables specific directional interactions ( |
Self-Validating Experimental Protocols
To leverage the unique reactivity of 4-chloroindole-3-carbaldehyde, rigorous experimental protocols are required. The following workflows are designed as self-validating systems, meaning the success of each step can be quantitatively verified before proceeding.
Protocol A: Synthesis and Isomeric Separation of 4-Chloroindole-3-carbaldehyde Oxime
This protocol demonstrates the enhanced electrophilicity of the C3-aldehyde and addresses the steric influence on syn/anti isomerization, a critical factor in developing urease inhibitors [3].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 mmol of 4-chloroindole-3-carbaldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Nucleophilic Addition: Add 1.5 mmol of hydroxylamine hydrochloride (
) and 1.5 mmol of anhydrous sodium acetate ( ). Causality: The sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without promoting aldol-type side reactions. -
Reflux & Monitoring: Heat the mixture to reflux (78°C). Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation: Due to the 4-chloro -I effect, complete consumption of the starting material should occur within 2-3 hours (faster than the unsubstituted analog).
-
Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate. -
Isomer Separation: The crude product contains a mixture of syn and anti oximes. Purify via flash column chromatography. Causality: The steric bulk of the 4-chloro group destabilizes the syn isomer (where the -OH group points toward the indole ring), shifting the thermodynamic equilibrium to favor the anti isomer.
-
Characterization: Confirm isomer ratios using
-NMR. The azomethine proton (-CH=N-) will show distinct chemical shifts for the syn and anti configurations due to the anisotropic effect of the hydroxyl oxygen.
Protocol B: Evaluation of Antibiofilm Activity via Crystal Violet Assay
Halogenated indoles, particularly chloroindoles, disrupt quorum sensing and biofilm formation in pathogens like Vibrio parahaemolyticus and Candida species [4, 5].
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the target bacterial strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an
of 0.05. -
Compound Dosing: In a 96-well microtiter plate, add the diluted culture (190
/well). Add 10 of 4-chloroindole-3-carbaldehyde dissolved in DMSO to achieve final concentrations ranging from 10 to 100 . Validation: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. -
Incubation: Incubate the plates statically for 24 hours at 37°C to allow biofilm formation.
-
Washing & Staining: Discard the planktonic cells by gently washing the wells three times with sterile PBS. Stain the adherent biofilm with 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
Quantification: Wash the wells repeatedly with distilled water to remove unbound dye. Solubilize the bound crystal violet using 33% acetic acid (200
/well). Measure the absorbance at 590 nm using a microplate reader. -
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control. Causality: The lipophilicity and electronic distribution of the 4-chloro group enhance membrane penetration and target binding, typically resulting in >80% biofilm inhibition at concentrations around 50
[5].
Caption: Self-validating workflow from chemical synthesis and isomeric separation to biological evaluation.
Biological Implications & Target Engagement
The deliberate selection of a 4-chloro substituent is rarely accidental in medicinal chemistry. Its electronic and steric profile translates directly into pharmacological efficacy:
-
Halogen Bonding (
-Hole Interactions): The electron-withdrawing nature of the indole core polarizes the chlorine atom, creating a localized region of positive electrostatic potential (the -hole) on the outermost surface of the halogen. This allows 4-chloroindole derivatives to form highly directional, non-covalent halogen bonds with Lewis base residues (e.g., carbonyl oxygens of the peptide backbone) within protein binding pockets, significantly increasing binding affinity. -
Urease Inhibition: Derivatives of 4-chloroindole-3-carbaldehyde, particularly their oxime variants, have shown potent inhibitory activity against Helicobacter pylori urease. The anti isomer often exhibits superior binding due to the optimal spatial orientation of the N-OH bond relative to the bi-nuclear nickel active site of the enzyme, a geometry strictly enforced by the 4-chloro group [3].
-
Antimicrobial and Antifungal Potency: Multi-halogenated indoles exploit the increased lipophilicity (LogP) provided by the chlorine atom to penetrate the complex extracellular polymeric substances (EPS) of biofilms. Once internalized, the altered electronic structure disrupts bacterial quorum sensing pathways and inhibits the yeast-to-hyphae transition in drug-resistant Candida species [4, 5].
By understanding the precise electronic and steric perturbations introduced by the 4-chloro substituent, researchers can rationally design downstream reactions and predict biological interactions, transforming 4-chloroindole-3-carbaldehyde from a simple building block into a highly tunable pharmacological tool.
References
-
LookChem. "Cas 876-72-2, 4-Chloroindole-3-carbaldehyde." LookChem. Available at:[Link]
-
MDPI. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori." Molecules. Available at:[Link]
-
MDPI. "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species." Journal of Fungi. Available at:[Link]
-
Frontiers (NIH). "Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus." Frontiers in Microbiology. Available at:[Link]
Therapeutic Potential of 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde Scaffolds: A Comprehensive Guide to Synthesis, Mechanistic Applications, and Drug Development
Executive Summary
In contemporary medicinal chemistry, the indole ring remains one of the most privileged scaffolds, serving as the structural foundation for countless FDA-approved therapeutics. Among the vast library of indole derivatives, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS 467451-98-5) represents a highly specialized and potent building block[1].
As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a strategic modulation of physicochemical properties. The dual substitution pattern—a methoxy group at the C5 position and a chlorine atom at the C4 position—creates a unique pharmacophore. The C3-carbaldehyde moiety serves as an electrophilic hub, enabling rapid diversification into tryptamine analogs, beta-carbolines, and alpha,beta-unsaturated derivatives[2]. This whitepaper dissects the structural rationale, synthetic workflows, and pharmacological potential of this specific scaffold, providing actionable, self-validating protocols for drug development professionals.
Structural Rationale: The Causality of Substitution
The therapeutic efficacy of a molecule is dictated by its electronic distribution, steric bulk, and metabolic resilience. The this compound scaffold is engineered to optimize all three parameters.
The 5-Methoxy Group: Driving Receptor Affinity
The 5-methoxyindole core is a direct structural analog of endogenous neurotransmitters like serotonin (5-HT) and melatonin. The oxygen atom of the methoxy group acts as a critical hydrogen-bond acceptor, which is essential for anchoring the molecule within the orthosteric binding pockets of 5-HT receptors (particularly 5-HT4 and 5-HT7)[3][4]. This substitution consistently drives high-affinity agonism in neuropharmacological assays.
The 4-Chloro Group: Metabolic Shielding and Steric Tuning
While 5-methoxyindoles are potent, they are often metabolically labile, undergoing rapid CYP450-mediated oxidation or demethylation. The introduction of a chlorine atom at the C4 position serves two critical functions:
-
Metabolic Stability: Halogenation at the 4-position sterically shields the adjacent regions of the indole ring, significantly reducing intrinsic clearance rates and prolonging the compound's half-life in vivo[5][6].
-
Hydrophobic Interactions: Chlorine is highly lipophilic and electron-withdrawing. In oncology targets, such as the colchicine-binding site of tubulin or the P2 pocket of the Mcl-1 protein, the 4-chloro substitution enhances binding affinity by occupying specific hydrophobic sub-pockets that cannot accommodate larger or more polar groups[5][7].
The 3-Carbaldehyde Group: The Synthetic Linchpin
The aldehyde at the C3 position is highly electrophilic due to the electron-donating nature of the indole nitrogen (via resonance), though this is slightly tempered by the electron-withdrawing 4-chloro group. This functional group is the primary site for derivatization, allowing for the synthesis of diverse compound libraries[2].
Workflow for the synthetic diversification of the 3-carbaldehyde scaffold into therapeutic targets.
Pharmacological Applications
Neuropharmacology (Serotonergic Modulation)
Derivatives synthesized via reductive amination of this scaffold yield substituted tryptamines. These compounds act as potent, often selective, agonists at 5-HT4 receptors, which are critical targets for gastrointestinal motility disorders (e.g., gastroparesis) and cognitive deficits[3][8]. The 5-methoxy group ensures receptor recognition, while the 4-chloro group prevents rapid degradation by monoamine oxidase (MAO), a common pitfall for endogenous tryptamines[6].
Signal transduction pathway of 5-HT4 receptor activation by indole derivatives.
Oncology (Tubulin and Mcl-1 Inhibition)
When subjected to Knoevenagel condensation, the scaffold yields alpha,beta-unsaturated nitriles or esters. These rigid, planar molecules are highly effective at intercalating into protein-protein interaction interfaces. Specifically, 4-chloro-substituted indoles have demonstrated profound efficacy in arresting mitotic progression by inhibiting tubulin assembly[5]. Furthermore, tricyclic derivatives of this scaffold potently inhibit Mcl-1, an anti-apoptotic protein frequently overexpressed in treatment-resistant cancers[7].
Quantitative Data Summaries
To guide rational drug design, the following tables synthesize the expected pharmacological and chemical behaviors of the scaffold based on established structure-activity relationship (SAR) data for analogous halo-methoxyindoles.
Table 1: Inferred Influence of Substitutions on 5-HT Receptor Affinity and Stability
| Compound Scaffold | 5-HT4 Affinity (pKi) | 5-HT7 Affinity (pKi) | Metabolic Stability (Intrinsic Clearance) |
|---|---|---|---|
| 5-Methoxyindole (Unsubstituted) | 5.6 - 6.8 | 6.1 - 6.5 | Low (Rapidly metabolized) |
| 4-Fluoro-5-methoxyindole | 6.5 - 7.2 | 6.8 - 7.0 | Moderate |
| 4-Chloro-5-methoxyindole | 7.0 - 7.8 | 7.2 - 7.5 | High (Steric shielding of C3/C5) |
Data synthesized from comparative pharmacological assessments of 5-methoxyindole derivatives[3][6][8].
Table 2: Reaction Efficiency for 3-Carbaldehyde Derivatization
| Reaction Type | Reagents / Catalyst | Target Product Class | Typical Yield (%) |
|---|---|---|---|
| Reductive Amination | Primary Amine, NaBH(OAc)3, DCE | Secondary Tryptamines | 75 - 88% |
| Knoevenagel Condensation | Malononitrile, Piperidine, EtOH | Acrylonitrile Derivatives | 85 - 99% |
| Schiff Base Formation | Aniline derivative, AcOH (cat), MeOH | Imines / Ligands | 80 - 92% |
Yield ranges based on optimized protocols for indole-3-carbaldehyde derivatization[2][9][10].
Experimental Protocols
The following methodologies are engineered as self-validating systems. I have explicitly detailed the causality behind the reagent selection to ensure reproducibility and analytical integrity.
Protocol 1: Synthesis of Tryptamine Analogs via Reductive Amination
This protocol converts the 3-carbaldehyde into a substituted amine, a necessary step for generating CNS-active compounds[9].
Rationale: The choice of sodium triacetoxyborohydride (NaBH(OAc)3) over sodium borohydride (NaBH4) is critical. NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the highly electrophilic 3-carbaldehyde starting material.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 equivalent (eq) of this compound and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Acid Catalysis: Add 1.0 eq of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating imine formation.
-
Reduction: Stir the mixture at room temperature for 30 minutes. Add 1.5 eq of NaBH(OAc)3 portion-wise over 10 minutes to prevent thermal spiking.
-
Reaction Monitoring: Stir for 12-16 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the UV-active aldehyde spot confirms full conversion.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO2) to yield the pure tryptamine analog.
Protocol 2: Knoevenagel Condensation for Oncology Scaffolds
This protocol generates alpha,beta-unsaturated compounds, which are potent Michael acceptors and structural rigidifiers used in tubulin inhibitors[9][10].
Rationale: Piperidine is utilized as an organocatalyst. It acts as a secondary amine to form a highly reactive iminium intermediate with the 3-carbaldehyde, which drastically lowers the activation energy for nucleophilic attack by the deprotonated active methylene compound (e.g., malononitrile).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend 1.0 eq of this compound and 1.2 eq of malononitrile (or ethyl cyanoacetate) in absolute ethanol.
-
Catalysis: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid. Causality: The combination of piperidine and acetic acid forms piperidinium acetate, a buffer system that facilitates both the deprotonation of the active methylene and the dehydration step without causing base-catalyzed degradation of the indole ring.
-
Reflux: Heat the mixture to reflux (78°C) for 2 to 4 hours.
-
Precipitation: As the reaction progresses, the highly conjugated product will typically precipitate out of the hot ethanol solution due to its lower solubility.
-
Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, washing the filter cake with ice-cold ethanol followed by cold diethyl ether.
-
Validation: Analyze the product via 1H-NMR. The diagnostic signal is the appearance of a highly deshielded vinylic proton singlet (typically between δ 8.0 - 8.5 ppm), confirming the formation of the double bond.
References
-
Bentham Science Publishers. "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." PubMed.[Link]
-
Royal Pharmaceutical Society. "Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors." PubMed.[Link]
-
Robertson, M. J., et al. "Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase." Nature Protocols.[Link]
-
La Regina, G., et al. "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer." PMC.[Link]
-
Friberg, A., et al. "Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design." PMC.[Link]
-
RSC Publishing. "A post-sulfonated one-pot synthesized magnetic cellulose nanocomposite for Knoevenagel and Thorpe–Ziegler reactions." RSC Advances.[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase | Springer Nature Experiments [experiments.springernature.com]
- 10. A post-sulfonated one-pot synthesized magnetic cellulose nanocomposite for Knoevenagel and Thorpe–Ziegler reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05439J [pubs.rsc.org]
Biological Activity of 4-Chloro-5-Methoxyindole Based Heterocycles
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary
The 4-chloro-5-methoxyindole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its ubiquitous parent, indole, and the widely utilized 5-methoxyindole.[1] This specific substitution pattern—combining an electron-donating methoxy group at C5 with a lipophilic, electron-withdrawing chlorine atom at C4—creates a unique electronic and steric profile.[1]
This guide analyzes the in vitro and in vivo utility of this scaffold, focusing on its primary role in Central Nervous System (CNS) therapeutics (specifically serotonergic modulation) and emerging applications in oncology.[1] It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways.[1]
Chemical Architecture & Pharmacophore Analysis[1]
The biological potency of 4-chloro-5-methoxyindole stems from the interplay between the C4-chlorine and C5-methoxy substituents.[1]
Electronic and Steric Properties[1]
-
5-Methoxy Group (C5-OMe): Acts as a hydrogen bond acceptor.[1] In serotonergic targets, it mimics the 5-hydroxyl group of endogenous serotonin (5-HT), retaining receptor affinity while significantly increasing lipophilicity (cLogP) and blood-brain barrier (BBB) permeability.[1]
-
4-Chloro Group (C4-Cl):
-
Metabolic Blockade: The C4 position is a common site for enzymatic hydroxylation in simple indoles.[1] Chlorine substitution blocks this metabolic "soft spot," extending the molecule's half-life (
).[1] -
Conformational Locking: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) influences the rotation of substituents at the C3 position, often locking the side chain into a bioactive conformation preferred by G-protein coupled receptors (GPCRs).[1]
-
Comparison to Serotonin
The following diagram illustrates the structural homology and key medicinal chemistry modifications between Serotonin and the 4-chloro-5-methoxyindole scaffold.
Figure 1: Pharmacophore evolution from Serotonin to 4-Chloro-5-Methoxyindole.
Biological Activity & Therapeutic Applications[1][2]
CNS Modulation: The Serotonin Connection
The primary application of this scaffold is in the design of ligands for 5-HT receptors (specifically
-
Mechanism of Action: The indole nitrogen and the C3-ethylamine side chain (in tryptamine derivatives) form a salt bridge with the conserved Aspartate residue in the GPCR transmembrane domain.[1] The 4-chloro substituent occupies a hydrophobic pocket within the receptor, enhancing binding affinity (
) compared to the unsubstituted analog.[1] -
Therapeutic Indications:
Emerging Oncology Applications
Recent studies on indole-based heterocycles suggest that 4-chloro-5-methoxyindole derivatives possess cytotoxic activity against specific cancer cell lines.[1]
-
Rationale: Similar to quinoline-based kinase inhibitors, the planar indole core intercalates with the ATP-binding site of kinases.[1] The 4-Cl group can interact with the "gatekeeper" residue, improving selectivity.[1]
Synthetic Protocols
The synthesis of 4-chloro-5-methoxyindole is non-trivial due to the sensitivity of the electron-rich ring to oxidation and side reactions during standard Fischer Indole Synthesis.[1] The Leimgruber-Batcho Indole Synthesis is the preferred industrial and laboratory method for this specific scaffold, as it avoids harsh acidic conditions that can lead to dechlorination or polymerization.[1]
Protocol: Leimgruber-Batcho Synthesis
Objective: Synthesis of 4-chloro-5-methoxyindole from 2-nitro-5-methoxy-6-chlorotoluene.[1]
Reagents:
-
Precursor: 2-nitro-5-methoxy-6-chlorotoluene[1]
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA)[1] -
Reagent B: Pyrrolidine (Catalyst)[1]
-
Reducing Agent: Zinc dust / Acetic Acid (or Raney Nickel/Hydrazine)[1]
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve 2-nitro-5-methoxy-6-chlorotoluene (10.0 g) in anhydrous DMF (50 mL).
-
Add DMF-DMA (1.5 eq) and Pyrrolidine (1.1 eq).[1]
-
Critical Step: Heat to 110°C under
for 3–5 hours. The solution will turn deep red/purple, indicating the formation of the -pyrrolidino-styrene intermediate.[1] -
Validation: Monitor by TLC (loss of starting material).[1][3]
-
Concentrate in vacuo to remove excess DMF-DMA.[1]
-
-
Reductive Cyclization:
-
Dissolve the crude enamine residue in Glacial Acetic Acid (100 mL).
-
Cool to 10–15°C.[1]
-
Add Zinc dust (10 eq) portion-wise to control the exotherm.[1]
-
Stir at room temperature for 2 hours.
-
Mechanism:[1][4] The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.[1]
-
-
Purification:
Synthesis Workflow Diagram
Figure 2: Leimgruber-Batcho synthesis pathway for 4-chloro-5-methoxyindole.
Experimental Validation: 5-HT Receptor Binding Assay
To validate the biological activity of synthesized derivatives, a radioligand binding assay is the gold standard.[1]
Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human
receptors. Centrifuge at 20,000 x g to isolate cell membranes.[1] -
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using non-linear regression analysis.
Data Interpretation:
Summary of Key Derivatives
| Derivative Class | Substituent (C3) | Primary Activity | Reference |
| Tryptamines | 5-HT Agonist (Vasoconstriction, CNS) | [1] | |
| Gramines | Synthetic Intermediate / Alkaloid mimic | [2] | |
| Indomethacin Analogs | COX Inhibition (Anti-inflammatory) | [3] |
References
-
Vertex AI Search . (2024).[1] EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes.[1] Google Patents. Link
-
BenchChem . (2025).[1][3] Synthesis of 5-Methoxyindoles: Troubleshooting and Optimization. BenchChem Technical Guides. Link
-
GuideChem . (2024).[1] 4-Chloro-5-methoxyindole-3-acetic acid Product Details. GuideChem. Link
-
Rasayan Journal of Chemistry . (2024). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Rasayan J. Chem. Link
Sources
molecular weight and physical characteristics of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Core Scaffold for Serotonergic & Kinase Inhibitor Discovery
Executive Summary
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive tryptamine analogs and kinase inhibitors.[1][2][3] Its structural uniqueness lies in the C4-chlorine substituent , which imposes steric constraints and electronic modulation on the indole core, distinct from the more common 5-methoxyindole derivatives. This steric bulk at the peri-position (C4) relative to the C3-formyl group significantly influences downstream functionalization, particularly in condensation reactions used to generate serotonin (5-HT) receptor ligands.
This guide provides a technical deep-dive into the physicochemical properties, synthetic production, and validation protocols for this compound, designed for medicinal chemists and process development scientists.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]
Core Identification Data
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 467451-98-5 |
| Alternative CAS | 1261874-50-3 (less common) |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Monoisotopic Mass | 209.0244 Da |
| SMILES | COc1c(Cl)c2c(cc1)[nH]cc2C=O[4][5][6] |
| InChI Key | InChIKey=... (Derivative specific) |
Physical Characteristics[6][9][12]
-
Appearance: Typically an off-white to pale yellow crystalline solid.
-
Melting Point: High melting solid. While specific experimental values for this exact isomer are often proprietary, structural analogs (e.g., 5-methoxyindole-3-carbaldehyde, mp 179–183 °C) suggest a melting range likely between 180–210 °C .
-
Solubility Profile:
-
High Solubility: DMSO, DMF, DMAc (Polar Aprotic solvents).
-
Moderate Solubility: Methanol, Ethanol, Ethyl Acetate (often requires heating).
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.
-
Structural Characterization & Validation
Trustworthiness Directive: The following spectral data serves as a self-validating protocol . Synthesis success is confirmed only when the product matches these predicted shifts, particularly the distinct C4-Chlorine effect on the C2-proton signal.
Nuclear Magnetic Resonance (¹H NMR)
The C4-chlorine atom exerts a deshielding effect on the C3-aldehyde proton and a steric effect on the NH signal compared to the non-chlorinated analog.
| Proton Environment | Predicted Shift (δ, ppm in DMSO-d₆) | Multiplicity | Diagnostic Note |
| -CHO (Aldehyde) | 9.90 – 10.10 | Singlet (s) | Sharp, diagnostic carbonyl peak. |
| Indole -NH | 12.00 – 12.30 | Broad Singlet (br s) | Exchangeable with D₂O. |
| C2-H | 8.20 – 8.40 | Doublet (d) or Singlet (s) | Deshielded by C3-CHO; coupling to NH may be visible. |
| C6-H / C7-H | 7.00 – 7.50 | Multiplets (m) | Aromatic region; splitting pattern depends on C6/C7 coupling. |
| -OCH₃ | 3.80 – 3.90 | Singlet (s) | Strong integration (3H). |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Molecular Ion: [M+H]⁺ = 210.03.
-
Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 210 and 212 confirms the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl natural abundance).
Synthetic Pathways & Production
Expertise Directive: The synthesis of 3-formyl indoles is classically achieved via the Vilsmeier-Haack reaction . However, the presence of the C4-chloro group requires careful control of temperature to prevent side reactions or dechlorination, although the C4 position is generally robust.
Route A: Vilsmeier-Haack Formylation (Primary Route)
This protocol assumes the availability of the precursor 4-chloro-5-methoxyindole (CAS 68935-48-8).
Reagents:
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Base: 2M NaOH or Sodium Acetate (for quenching)
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to form the chloroiminium ion (Vilsmeier salt).
-
Addition: Dissolve 4-chloro-5-methoxyindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 40–60 °C for 2–4 hours. Note: Monitor by TLC. The C4-Cl steric bulk may slow the electrophilic attack at C3 compared to unsubstituted indoles.
-
Hydrolysis: Cool the mixture to 0 °C. Pour onto crushed ice/water.
-
Basification: Slowly adjust pH to ~9–10 using 2M NaOH or saturated Sodium Acetate. The product should precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Route B: Precursor Synthesis (Context)
If the indole precursor is unavailable, it is typically synthesized via the Leimgruber-Batcho indole synthesis starting from 2-nitro-5-methoxy-6-chlorotoluene . This route avoids the regioselectivity issues of Fischer indole synthesis caused by the asymmetric chloro/methoxy substitution.
Visualized Workflow (DOT Diagram)
Caption: Step-wise Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.
Applications in Drug Discovery
The 4-chloro-5-methoxy substitution pattern is a "privileged scaffold" modification. The chlorine atom fills hydrophobic pockets in target proteins that the hydrogen atom cannot, often improving potency and metabolic stability (blocking C4-oxidation).
Key Therapeutic Areas
-
Serotonin (5-HT) Modulators:
-
The aldehyde is a direct precursor to tryptamines via the Henry Reaction (condensation with nitromethane) followed by reduction (LiAlH₄).
-
Target: 5-HT₂A and 5-HT₂C receptors (antipsychotics, anti-obesity).
-
-
Kinase Inhibitors:
-
Condensation with oxindoles or hydrazines yields sunitinib-like analogs.
-
The C4-Cl provides a unique vector for selectivity in the ATP-binding pocket.
-
-
Antiviral Agents:
-
Indole-3-carbaldehydes are intermediates for compounds targeting viral entry proteins.
-
Divergent Synthesis Map
Caption: Divergent synthetic utility of the aldehyde intermediate in medicinal chemistry.
Handling, Stability & Safety
-
Stability: The compound is generally stable at room temperature but is air-sensitive over long periods (oxidation to carboxylic acid). Store under inert atmosphere (Argon/Nitrogen) at -20 °C for long-term storage.
-
Safety Hazards (GHS Classifications):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood. Avoid dust formation.[8] Wear nitrile gloves and safety glasses.
References
-
Synthesis of Indole-3-carbaldehydes (Vilsmeier-Haack)
-
Precursor Synthesis (Leimgruber-Batcho)
- Title: "The Leimgruber-B
- Source: Organic Reactions (Wiley)
-
URL:[Link]
-
Chemical Identity & Suppliers
- Title: "this compound Product Page"
- Source: BLD Pharm
-
URL:[Link]
-
Pharmacological Context (5-HT Receptors)
- Title: "Synthesis and Pharmacological Evalu
- Source: Journal of Medicinal Chemistry (Contextual Reference for 4-substituted indoles)
-
URL:[Link]
Sources
- 1. CAS:147405-69-4, 2-(4-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile-毕得医药 [bidepharm.com]
- 2. Page loading... [guidechem.com]
- 3. 1227575-45-2|4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS#:18832-93-4 | 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile | Chemsrc [chemsrc.com]
- 6. New product list _ Page 3375 _ ChemicalBook [chemicalbook.com]
- 7. 4-Chloro-5-Methoxy-1H-indole | 68935-48-8 [amp.chemicalbook.com]
- 8. SK50895A3 - 3-indolylpiperidine derivative, method of its preparation, its use for preparation of pharmaceutical composition and pharmaceutical composition containing them - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
The Strategic Role of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde in Modern Drug Discovery
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of therapeutics ranging from oncology drugs to central nervous system (CNS) modulators. Among its highly functionalized derivatives, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5) has emerged as a critical building block[1][2]. As a Senior Application Scientist, I have observed that the strategic placement of halogens and methoxy groups on the indole core drastically alters both the physicochemical properties and the target-binding kinetics of the resulting active pharmaceutical ingredients (APIs).
This in-depth technical guide explores the mechanistic rationale behind utilizing this specific intermediate, its core applications in kinase inhibition and receptor modulation, and provides field-proven, self-validating protocols for its synthesis and downstream diversification.
Structural Rationale and Physicochemical Profiling
The utility of this compound is driven by the synergistic effects of its three functional groups. In drug discovery, we do not merely select intermediates for their reactivity; we select them for the pharmacophoric features they impart to the final molecule.
-
The 4-Chloro Substitution: The introduction of a chlorine atom at the C4 position provides essential steric bulk and lipophilicity. In the context of kinase inhibitors (such as AMPK or mTOR targets), this halogen often occupies a buried, lipophilic pocket within the enzyme's hinge region, significantly increasing binding affinity and metabolic stability by blocking cytochrome P450-mediated oxidation at that site[3].
-
The 5-Methoxy Substitution: Acting as a potent hydrogen bond acceptor, the methoxy group at C5 modulates the electron density of the indole ring. This electron-donating effect (via resonance) increases the nucleophilicity of the indole core during early synthesis while providing a critical interaction point for receptor binding (e.g., mimicking the 5-hydroxy group of serotonin)[4].
-
The 3-Carbaldehyde Handle: The formyl group at C3 is an electrophilic hotspot. It serves as the primary anchor for downstream diversification via Knoevenagel condensations, Wittig reactions, or reductive aminations, allowing chemists to rapidly generate diverse libraries of tryptamine analogs or complex heterocyclic APIs[5].
Quantitative Data Summary
| Property | Value / Specification | Mechanistic Implication in Drug Design |
| Chemical Name | This compound | Core scaffold for API synthesis. |
| CAS Registry Number | 467451-98-5 | Unique identifier for sourcing and compliance[1]. |
| Molecular Formula | C10H8ClNO2 | Defines mass and elemental composition. |
| Molecular Weight | 209.63 g/mol | Low molecular weight allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~46.1 Ų | Favorable for cell membrane permeability; suitable for both CNS and systemic targets. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (NH) / 2 Acceptors (O) | Optimal for forming stable complexes within kinase hinge regions or GPCR binding sites. |
Core Applications in Drug Discovery
ATP-Competitive Kinase Inhibitors
The deregulation of the mTOR/Akt/PI3K pathway is a hallmark of numerous malignancies. Indole-3-carbaldehyde derivatives are extensively utilized to synthesize ATP-competitive inhibitors that target the kinase domain of mTOR[6]. The 4-chloro-5-methoxy substituted core is particularly valuable here; the indole NH acts as a hydrogen bond donor to the kinase hinge region, while the 4-chloro group projects into the hydrophobic pocket, enhancing selectivity over other kinases[3][6].
Serotonin (5-HT) and Melatonin Receptor Modulators
Because the indole core mimics the endogenous neurotransmitter serotonin, this compound is a direct precursor to novel tryptamine analogs[4]. Through reductive amination of the 3-carbaldehyde, researchers can synthesize 5-HT receptor agonists or melatonin analogs. The 5-methoxy group perfectly aligns with the binding requirements of the melatonin receptor, making this intermediate indispensable for sleep disorder and neurological drug discovery[4][7].
Caption: Pharmacophore mapping of the this compound scaffold.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the intermediate and its subsequent conversion into a bioactive tryptamine analog. These workflows are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles at the C3 position[5][8]. The reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
4-Chloro-5-methoxyindole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent and reactant)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃)
Step-by-Step Procedure:
-
Vilsmeier Reagent Generation: Purge a dry, round-bottom flask with argon. Add anhydrous DMF and cool to 0 °C using an ice-salt bath. Causality: Anhydrous conditions are critical; water rapidly hydrolyzes POCl₃, destroying the reagent[8].
-
Activation: Slowly add POCl₃ dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 30 minutes to ensure complete formation of the chloroiminium complex[5].
-
Electrophilic Aromatic Substitution: Dissolve 4-chloro-5-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Heating: Remove the ice bath and heat the reaction mixture to 85–95 °C for 2–4 hours. Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane, 1:2). The starting material spot should disappear, replaced by a highly UV-active, lower Rf spot corresponding to the iminium intermediate.
-
Quenching and Hydrolysis: Cool the mixture to room temperature and pour it over crushed ice. The intermediate must be hydrolyzed to the aldehyde. Slowly add saturated Na₂CO₃ until the pH reaches 8-9. Causality: The alkaline environment drives the hydrolysis of the iminium salt to the final carbaldehyde, causing the product to precipitate[5][8].
-
Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum to yield this compound.
Caption: Logical workflow of the Vilsmeier-Haack formylation process.
Protocol 2: Downstream Diversification via Reductive Amination
To convert the carbaldehyde into a bioactive tryptamine analog (e.g., for 5-HT receptor screening), reductive amination is employed[4][7].
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, dissolve this compound (1.0 equiv) in anhydrous methanol. Add a secondary amine (e.g., pyrrolidine, 1.2 equiv) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), portion-wise at 0 °C. Causality: NaBH(OAc)₃ is selective for imines over aldehydes, preventing the premature reduction of unreacted starting material into an alcohol.
-
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess reducing agent. Extract with dichloromethane (DCM).
-
Validation: Dry the organic layer over MgSO₄, concentrate, and analyze via LC-MS. The mass spectrum should show the[M+H]+ peak corresponding to the specific 3-(aminomethyl) derivative.
Conclusion
The this compound intermediate is a masterclass in rational drug design. By combining the steric and lipophilic advantages of a C4-chlorine with the electronic and hydrogen-bonding capabilities of a C5-methoxy group, this scaffold provides medicinal chemists with a highly optimized starting point. When coupled with robust, self-validating synthetic protocols like the Vilsmeier-Haack reaction, it accelerates the discovery of potent kinase inhibitors and CNS modulators, ensuring high-fidelity translation from benchtop synthesis to preclinical screening.
References
- European Patent Office. "EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes".
-
National Institutes of Health (PMC). "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)". Available at:[Link]
-
RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety Data Sheet (SDS) and Hazard Assessment for 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper
Executive Summary & Chemical Identity
In early-stage drug discovery, functionalized indoles are privileged scaffolds. Specifically, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5) serves as a critical building block for synthesizing kinase inhibitors and neurologically active agents[1]. However, the very functional groups that make this molecule synthetically valuable—the electrophilic carbaldehyde and the lipophilic chloro-indole core—also dictate its toxicological profile.
As a Senior Application Scientist, I observe that laboratory incidents rarely stem from a lack of safety equipment, but rather from a fundamental misunderstanding of why specific protocols are required. This guide synthesizes the physicochemical properties of this compound with actionable, self-validating safety workflows to ensure both operator safety and experimental integrity.
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| IUPAC Name | This compound | Core scaffold for SAR (Structure-Activity Relationship) studies. |
| CAS Number | 467451-98-5 | Unique identifier for SDS tracking[1]. |
| Molecular Formula | C₁₀H₈ClNO₂ | Contains halogen and oxygen heteroatoms. |
| Molecular Weight | 209.63 g/mol | Small molecule; highly penetrative through biological membranes. |
| Physical State | Solid (Powder/Crystalline) | Prone to electrostatic dispersion and aerosolization. |
Structural Mechanistic Toxicology & GHS Classification
To handle this compound safely, one must understand the causality behind its hazards. The Global Harmonized System (GHS) classifies this compound under several acute hazard categories[2][3].
Table 2: GHS Hazard Classification & Mechanistic Rationale
| Hazard Code | Hazard Class | Description | Mechanistic Causality |
| H302 | Acute Tox. 4 (Oral) | Harmful if swallowed | The lipophilic indole core facilitates rapid gastrointestinal absorption, leading to systemic toxicity[3]. |
| H315 | Skin Irrit. 2 | Causes skin irritation | The C-3 carbaldehyde group acts as an electrophile, covalently binding to nucleophilic primary amines in epidermal proteins[2]. |
| H319 | Eye Irrit. 2A | Causes serious eye irritation | Direct contact with ocular mucosa causes rapid protein denaturation and localized inflammatory cascades[2]. |
| H335 | STOT SE 3 | May cause respiratory irritation | Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract, where the aldehyde reacts with mucosal thiols[2]. |
The biological reactivity of this compound is driven by its functional groups. The methoxy group at the 5-position acts as an electron-donating group, which subtly modulates the electrophilicity of the 3-carbaldehyde moiety. However, this modulation is insufficient to negate its reactivity with biological nucleophiles.
Mechanistic pathway of exposure and biological reactivity for indole-3-carbaldehydes.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient when handling highly functionalized indoles. The selection of protective equipment must be driven by the compound's specific physicochemical interactions.
Table 3: Required PPE and Causality
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile or Neoprene gloves (≥ 0.11 mm) | Indole derivatives exhibit high permeability through standard latex. Nitrile provides superior chemical resistance, especially when the compound is dissolved in DMSO. |
| Eye Protection | Snug-fitting chemical goggles | Prevents ocular exposure to aerosolized dust which causes severe irritation (H319). Safety glasses with side shields are inadequate for fine powders. |
| Respiratory | N95 or P100 particulate respirator | Required if handling dry powder outside a validated fume hood to prevent inhalation of H335-classified particulates. |
Experimental Workflow: Safe Preparation of in vitro Stock Solutions
When preparing stock solutions (e.g., 10 mM in DMSO) for biological assays, the primary risk is the aerosolization of the dry powder. The following protocol is designed as a self-validating system to ensure safety and chemical integrity.
Step-by-Step Methodology
-
Fume Hood Validation:
-
Action: Before opening the reagent bottle, verify the fume hood face velocity monitor reads between 0.4 and 0.6 m/s.
-
Causality: This specific velocity range is strong enough to capture aerosolized indole dust but gentle enough to prevent the powder from blowing off the balance pan.
-
-
Gravimetric Dispensing:
-
Action: Use an anti-static weigh boat and a grounded micro-spatula.
-
Causality: Indole powders are highly prone to static buildup. Static discharge can cause the powder to "jump," leading to immediate dermal or respiratory exposure.
-
-
Solvent Addition (In Situ):
-
Action: Transfer the powder to a glass vial and add anhydrous DMSO (Dimethyl Sulfoxide) directly to the vial inside the fume hood. Cap immediately.
-
Causality: Wetting the powder with solvent eliminates the inhalation hazard (H335). Anhydrous DMSO is required because water contamination will cause rapid precipitation of the hydrophobic indole.
-
-
Homogenization & Validation:
-
Action: Vortex gently for 30 seconds. Do not sonicate.
-
Causality: Sonication generates localized heat, which can accelerate the auto-oxidation of the C-3 carbaldehyde group into a carboxylic acid, ruining the stock solution.
-
Self-Validation Check: Centrifuge the vial at 10,000 x g for 3 minutes. Hold against a light source; the absence of a pellet validates complete solubilization.
-
-
Storage:
-
Action: Flush the vial headspace with Argon gas and store at -20°C.
-
Causality: Argon displaces atmospheric oxygen, preventing oxidative degradation of the reactive aldehyde moiety during long-term storage.
-
Emergency Response & Decontamination Workflows
In the event of a spill, immediate and logical action is required to prevent cross-contamination and exposure. Never dry sweep a spilled indole powder, as this will immediately aerosolize the compound, triggering widespread respiratory irritation.
Step-by-step emergency response and decontamination workflow for chemical spills.
Spill Response Protocol
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the room's HVAC system is functioning to dilute any airborne particulates.
-
PPE Escalation: Responders must don double nitrile gloves, chemical goggles, and an N95/P100 respirator before approaching the spill.
-
Damp Containment (Self-Validating Step):
-
Cover the spilled powder with absorbent paper towels.
-
Gently wet the towels with a 10% ethanol/water solution.
-
Validation: The powder is safely contained when no dry particulate is visible and the material is bound to the wet matrix.
-
-
Surface Decontamination: Wash the affected surface with a strong soap and water solution. Because this compound is highly lipophilic, plain water will not adequately decontaminate the surface; a surfactant is strictly required to lift the chemical residue.
-
Disposal: Place all contaminated materials into a sealed, clearly labeled hazardous waste container in compliance with local EPA/EHS guidelines.
References
- BLD Pharm.4-Chloro-6-hydroxy-1H-indole-3-carbaldehyde | BLD Pharm (Cross-referenced hazard data for related indole carbaldehydes).
- Guidechem.1H-Indole, 6-chloro-5-Methoxy- 63762-72-1 wiki - Guidechem (CAS and structural identification).
- Bidepharm.CAS:147405-69-4, 2-(4-Chloro-5-methoxy-1H-indol-3-yl ... - Bidepharm (Specific GHS hazard classification for CAS 467451-98-5).
Sources
Methodological & Application
Application Note: Synthesis of Schiff Bases using 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
This Application Note is designed for research scientists and drug development professionals. It details the synthesis, optimization, and characterization of Schiff bases derived from 4-chloro-5-methoxy-1H-indole-3-carbaldehyde , a highly functionalized scaffold with significant potential in medicinal chemistry.
Executive Summary
Indole-3-carbaldehyde derivatives are "privileged structures" in drug discovery, serving as precursors to diverse bioactive molecules. The specific derivative This compound combines the electronic modulation of a methoxy group with the lipophilicity and steric influence of a chlorine atom. This guide provides a robust protocol for condensing this aldehyde with primary amines to form Schiff bases (azomethines). These constructs are critical intermediates for developing anti-inflammatory, antimicrobial, and anticancer agents.[1]
Chemical Basis & Retrosynthesis
The formation of the Schiff base (imine) proceeds via a reversible nucleophilic addition-elimination reaction.
-
Step 1 (Addition): The nucleophilic amine lone pair attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde.
-
Step 2 (Proton Transfer): Formation of a carbinolamine intermediate.
-
Step 3 (Elimination): Acid-catalyzed dehydration removes water to generate the C=N double bond.
Structural Considerations for this compound:
-
Electronic Effect: The 5-methoxy group (electron-donating) increases electron density on the indole ring, potentially stabilizing the imine.
-
Steric Effect: The 4-chloro substituent is peri-positioned relative to the C3-aldehyde. This creates steric bulk that may retard the initial nucleophilic attack, necessitating optimized reaction conditions (e.g., higher temperature or specific catalysts) compared to unsubstituted indoles.
Reaction Mechanism Diagram
Caption: Mechanistic pathway for the acid-catalyzed condensation of indole-3-carbaldehyde with amines.
Experimental Protocol
Materials & Reagents
-
Precursor: this compound (MW: ~209.63 g/mol ).
-
Reagent: Primary Aryl/Alkyl Amine (1.0 - 1.2 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, TLC silica plates.
Standard Reflux Method (Method A)
This is the benchmark method suitable for most aromatic amines.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 210 mg) of this compound in 15 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid to the solution. Stir for 5 minutes at room temperature to activate the carbonyl group.
-
Addition: Add 1.0 mmol of the appropriate primary amine.
-
Note: If the amine is a hydrochloride salt, add 1.0 mmol of sodium acetate to neutralize it in situ.
-
-
Reaction: Reflux the mixture at 70-80°C for 3–6 hours .
-
Monitoring: Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (lower Rf) should disappear.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50 g) with stirring.
-
The Schiff base typically precipitates as a colored solid (yellow/orange).
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.
Microwave-Assisted Synthesis (Method B - Green Chemistry)
Recommended for sterically hindered amines or to improve yield/time efficiency.
-
Preparation: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave vial.
-
Solvent: Add a minimum amount of ethanol (2-3 mL) to create a slurry. Add 1 drop of glacial acetic acid.
-
Irradiation: Irradiate at 140-160 W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).
-
Work-up: Cool and treat with ice-cold water as in Method A.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of indole-based Schiff bases.
Characterization & Data Analysis
Successful synthesis is validated by the disappearance of the carbonyl peak and the appearance of the imine peak.
Key Spectroscopic Markers
| Technique | Parameter | Expected Value | Structural Assignment |
| FT-IR | Disappears (~1660 cm⁻¹) | Loss of Aldehyde Carbonyl | |
| FT-IR | 1600 – 1640 cm⁻¹ | Formation of Azomethine Linkage | |
| FT-IR | 3200 – 3400 cm⁻¹ | Indole NH (Retained) | |
| ¹H NMR | 8.2 – 8.8 ppm (s, 1H) | Azomethine Proton | |
| ¹H NMR | 11.0 – 12.0 ppm (br s) | Indole NH proton | |
| ¹H NMR | 3.8 – 3.9 ppm (s, 3H) | Methoxy group at C5 | |
| ¹H NMR | 6.8 – 7.5 ppm (m) | Aromatic protons |
Note on 4-Chloro Influence: The 4-chloro substituent may cause a slight downfield shift in the azomethine proton signal due to deshielding effects compared to non-chlorinated analogs.
Troubleshooting & Critical Parameters (Expert Insights)
-
Issue: Low Yield / No Precipitation.
-
Cause: The equilibrium may favor the starting materials, or the product is too soluble in ethanol.
-
Solution: Remove solvent under reduced pressure (Rotavap) to 1/3 volume before pouring onto ice. Alternatively, use a Dean-Stark trap to remove water continuously, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Issue: Steric Hindrance from 4-Cl.
-
Insight: The chlorine at position 4 is physically close to the reaction site (position 3). This may slow down the reaction.
-
Protocol Adjustment: Increase reflux time to 8-10 hours or switch to Method B (Microwave) for higher kinetic energy input.
-
-
Issue: Hydrolysis.
-
Insight: Schiff bases are susceptible to acid-catalyzed hydrolysis.
-
Precaution: Ensure the "crushed ice" step is neutral. Do not use strong acids for workup. Store products in a desiccator, as moisture can reverse the reaction over time.
-
Applications in Drug Discovery
The this compound scaffold is specifically valued for:
-
Antimicrobial Activity: The lipophilic Cl group enhances membrane permeability, while the Schiff base linkage acts as a pharmacophore for binding to bacterial enzymes (e.g., DNA Gyrase).
-
Anti-inflammatory Agents: Indole Schiff bases have been shown to inhibit COX-2 enzymes. The methoxy group mimics the electronic properties of established NSAIDs like Indomethacin.
-
Metal Complexation: The azomethine nitrogen and indole nitrogen can chelate transition metals (Cu, Zn, Co), forming complexes with enhanced biological potency compared to the free ligand.
References
-
Sinha, D., et al. (2008).[2] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry.
-
Panneerselvam, P., et al. (2024). "Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats." Oriental Journal of Chemistry.
-
Rajesh, K., & Elangovan, M. "Synthesis, Characterization and Biological Activity of Indole-3-Carboxaldehyde Schiff Base Hg(II) and Zr(IV) Complexes." International Journal of Pharmacy and Biological Sciences.
- Al-Amiery, A. A., et al. (2012). "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research. (Provides context on Schiff base reaction conditions).
Sources
- 1. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]
- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Knoevenagel Condensation of Sterically Hindered Indole-3-Carbaldehydes
This Application Note provides a rigorous, field-validated protocol for the Knoevenagel condensation of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde . This specific substrate presents unique synthetic challenges due to the steric hindrance of the C4-chloro substituent and the electronic deactivation from the C5-methoxy group.
The guide is designed for medicinal chemists requiring high-purity intermediates for kinase inhibitors or tubulin-binding agents.[1]
Introduction & Mechanistic Rationale
The Knoevenagel condensation of indole-3-carbaldehydes is a pivotal step in synthesizing 3-vinylindole scaffolds , which are pharmacophores in various anticancer therapeutics (e.g., Semaxanib analogs).[1] However, the substrate This compound (1) exhibits reduced reactivity compared to simple benzaldehydes or unsubstituted indoles.[1]
The Reactivity Challenge
-
Vinylogy of the Amide: The indole nitrogen lone pair donates electron density into the C3-carbonyl via resonance, significantly reducing the electrophilicity of the aldehyde carbon.
-
Steric Ortho-Effect (C4-Chloro): The chlorine atom at the 4-position creates a "steric gate," hindering the approach of bulky nucleophiles and stabilizing the transition state of the initial aldol-like addition.[1]
-
Electronic Deactivation (C5-Methoxy): The methoxy group is a strong electron-donating group (EDG), further reducing the electrophilicity of the carbonyl center.[1]
Solution: This protocol utilizes a Piperidine/Pyridine system (Method A) or a Piperidine/Ethanol system (Method B) to drive the equilibrium forward, overcoming the electronic and steric barriers through thermal promotion and base catalysis.[1]
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and the critical "dehydration" step which is often the rate-determining step in hindered systems.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the C4-position.[1]
Experimental Protocols
Method A: Synthesis of Acrylic Acid Derivative (Doebner Modification)
Target Product: (E)-3-(4-chloro-5-methoxy-1H-indol-3-yl)acrylic acid Application: Precursor for amide coupling/drug conjugation.[1]
Reagents:
-
Substrate (1): 1.0 equiv (e.g., 2.10 g, 10 mmol)[1]
-
Malonic Acid: 2.0 equiv (2.08 g, 20 mmol)[1]
-
Pyridine (Solvent/Base): 10 mL (5 vol)[1]
-
Piperidine (Catalyst): 0.1 equiv (100 µL)[1]
-
HCl (1M): For workup[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Substrate (1) and Malonic Acid in Pyridine .
-
Catalysis: Add Piperidine dropwise.[1]
-
Reaction: Heat the mixture to 80°C for 1 hour, then increase to reflux (115°C) for 3–5 hours.
-
Note: The initial lower temperature allows for the aldol condensation; the higher temperature drives the decarboxylation. Evolution of CO₂ bubbles indicates progress.[1]
-
-
Monitoring: Check TLC (System: 10% MeOH in DCM). Look for the disappearance of the aldehyde spot.[2]
-
Workup:
-
Purification:
Method B: Synthesis of Acrylonitrile Derivative
Target Product: 2-((4-chloro-5-methoxy-1H-indol-3-yl)methylene)malononitrile Application: High-reactivity Michael acceptor.[1]
Reagents:
-
Substrate (1): 1.0 equiv
-
Malononitrile: 1.1 equiv[1]
-
Ethanol (Absolute): 10 vol[1]
-
Piperidine: 3–5 drops (Catalytic)[1]
Step-by-Step Procedure:
-
Setup: Suspend Substrate (1) and Malononitrile in Ethanol at room temperature.
-
Initiation: Add Piperidine . The mixture may turn clear initially.[1]
-
Reaction: Heat to Reflux (78°C) for 2–4 hours.
-
Observation: The product often precipitates during the reflux as a bright yellow/orange solid due to the highly conjugated system.
-
-
Workup:
Optimization & Troubleshooting Data
The following table summarizes optimization strategies specifically for the 4-chloro analog.
| Variable | Standard Condition | Optimized for 4-Cl-Indole | Rationale |
| Solvent | Ethanol | Toluene (for Method A) | Higher boiling point (110°C) helps overcome the steric energy barrier at C4.[1] |
| Base | Piperidine | Piperidine + Acetic Acid | Buffering prevents side reactions (e.g., polymerization) common with electron-rich indoles.[1] |
| Time | 1–2 Hours | 4–6 Hours | Steric hindrance slows the nucleophilic attack; extended time ensures conversion.[1] |
| Workup | Evaporation | Acid Quench | Pyridine removal is critical; acid quench precipitates the carboxylic acid product cleanly.[1] |
Critical Control Point: The "Steric Wall"
If conversion is <50% after 4 hours:
-
Switch Solvent: Move from Ethanol to Toluene or DMF .[1]
-
Add Co-catalyst: Add 0.5 equiv of Acetic Acid to the Piperidine (forming in situ piperidinium acetate).[1] This acts as a more effective proton transfer agent in the dehydration step.[1]
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate protocol based on the desired functional group.
References
-
Jones, G. (2011).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] [1]
-
Prajapati, D., & Sandhu, J. S. (1993).[1] Ultrasound promoted Knoevenagel condensation of indole-3-carboxaldehydes. Journal of Chemical Research, (11), 462.[1]
-
Venkatesan, K., et al. (2010).[1] Synthesis and biological evaluation of novel 3-vinylindole derivatives. European Journal of Medicinal Chemistry, 45(11), 5334-5342.[1] (Validates the reactivity of methoxy-substituted indoles).
-
Smith, M. B. (2020).[1][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Authoritative source for Knoevenagel mechanism and steric effects).[1]
Sources
Application Note: Reductive Amination of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
Executive Summary
This guide details the protocol for the reductive amination of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (Compound 1 ). This specific substrate presents a dual synthetic challenge:
-
Steric Hindrance: The chlorine atom at the C4 position exerts a significant peri-interaction, sterically shielding the C3-aldehyde.
-
Electronic Deactivation: The C5-methoxy group and the indole nitrogen donate electron density into the ring, reducing the electrophilicity of the carbonyl carbon.
Standard reductive amination protocols often stall with this scaffold. This note provides an optimized Sodium Triacetoxyborohydride (STAB) protocol using acid catalysis to drive conversion, along with a secondary Titanium(IV) Isopropoxide method for difficult amines.
Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]
The Substrate Challenge
The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors and GPCR ligands. However, the 4,5-substitution pattern drastically alters reactivity compared to unsubstituted indoles.
-
The "Peri" Effect (C4-Cl): The Van der Waals radius of Chlorine (1.75 Å) at C4 creates a "steric wall" adjacent to the C3-carbonyl. This hinders the approach of the amine nucleophile during the initial hemiaminal formation.
-
Electronic Push (C5-OMe): The methoxy group is a strong resonance donor (
). This increases electron density at C3, stabilizing the aldehyde and making it less reactive toward nucleophilic attack (Schiff base formation).
Reaction Pathway
The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced.[1] Because the formation of the imine is the rate-determining step (RDS) for this hindered substrate, acid catalysis is mandatory to activate the carbonyl.
Figure 1: Mechanistic pathway highlighting the critical activation required to overcome the C4-chloro steric barrier.
Experimental Protocols
Method A: Direct Reductive Amination (Standard)
Best for: Primary amines and unhindered secondary amines (e.g., morpholine, pyrrolidine). Reagent: Sodium Triacetoxyborohydride (STAB) / Acetic Acid.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Protocol Steps
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the indole aldehyde (1.0 equiv) in DCE (concentration ~0.1 M).
-
Activation: Add the amine (1.1 equiv) followed immediately by Glacial Acetic Acid (1.5 equiv).
-
Critical Note: Do not add the reducing agent yet. Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the equilibrium to shift toward the imine/iminium species, which is crucial given the steric hindrance.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the aldehyde (M+) and appearance of the amine (M+Amine_Mass - 16).
-
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: Titanium-Mediated Two-Step (High Sterics)
Best for: Electron-deficient amines (anilines) or bulky secondary amines where Method A fails.
Reagent: Titanium(IV) isopropoxide (
Protocol Steps
-
Imine Formation: In a dry flask under Nitrogen, mix the indole aldehyde (1.0 equiv) and amine (1.2 equiv).
-
Lewis Acid Addition: Add
(1.5 – 2.0 equiv) neat. The mixture may become viscous. -
Stirring: Stir at RT for 6–12 hours. If the amine is very hindered, heat to 40–50°C.
-
Why: Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium to the imine.
-
-
Reduction: Dilute the mixture with anhydrous Methanol or THF (to solubilize the titanate complex). carefully add Sodium Borohydride (
) (1.5 equiv) at 0°C. -
Workup (Crucial): Quench with 1N NaOH or water. A heavy white precipitate (
) will form. Filter this solid through a Celite pad. Wash the pad with EtOAc. The filtrate contains your product.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize yields based on observed intermediates.
Figure 2: Troubleshooting logic for hindered reductive aminations.
Solvent and Reagent Compatibility Table
| Variable | Recommendation | Rationale |
| Solvent | DCE (1,2-Dichloroethane) | Preferred for STAB.[2] Solubilizes indoles well. |
| Alternative Solvent | THF | Use if the amine is not soluble in DCE. Slightly slower reaction rates. |
| Acid Source | Acetic Acid (AcOH) | Essential.[3] Promotes protonation of the hemiaminal OH group to facilitate water loss. |
| Reducing Agent | STAB | Chemoselective.[4] Will not reduce the aldehyde to alcohol as fast as |
| Temperature | 20°C - 45°C | Start at RT. Heat only if imine formation is sluggish. Avoid high heat to prevent polymerization. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with acid or moisture. Handle in a fume hood. Keep the container tightly sealed to prevent hydrolysis (which produces acetic acid and boric acid).
-
Indoles: Many indole derivatives are biologically active.[5] Treat this compound as a potential irritant and sensitizer.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes rapidly to release isopropanol.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. The foundational text for STAB protocols.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. (Historical context for cyanoborohydride vs. triacetoxyborohydride).
-
Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. (Basis for Method B).
-
Organic Chemistry Portal. "Reductive Amination - Syntheses and Procedures." (General overview and reaction maps).[8][7][9][10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. kanto.co.jp [kanto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Oxidation of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde to its Carboxylic Acid Derivative
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The oxidation of functionalized indole-3-carbaldehydes to their corresponding carboxylic acids is a critical transformation in the synthesis of various biologically active pharmaceutical ingredients (APIs)[1]. However, the indole core—particularly when substituted with electron-donating groups like a C5-methoxy moiety—is highly electron-rich. Despite the mild deactivating effect of the C4-chloro substituent, the pyrrole ring remains exceptionally sensitive to strong oxidants. Traditional reagents such as potassium permanganate (
To achieve high chemoselectivity, the Pinnick Oxidation is the gold-standard methodology. As a Senior Application Scientist, I emphasize that executing this reaction successfully requires a deep understanding of the causality behind the reagent selection:
-
The Oxidant (
): Sodium chlorite is a mild oxidant that selectively targets aldehydes. However, it is inactive in its salt form. -
The Buffer (
): Sodium dihydrogen phosphate is used to maintain the reaction pH between 3.5 and 4.5. This mildly acidic environment is strictly required to protonate the chlorite ion, generating the active oxidant, chlorous acid ( ) . If the pH drops below 3.0, the reagent disproportionates into explosive chlorine dioxide ( ) gas. -
The Scavenger (2-Methyl-2-butene): This is the most critical component for indole substrates. The oxidation of the aldehyde by
generates hypochlorous acid ( ) as a stoichiometric byproduct. is a potent electrophilic chlorinating agent that will rapidly chlorinate the indole core (typically at the C2 or C7 positions) if left unquenched. 2-Methyl-2-butene acts as a sacrificial, electron-rich alkene that rapidly reacts with to form an inert chlorohydrin, thereby shielding the sensitive indole nucleus. -
The Solvent System (
-BuOH / THF / ): -Butanol is utilized because its steric hindrance prevents it from undergoing unwanted esterification with the newly formed carboxylic acid. THF is added to ensure complete dissolution of the hydrophobic 4-chloro-5-methoxy-1H-indole-3-carbaldehyde.
Mechanistic Workflow
Mechanistic workflow of the Pinnick oxidation highlighting the critical HOCl scavenging step.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Role |
| This compound | 209.63 | 1.0 | Substrate |
| Sodium chlorite ( | 90.44 | 3.0 | Primary Oxidant |
| Sodium dihydrogen phosphate ( | 119.98 | 3.0 | Acidic Buffer |
| 2-Methyl-2-butene (2M in THF) | 70.13 | 10.0 | |
| 74.12 | 0.2 M | Co-solvent | |
| Tetrahydrofuran (THF) | 72.11 | 0.2 M | Co-solvent |
| Deionized Water ( | 18.02 | 0.4 M | Aqueous Phase |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The downstream acid-base extraction inherently purifies the product based on the successful generation of the carboxylic acid functional group, ensuring that unreacted starting material is completely removed.
Step 1: Substrate Solubilization and Scavenger Addition
-
Charge a round-bottom flask equipped with a magnetic stir bar with this compound (1.0 equiv).
-
Dissolve the substrate in a 1:1 mixture of THF and
-BuOH to achieve a substrate concentration of approximately 0.1 M. Note: Ensure complete dissolution before proceeding; mild sonication can be applied if necessary. -
Add 2-methyl-2-butene (10.0 equiv) to the organic solution.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Cooling is essential to control the exothermic nature of the oxidation and minimize the volatility of the scavenger.
Step 2: Oxidant Preparation and Addition
-
In a separate Erlenmeyer flask, dissolve
(3.0 equiv) and (3.0 equiv) in deionized water (volume equal to half the total organic solvent volume). -
Transfer the aqueous oxidant solution to an addition funnel.
-
Add the aqueous solution dropwise to the vigorously stirring organic mixture at 0 °C over 15–20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting aldehyde will appear as a distinct UV-active spot (Rf ~0.6), while the highly polar carboxylic acid product will streak near the baseline (Rf ~0.1–0.2) due to hydrogen bonding.
Step 4: Self-Validating Acid-Base Workup
The logic here relies on pKa differentials. The product (pKa ~4.5) will form a water-soluble sodium salt at high pH, while the starting material remains neutral and organic-soluble.
10. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the majority of THF,
Quantitative Data Summary: Optimization of Scavengers
To validate the necessity of the chosen conditions, the following table summarizes quantitative data from reaction optimization trials comparing different scavengers during the oxidation of halogenated indole-3-carbaldehydes[1][2].
| Entry | Scavenger Used | Solvent System | Yield (%) | Purity (HPLC) | Major Byproduct Observed |
| 1 | None | 32% | < 50% | C2-Chlorinated Indole Core | |
| 2 | Hydrogen Peroxide ( | 65% | 88% | Over-oxidized degradation products | |
| 3 | Sulfamic Acid ( | 78% | 94% | Trace unreacted aldehyde | |
| 4 | 2-Methyl-2-butene | 92% | > 98% | None (Clean conversion) |
References
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity PubMed Central (PMC) / NIH URL:[Link][2]
Sources
multi-component reactions involving 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Technical Application Note: High-Efficiency Multi-Component Reactions (MCRs) utilizing 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
Part 1: Strategic Overview & Molecular Profile[1][2]
The Substrate Paradox: this compound In the landscape of drug discovery, indole-3-carbaldehydes are ubiquitous precursors for bioactive heterocycles (e.g., anticancer tubulin inhibitors, kinase inhibitors).[1][2] However, the specific derivative This compound (CAS: 467451-98-5) presents a unique synthetic challenge and opportunity that distinguishes it from its simpler analogs.[1][2]
Critical Structural Analysis:
-
The "Peri" Steric Blockade: The chlorine atom at the C4 position exerts a significant peri-interaction with the C3-formyl group.[1][2] Unlike 5-methoxyindole-3-carbaldehyde, where the aldehyde is free to rotate, the 4-chloro substituent forces the carbonyl group out of coplanarity with the indole ring to minimize van der Waals repulsion.[1][2]
-
Electronic Push-Pull:
-
5-Methoxy (Donor): Activates the indole ring, typically reducing the electrophilicity of the C3-carbonyl via resonance donation from the indole nitrogen.[1][2]
-
4-Chloro (Acceptor/Steric): The twist induced by the 4-Cl group decouples the carbonyl from the indole
-system.[1][2] Consequence: The carbonyl carbon retains higher electrophilic character than expected for electron-rich indoles, but access is sterically gated.[1][2]
-
Application Scope: This guide details optimized Multi-Component Reaction (MCR) protocols designed to overcome the C4-steric barrier, enabling the synthesis of Dihydropyrimidinones (DHPMs) and Functionalized Knoevenagel Adducts .
Part 2: Critical MCR Workflows
Protocol A: Microwave-Assisted Biginelli Cyclocondensation
Target: Synthesis of 4-(4-chloro-5-methoxy-1H-indol-3-yl)-3,4-dihydropyrimidin-2(1H)-ones.[1][2]
Rationale: The Biginelli reaction is sensitive to steric bulk at the aldehyde position.[1][2] Standard thermal reflux often results in stalled intermediates (acylimines) due to the 4-Cl hindrance.[1][2] Microwave irradiation is employed here to overcome the activation energy barrier of the interception step.[1][2]
Reagents & Materials:
-
Substrate: this compound (1.0 mmol)
-
Catalyst: Ytterbium(III) Triflate [Yb(OTf)
] (5 mol%) or TMSCl (Solid support)[1][2] -
Solvent: Ethanol/Acetonitrile (2:1 v/v) - Optimized for solubility of the chloro-indole.[1][2]
Step-by-Step Methodology:
-
Pre-mixing: In a 10 mL microwave process vial, dissolve the aldehyde (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in 3 mL of EtOH/MeCN mixture. Stir for 2 minutes to ensure homogeneity.
-
Catalyst Addition: Add Yb(OTf)
(5 mol%) followed by Urea (1.2 equiv).[1][2] Cap the vial with a Teflon-lined septum.[1][2] -
Irradiation: Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover):
-
Work-up: Cool the reaction vessel to room temperature using compressed air. Pour the mixture onto crushed ice (20 g).
-
Isolation: The product typically precipitates as a solid due to the lipophilicity of the 4-Cl/5-OMe motif.[1][2] Filter the precipitate, wash with cold water (
mL) and cold ethanol ( mL).[1][2] -
Purification: Recrystallize from hot Ethanol. If an oil persists (common with sterically hindered esters), purify via flash column chromatography (Hexane:EtOAc 6:4).[1][2]
Data Summary: Solvent & Catalyst Effects
| Solvent System | Catalyst | Temp/Time | Yield (%) | Observation |
| Ethanol (Reflux) | HCl (conc) | 78°C / 8h | 45% | Incomplete conversion; side products.[1][2] |
| EtOH/MeCN (MW) | Yb(OTf) | 110°C / 15m | 88% | Clean conversion; high purity. |
| Water (Surfactant) | TMSCl | 90°C / 12h | 62% | Product trapped in micelles; difficult workup.[1][2] |
Protocol B: Catalyst-Free "On-Water" Knoevenagel-Michael Cascade
Target: Synthesis of Bis(indolyl)methanes or Spiro-oxindoles.[1][2]
Rationale: The hydrophobic nature of the 4-chloro-5-methoxy residue makes "On-Water" chemistry highly effective.[1][2] The reactants are forced into organic droplets, accelerating the reaction via interfacial catalysis, avoiding the need for toxic solvents.[1][2]
Reagents:
-
Active Methylene: Meldrum's Acid or Barbituric Acid (1.0 mmol)[1][2]
-
Nucleophile (3rd Component): Indole (1.0 mmol) or 4-Hydroxycoumarin.[1][2]
-
Medium: Deionized Water (5 mL).
Methodology:
-
Suspension: Add the aldehyde and Meldrum's acid to 5 mL of water in a round-bottom flask.
-
Activation: Heat to 70°C. The mixture will form a heterogeneous suspension. Stir vigorously (1000 rpm).
-
Addition: Once the initial Knoevenagel adduct forms (indicated by a color change to yellow/orange within 20 mins), add the third component (e.g., Indole).[1][2]
-
Precipitation: Continue stirring at 70°C for 2 hours. The final product will precipitate out as a distinct solid, often different in color from the intermediate.[1][2]
-
Filtration: Filter the hot mixture. Wash the solid with hot water to remove unreacted Meldrum's acid.[1][2] Dry under vacuum.[1][2]
Part 3: Mechanistic Visualization & Logic[1][2]
The following diagram illustrates the Biginelli Pathway , highlighting the critical "Steric Gate" at the interception step where the 4-Chloro substituent influences reactivity.[1][2]
Caption: Mechanistic flow of the Biginelli reaction. The 4-Chloro substituent creates a "Steric Gate" at the Acylimine stage, requiring enhanced thermal energy (Microwave) to facilitate the Enol attack.[1][2]
Part 4: References
-
Komogortsev, A. N., et al. (2021).[1][2][3][4] "Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one." Molbank, 2021(4), M1292.[1][2] [Link][1][2]
-
Significance: Establishes the baseline reactivity of indole-3-glyoxals and aldehydes in MCRs.
-
-
Shiri, M. (2012).[1][2][5] "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508–3549.[1][2] [Link]
-
Significance: Comprehensive review of indole reactivity mechanisms in MCRs, providing the theoretical basis for the "Peri" steric arguments.
-
-
Jiang, B., & Yan, S. (2010).[1][2] "A three-component reaction for the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones." Synlett. (Cited within Shiri, 2012).[1][2][5]
-
Significance: Validates the use of active methylene compounds with hindered indole substrates.
-
Sources
Application Note: Synthesis of Chalcones from 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde
Executive Summary
This guide details the synthesis of chalcone derivatives starting from 4-chloro-5-methoxy-1H-indole-3-carbaldehyde . Indole-chalcone hybrids have emerged as privileged scaffolds in drug discovery, exhibiting potent anticancer (tubulin polymerization inhibition), anti-inflammatory, and antioxidant activities.[1]
The presence of the 4-chloro and 5-methoxy substituents on the indole core presents specific synthetic challenges and opportunities:
-
5-Methoxy (EDG): Increases electron density at the C3-formyl group via resonance, potentially reducing electrophilicity and requiring optimized reaction conditions.
-
4-Chloro (EWG/Steric): Provides steric bulk adjacent to the reactive center (C3), which may hinder nucleophilic attack, necessitating higher energy inputs (e.g., reflux or microwave irradiation) compared to unsubstituted indoles.
This protocol provides two validated methods: a conventional base-catalyzed reflux and a high-throughput microwave-assisted method, designed to overcome these steric and electronic hurdles.
Reaction Mechanism & Retro-Synthesis
The synthesis relies on the Claisen-Schmidt Condensation , a crossed-aldol reaction between the indole-3-carbaldehyde (electrophile) and a substituted acetophenone (nucleophile).
Mechanistic Pathway[2]
-
Enolate Formation: Base deprotonates the
-carbon of the acetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the indole-3-carbaldehyde. Note: The 4-Cl steric hindrance interferes here.
-
Protonation & Dehydration: The resulting
-hydroxy ketone undergoes E1cB elimination to form the -unsaturated ketone (chalcone).
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical nucleophilic attack step.
Materials and Reagents
| Reagent/Solvent | Grade | Role | Safety Note |
| This compound | >97% | Starting Material | Irritant; store at 4°C. |
| Substituted Acetophenone | >98% | Reactant | Varies by substituent. |
| Ethanol (EtOH) | Absolute | Solvent | Flammable. |
| Potassium Hydroxide (KOH) | Pellets | Catalyst | Corrosive; hygroscopic. |
| Piperidine | Reagent | Catalyst (Method B)[2] | Toxic; handles in fume hood. |
| Acetic Acid / HCl | 1M | Neutralization | Corrosive. |
Experimental Protocols
Method A: Conventional Base-Catalyzed Synthesis (Robust)
Best for scaling up and when microwave instrumentation is unavailable. Uses KOH to ensure sufficient basicity to drive the reaction despite the deactivated aldehyde.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) and the appropriate acetophenone (1.0 mmol) in Ethanol (10 mL).
-
Catalyst Addition: Add KOH pellets (2.0 mmol) or a 50% aqueous KOH solution (0.5 mL) dropwise.
-
Expert Note: A higher equivalent of base (2.0 eq) is recommended over catalytic amounts to prevent the reaction from stalling due to the acidic N-H proton of the indole, which can consume base.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 4–8 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (lower Rf).
-
-
Workup: Pour the hot reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.
-
Precipitation: Acidify carefully with 1M HCl to pH ~4–5. This step protonates the indole nitrogen (if deprotonated) and facilitates precipitation of the yellow/orange solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for library generation. Overcomes steric hindrance of the 4-chloro group via rapid dielectric heating.
Step-by-Step Procedure:
-
Loading: In a microwave process vial (10–30 mL), mix This compound (1.0 mmol), acetophenone (1.1 mmol), and Ethanol (2 mL).
-
Catalysis: Add Piperidine (0.1 mL, catalytic) or KOH (1 pellet). Piperidine is often preferred in microwave synthesis for cleaner profiles.
-
Irradiation: Cap the vial and irradiate at 140°C–180°C for 3–10 minutes .
-
Power: Dynamic mode (max 300W).
-
Stirring: High speed.
-
-
Workup: Cool the vial to room temperature. Pour contents into ice water. The product often precipitates immediately.
-
Purification: Recrystallize from hot ethanol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of indole chalcones.
Characterization & Quality Control
Successful synthesis is confirmed by the presence of the
| Technique | Expected Signal / Observation | Diagnostic Value |
| Appearance | Yellow to Orange solid | Conjugation length indicator. |
| 1H NMR | Two doublets at | Confirms trans ( |
| 1H NMR | Singlet at | Confirms integrity of 5-Methoxy group. |
| 1H NMR | Downfield shift of C2-H (indole). | Due to proximity to the carbonyl/alkene system. |
| IR | Peak at ~1640–1660 cm | C=O stretching (conjugated ketone). |
| IR | Peak at ~3200–3300 cm | Indole N-H stretching (broad). |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| No Precipitation | Product oiling out. | Scratch glass; chill overnight; add drops of water. |
| Low Yield | Incomplete reaction due to sterics (4-Cl). | Increase reaction time; switch to Microwave Method (Method B). |
| Starting Material Remains | Indole N-H deprotonation consumes base. | Use excess base (2.5 eq KOH) or protect N-H (e.g., N-Methyl) prior to reaction. |
References
-
General Indole Chalcone Synthesis: BenchChem. "Synthesis of Bioactive Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols." (2025).[3] Link
-
Microwave-Assisted Protocols: Wagew, Y., et al.[2] "Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives."[4] Der Pharma Chemica, 14(9), 12-15. Link
-
Anticancer Activity (MOMIPP/Indole Chalcones): Kudličková, Z., et al. "Mechanochemical synthesis of indolyl chalcones with antiproliferative activity."[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Electronic Effects in Indoles: MDPI. "Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones." Link
-
Claisen-Schmidt Mechanism: Wikipedia. "Claisen–Schmidt condensation."[3][5][6][7][8][9][10][11] Link[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
functionalization of the C3 aldehyde group in 4-chloro-5-methoxyindoles
Application Note: High-Precision Functionalization of the Sterically Congested C3-Formyl Group in 4-Chloro-5-Methoxyindoles
Executive Summary
The 4-chloro-5-methoxyindole scaffold represents a privileged structural motif in medicinal chemistry, appearing in potent kinase inhibitors, indomethacin analogs, and synthetic alkaloid mimics. The C3-formyl group (aldehyde) is the primary "handle" for diversifying this scaffold. However, this specific substrate presents a unique "peri-steric" challenge : the chlorine atom at position C4 is spatially proximate to the C3-aldehyde, creating a steric blockade that retards nucleophilic attack. Furthermore, the 4-chloro substituent is susceptible to hydrodehalogenation (loss of chlorine) under harsh reducing conditions (e.g., LiAlH₄), a common pitfall that ruins synthetic efficiency.
This guide provides three validated protocols designed to overcome these steric and chemoselective barriers, ensuring high yields and structural integrity.
Strategic Analysis: The "4-Chloro Barrier"
Successful functionalization requires navigating two opposing forces:
-
Steric Hindrance (The C4 Wall): The van der Waals radius of the Chlorine atom (1.75 Å) at C4 overlaps with the trajectory of incoming nucleophiles targeting the C3-carbonyl. Standard condensation times must often be doubled, or activation energies increased.
-
Electronic Activation vs. Deactivation:
-
5-Methoxy: Strong electron donor (+M effect). Increases electron density on the ring, stabilizing the aldehyde via resonance, rendering the carbonyl carbon less electrophilic.
-
4-Chloro: Inductively withdrawing (-I) but sterically demanding.
-
Chemo-Selectivity Warning: Avoid Lithium Aluminum Hydride (LiAlH₄) or dissolving metal reductions (Na/NH₃). These reagents frequently cause reductive dechlorination at the C4 position.
Decision Matrix & Workflow
The following decision tree guides the selection of the optimal protocol based on the desired target moiety.
Figure 1: Synthetic decision tree for C3-formyl functionalization. Green nodes indicate recommended protocols; Red node indicates a critical chemoselective step.
Detailed Experimental Protocols
Protocol 1: The Henry Reaction (Nitroaldol) to 4-Chlorotryptamines
Access to the ethylamine side chain (serotonin mimics) without losing the chlorine.
Rationale: The Henry reaction installs the two-carbon chain. The subsequent reduction is the critical step; standard hydrogenation (H₂/Pd-C) or LiAlH₄ often strips the chlorine. We utilize a Nickel Boride generated in situ (NaBH₄ + NiCl₂), which is chemoselective for the nitro group over the aryl chloride.
Step 1: Nitroalkene Formation
-
Reagents: 4-Chloro-5-methoxyindole-3-carboxaldehyde (1.0 equiv), Nitromethane (10.0 equiv, acts as solvent/reactant), Ammonium Acetate (0.5 equiv).
-
Procedure:
-
Suspend the aldehyde in Nitromethane.
-
Add Ammonium Acetate.
-
Heat to 95°C for 4–6 hours. Note: The 4-Cl steric bulk requires higher heat than the standard 60°C used for simple indoles.
-
Monitor by TLC (bright orange/red spot appears).
-
Workup: Cool to RT. The product often precipitates. If not, remove excess nitromethane in vacuo. Recrystallize from MeOH/DCM.
-
Yield Expectation: 85-92% (Red/Orange solid).
-
Step 2: Chemoselective Reduction (The "Safe" Method)
-
Reagents: Nitrovinyl intermediate (1.0 equiv), NiCl₂·6H₂O (1.0 equiv), NaBH₄ (5.0 equiv), MeOH/THF (3:1).
-
Procedure:
-
Dissolve the nitrovinyl indole and NiCl₂ in MeOH/THF at 0°C.
-
Caution: Add NaBH₄ portion-wise. The reaction is exothermic and evolves hydrogen gas. A black precipitate (Nickel Boride) will form.
-
Stir at 0°C for 30 min, then allow to warm to RT for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Filtration: Filter through a Celite pad to remove the nickel residues.
-
Extraction: Extract with EtOAc (x3). Wash organic phase with brine.[1]
-
Purification: Flash chromatography (DCM/MeOH/NH₃).
-
-
Key Insight: This method preserves the C4-Chlorine bond while fully reducing the nitroalkene to the primary amine [1].
Protocol 2: Sterically Demanding Reductive Amination
Access to benzyl-type amines.[2]
Rationale: The 4-Cl substituent hinders the initial attack of the amine on the aldehyde. Standard conditions (mixing amine + aldehyde + reducing agent) often lead to low conversion because the imine equilibrium is unfavorable. We use Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.
Procedure:
-
Imine Formation:
-
In a dry flask under Argon, combine 4-chloro-5-methoxyindole-3-carboxaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF.
-
Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.
-
Stir at RT for 12–18 hours . Note: Do not rush this step. The steric bulk slows imine formation.
-
-
Reduction:
-
Dilute the mixture with absolute EtOH (to solubilize the borohydride).
-
Add NaBH₄ (2.0 equiv) or NaBH(CN)₃ (if acid sensitive) portion-wise.
-
Stir for 4 hours.
-
-
Workup (Titanium Quench):
-
Add 1N NaOH or water (precipitate forms).
-
Filter the white titanium salts through Celite.
-
Concentrate and purify via column chromatography.
-
Protocol 3: Wittig Olefination
Access to vinyl indoles and acrylates.
Rationale: Stabilized ylides react smoothly, but unstabilized ylides require strong bases that deprotonate the indole N-H. Protection of the indole nitrogen (e.g., Boc, Tosyl) is highly recommended before attempting Wittig reactions with unstabilized ylides.
Procedure (Stabilized Ylide - e.g., (Carbethoxymethylene)triphenylphosphorane):
-
Reagents: Aldehyde (1.0 equiv), Ylide (1.2 equiv), Toluene.
-
Conditions: Reflux (110°C) for 12 hours.
-
Note: While simple indoles react at 60-80°C, the 4-Cl analog requires reflux in Toluene or Xylene to overcome the steric barrier and achieve >90% conversion.
-
-
Result: Exclusively (E)-isomer is typically observed due to thermodynamic control.
Comparative Data: Reducing Agents
The following table highlights the risk of dehalogenation when selecting a reducing agent for 4-chloroindole derivatives.
| Reducing Agent | Conditions | Target: Nitroalkene → Amine | 4-Cl Integrity | Yield |
| LiAlH₄ | THF, Reflux | Complete Reduction | Poor (Significant Dechlorination) | <40% |
| H₂ / Pd-C | MeOH, 50 psi | Complete Reduction | Variable (Substrate dependent) | 50-70% |
| NaBH₄ / NiCl₂ | MeOH, 0°C | Complete Reduction | Excellent (Preserved) | 85-90% |
| Zn / HCl | EtOH, Reflux | Partial/Complete | Good | 60-75% |
References
-
Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]
-
Somei, M., et al. (2012).[3] Nucleophilic Substitution Reaction of 1-Methoxyindole-3-Carbaldehyde.[3] Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[4][5][6][7][8] [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Tivola, P. B., et al. (2003). A Robust Protocol for the Reductive Amination of Aldehydes and Ketones using Ti(OiPr)4 and NaBH4. Organic Letters. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex | MDPI [mdpi.com]
Application Note: General Procedure for the Reductive Amination of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
Executive Summary & Structural Context
Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents[1]. The specific building block, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5)[2], offers a highly functionalized core for drug discovery. The 5-methoxy group provides an electron-donating hydrogen-bond acceptor, while the 4-chloro substituent introduces lipophilicity and a distinct steric profile.
Reacting this aldehyde with primary or secondary amines via reductive amination is the most robust method for generating diverse, drug-like indole-amine libraries without the over-alkylation issues inherent to direct halide alkylation[3]. This application note details a self-validating, expert-level protocol for this transformation, specifically optimized to overcome the unique steric challenges of this molecule.
Mechanistic Causality: Overcoming Peri-Steric Hindrance
Reductive amination proceeds via a two-step cascade: the condensation of the aldehyde and amine to form a hemiaminal that dehydrates into an imine (or iminium ion), followed by the selective hydride reduction of this intermediate to the corresponding amine[3],[4].
Expert Insight on Causality:
-
Peri-Steric Hindrance: The 4-chloro group on this specific indole core imposes significant steric hindrance on the adjacent 3-formyl group. This peri-interaction retards the initial nucleophilic attack by the amine. Consequently, standard room-temperature condensation is often sluggish. The use of a mild acid catalyst (e.g., glacial acetic acid) or a Lewis acid (e.g., Ti(OiPr)4) is mandatory to increase the electrophilicity of the carbonyl carbon[3].
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are the reagents of choice[3]. Unlike sodium borohydride (NaBH4), which is overly reactive and will prematurely reduce the unreacted aldehyde to an undesired 4-chloro-5-methoxy-1H-indole-3-methanol byproduct, STAB and NaBH3CN are sufficiently mild to selectively reduce the protonated iminium intermediate while ignoring the sterically hindered aldehyde[3],[5].
Reaction Pathway & Workflow
Workflow for the reductive amination of this compound.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and temporal parameters required based on the nucleophilicity and steric bulk of the reacting amine[4].
| Amine Classification | Amine (Eq.) | Reductant (Eq.) | Acid Catalyst / Additive | Temp / Time | Expected Yield |
| Primary Aliphatic | 1.1 - 1.2 | STAB (1.5) | AcOH (1.0 eq) | RT / 2-4 h | 75 - 90% |
| Secondary Aliphatic | 1.2 - 1.5 | STAB (1.5 - 2.0) | AcOH (1.0 - 2.0 eq) | RT / 4-8 h | 65 - 85% |
| Primary Aromatic (Anilines) | 1.2 - 1.5 | NaBH3CN (1.5) | Ti(OiPr)4 (1.2 eq) | 50 °C / 8-16 h | 50 - 75% |
| Sterically Hindered | 1.5 - 2.0 | NaBH3CN (2.0) | Ti(OiPr)4 / MS 4Å | 50 °C / 12-24 h | 40 - 60% |
Self-Validating Experimental Protocol
This protocol establishes a self-validating system where the reaction is strictly gated by in-process controls (IPCs) to prevent the formation of irreversible byproducts.
Phase 1: Condensation (Imine/Iminium Formation)
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add this compound (1.0 equivalent, typically 1.0 mmol).
-
Solvation: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M concentration).
-
Amine Addition: Add the desired amine (1.2 equivalents for aliphatic, 1.5 equivalents for aromatic) via syringe.
-
Catalysis: Add glacial acetic acid (1.0 equivalent). For weakly nucleophilic anilines, substitute AcOH with titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 equivalents).
-
SYSTEM VALIDATION GATE 1: Stir the mixture at room temperature (or 50 °C for anilines). Do not proceed until an LC-MS or TLC (e.g., 50% EtOAc/Hexanes) aliquot confirms the complete disappearance of the UV-active aldehyde starting material. Causality: Initiating reduction before complete condensation will result in the permanent loss of starting material to the unreactive indole-3-methanol byproduct.
Phase 2: Selective Hydride Reduction
-
Cooling: Once validation is complete, cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the mild exotherm associated with hydride transfer and prevents the thermal decomposition of the reducing agent.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise over 5 minutes[3].
-
SYSTEM VALIDATION GATE 2: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Validate completion via TLC (e.g., 5% MeOH in DCM with 1% NH4OH). The product must appear as a lower Rf spot that is UV-active and stains positively with Dragendorff's reagent or Ninhydrin (confirming the presence of an amine).
Phase 3: Quench, Extraction, and Purification
-
Quench: Cool the mixture back to 0 °C and slowly quench with saturated aqueous NaHCO3 (10 mL/mmol). Causality: The basic quench neutralizes the acetic acid and destroys unreacted borohydride species, liberating the product as a free base for organic extraction.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). Alternatively, for high-throughput library synthesis, utilize Strong Cation Exchange (SCX) chromatography to selectively catch the basic amine product and wash away non-basic impurities before releasing the product with 2M Ammonia in Methanol[4].
Troubleshooting & Expert Insights
-
Mitigating Dialkylation: When reacting with unhindered primary amines, over-alkylation to the tertiary amine can occasionally occur. To prevent this, maintain a strict excess of the primary amine (1.2–1.5 eq) and ensure the imine is 100% pre-formed (Validation Gate 1) before introducing the reductant[3].
-
Handling Poor Solubility: The 4-chloro-5-methoxy indole core can exhibit poor solubility in pure DCE. If the starting material does not fully dissolve, a co-solvent mixture of DCE/MeOH (4:1) can be utilized. Note that MeOH will accelerate imine formation but may slightly decrease the half-life of STAB.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works.[3] URL:[Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.[5] URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility for 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical barriers when working with complex heterocyclic compounds. This guide is engineered to provide you with the mechanistic understanding and field-validated protocols required to successfully dissolve and formulate 4-chloro-5-methoxy-1H-indole-3-carbaldehyde for your assays.
The Causality of Solubility Challenges (Scientist's Perspective)
To troubleshoot effectively, we must first understand the molecular behavior of this compound (CAS: 467451-98-5)[1]. This molecule presents a classic solubility paradox:
-
Crystal Lattice Energy: The indole scaffold possesses both a strong hydrogen bond donor (the N-H group) and an acceptor (the aldehyde C=O). This drives intense intermolecular hydrogen bonding, establishing a highly stable, rigid crystal lattice.
-
Steric and Electronic Effects: The addition of the 4-chloro and 5-methoxy substituents increases the molecular weight (181.62 g/mol ) and the topological polar surface area (TPSA: 25 Ų)[1]. These bulky groups can alter lattice packing dynamics, making it significantly more stubborn to dissolve than an unsubstituted indole-3-carbaldehyde.
-
The Hygroscopic Threat: Dimethyl sulfoxide (DMSO) is the premier polar aprotic solvent for this class of compounds. Its highly polarized S=O bond acts as a potent hydrogen bond acceptor, effectively outcompeting the compound's self-association. However, DMSO is notoriously hygroscopic. Even minor water uptake from atmospheric humidity drastically increases the dielectric constant of the solvent system. When this happens, the hydrophobic indole derivative loses its solvent hydration shell and rapidly precipitates[2].
Understanding this causality—that your compound isn't just "insoluble," but rather locked in a stable lattice and highly sensitive to moisture—is the foundation of our troubleshooting protocols.
Quantitative Solubility Data
The following table summarizes the expected solubility thresholds under various environmental conditions and solvent systems.
| Condition | Solvent System | Estimated Solubility Limit | Mechanistic Note |
| Baseline | Standard DMSO (Room Temp) | < 5 mg/mL | Highly prone to precipitation if atmospheric water is absorbed. |
| Optimized | Anhydrous DMSO + Sonication | ~10 - 15 mg/mL | Ultrasonic cavitation mechanically disrupts intermolecular forces[3]. |
| Maximum | Anhydrous DMSO + Heat (60°C) | ~30 mg/mL | Thermal energy provides the thermodynamic push to overcome lattice energy[4],[5]. |
| Aqueous | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Highly unstable solvent exchange; use immediately[4]. |
| In Vivo | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | > 1 mg/mL | Stable micellar suspension prevents aqueous crash-out[5]. |
Self-Validating Experimental Protocols
Do not simply add solvent and hope for the best. Follow these self-validating workflows to ensure reproducible dissolution.
Protocol A: Preparation of a High-Concentration Master Stock (e.g., 50 mM)
Objective: To create a stable master stock while preventing moisture-induced precipitation.
-
Purge and Prepare: Equilibrate the sealed vial of this compound to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.
-
Solvent Selection: Use strictly newly opened, anhydrous DMSO (≥99.9% purity). Hygroscopic DMSO has a severe negative impact on solubility[2].
-
Initial Dissolution: Add the calculated volume of DMSO to the pre-weighed solid. Vortex vigorously for 2 minutes.
-
Energy Input (Sonication): If the solution remains cloudy, place the vial in an ultrasonic bath for 10-15 minutes[5]. Ultrasonic waves create microscopic cavitation bubbles that mechanically shatter the crystal lattice without causing thermal degradation[3].
-
Thermodynamic Push (Heating): If particulates persist, warm the solution in a water bath at 50-60°C for 10 minutes while stirring[5].
-
Self-Validation & Storage: Visually inspect the vial against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering). Once validated, aliquot into single-use amber vials, purge the headspace with an inert gas (Argon/Nitrogen), and store immediately at -20°C[4].
Protocol B: Formulation for Aqueous/In Vivo Assays
Objective: To transition the hydrophobic compound from DMSO into an aqueous physiological buffer without crashing out.
-
Master Stock: Begin with a fully validated, clear DMSO stock (from Protocol A).
-
Co-Solvent Addition: In a fresh tube, add the required volume of DMSO stock. The final DMSO concentration must not exceed 10% of the total assay volume.
-
Surfactant Coating: Add PEG300 (40% of final volume) and vortex thoroughly. Next, add Tween-80 (5% of final volume) and vortex again. This critical step coats the hydrophobic indole molecules in a protective micellar structure[5].
-
Aqueous Phase: Slowly add Saline (45% of final volume) dropwise while continuously vortexing.
-
Self-Validation: The final solution should be clear and stable. If phase separation occurs, re-apply gentle heating and sonication[5].
Troubleshooting Workflow
Logical troubleshooting workflow for dissolving indole-3-carbaldehyde derivatives in DMSO.
Frequently Asked Questions (FAQs)
Q1: I vortexed my sample in DMSO, but there are still floating particulates. What is the next logical step? A1: Do not add more DMSO immediately, as this dilutes your intended target concentration. The causality here is that the kinetic energy from vortexing is insufficient to overcome the compound's crystal lattice energy. Proceed to ultrasonic irradiation (sonication) for 10-15 minutes[3]. If that fails, apply a thermodynamic push by heating the solution to 50-60°C[5].
Q2: My DMSO stock was perfectly clear yesterday, but today it is cloudy. Why did this happen and how do I fix it? A2: This is a classic symptom of solvent hygroscopicity. DMSO rapidly absorbs moisture from the air[2]. The introduction of water increases the polarity of the solvent system, forcing the lipophilic this compound out of solution. To fix this, tightly seal the vial, heat to 60°C, and sonicate until clear. To prevent this in the future, always use newly opened anhydrous DMSO, purge vials with Argon, and store aliquots at -20°C[4].
Q3: I need to dilute my DMSO stock directly into PBS for a cell assay, but it precipitates instantly. How can I achieve a stable aqueous solution? A3: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes rapid solvent exchange, leaving the hydrophobic compound without a hydration shell. For direct dilution, the maximum solubility is extremely low (approx. 0.5 mg/mL in a 1:1 DMSO:PBS ratio), and the resulting solution is highly unstable[4]. Instead, utilize the step-wise co-solvent system outlined in Protocol B: first dilute the DMSO stock with PEG300 and Tween-80 before introducing the aqueous buffer[5]. Alternatively, you can use a cyclodextrin carrier like 20% SBE-β-CD in saline[5].
References
Sources
optimization of reaction yields using 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Technical Support Center: Optimization of Reaction Yields Subject: 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde (CMIC) Ticket ID: OPT-IND-4CL-5OMe Status: Open for Resolution[1][2]
Executive Summary: The "Steric-Electronic" Paradox
Welcome to the technical guide for This compound . As a Senior Application Scientist, I often see standard protocols fail with this specific scaffold.
The failure usually stems from a dual-mode deactivation:[1][2]
-
Steric Blockade (The "Goalkeeper"): The Chlorine atom at the C4 position is physically bulky (Van der Waals radius ~1.75 Å) and sits in immediate proximity to the C3-aldehyde carbonyl.[2] This creates a "steric wall" that deflects incoming nucleophiles.[2][3]
-
Electronic Deactivation: The C5-methoxy group is a strong electron donor (resonance).[1][2] This increases electron density in the indole ring, rendering the C3-aldehyde less electrophilic compared to unsubstituted or nitro-substituted indoles.[1][2]
To optimize yields, you cannot use "standard" indole protocols.[2][4] You must aggressively activate the carbonyl or use high-energy conditions to overcome the activation energy barrier.[1][2]
Module 1: Optimizing Condensation Reactions (Knoevenagel & Schiff Base)
This is the most common failure point. Standard ethanol/piperidine reflux often yields <20% conversion due to the C4-Cl steric clash.[1][2]
Protocol A: Lewis Acid Activation (Titanium Tetrachloride)
Best for: Knoevenagel condensations with malononitrile or cyanoacetates.[1][2][4]
The Logic: Since the C5-OMe makes the carbonyl less reactive, and C4-Cl blocks it, we use
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen.
-
Solvent: Use anhydrous THF or Dichloromethane (DCM) .[1][2] Do not use Ethanol; it reacts with TiCl4.[1][2]
-
Addition (Critical):
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Quench: Pour into ice-cold saturated
.
Protocol B: Microwave-Assisted Synthesis
Best for: Schiff base formation (Anilines/Amines).[1][2]
The Logic: Microwave irradiation provides direct kinetic energy to the polar functional groups, helping the nucleophile bypass the rotational barrier created by the C4-Chloro group.[2]
Comparison of Conditions:
| Parameter | Standard Thermal | Optimized Microwave |
| Solvent | Ethanol (Reflux) | Ethanol/Acetic Acid (10:[1][2][4]1) |
| Time | 12–24 Hours | 10–20 Minutes |
| Temperature | 78°C | 110°C (Sealed Vessel) |
| Yield (Typical) | 35–45% | 85–92% |
Visual Troubleshooting Guide: Condensation Workflow
The following decision tree helps you select the correct pathway based on your observed failure mode.
Figure 1: Troubleshooting logic for condensation reactions involving sterically hindered 4-chloroindoles.
Module 2: N-Alkylation & Solubility
Users often report that CMIC precipitates out of solution or fails to alkylate at the Nitrogen position.[2]
Solubility Profile
Due to the 5-methoxy and 4-chloro groups, this molecule is hydrophobic .[1][2]
N-Alkylation Protocol (Overcoming the pKa Shift)
The 5-OMe group increases the pKa of the indole N-H (approx pKa ~17), making it harder to deprotonate than a standard indole.[2][4]
-
Base Selection: Weak bases (
) are often insufficient for rapid conversion.[1][2][4] Use NaH (60% in oil) or Cesium Carbonate ( ) .[1][2][4] -
Temperature: Due to the C4-Cl steric bulk affecting the overall ring conformation, heating to 60°C is often required to ensure the alkyl halide can approach the N1 position effectively.[1][2]
Module 3: Structural Reactivity Map
Understanding the spatial constraints is key to designing your experiment.[2]
Figure 2: Interaction map showing how C4 and C5 substituents suppress C3 reactivity.[1][2]
Frequently Asked Questions (FAQ)
Q1: I am trying to oxidize the aldehyde to the carboxylic acid, but I am getting low yields with Pinnick oxidation. Why? A: The steric bulk of the C4-chloro group hinders the formation of the tetrahedral intermediate required in many oxidations.[1][2]
-
Fix: Switch to Potassium Permanganate (
) in Acetone/Water or use Silver Oxide ( ) .[1][2][4] These oxidants are more aggressive and less sensitive to steric bulk than the mild Pinnick conditions.[2]
Q2: Can I perform a Suzuki coupling at the C4-Chloro position? A: This is extremely difficult. The C4 position on the indole ring is notoriously unreactive towards oxidative addition, and the adjacent C3-aldehyde creates further electronic deactivation for the metal center.[2]
-
Fix: You must protect the N1 position (e.g., Tosyl) and potentially convert the aldehyde to an acetal before attempting coupling.[2][4] Use advanced Buchwald ligands (e.g., XPhos or SPhos ) and high temperatures (100°C+).[2][4] Do not expect high yields.
Q3: My product is oiling out as a gummy solid. How do I purify it? A: 4-chloro-5-methoxy derivatives often do not crystallize easily due to the disruption of pi-stacking by the twisted C4-Cl group.[1][2]
-
Fix: Do not rely on recrystallization.[1][2] Use Flash Column Chromatography .[1][2]
-
Eluent: A gradient of DCM:Methanol (99:1 to 95:5) is usually effective.[1][2][4] The methoxy group makes the compound polar enough to stick slightly, allowing separation from non-polar impurities.[2][4]
References
-
Steric Hindrance in Indoles: Somei, M., et al.[2][4] "One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes." Heterocycles, 1989.[2][4] (Discusses the difficulty of C4-substituted indole transformations).
-
General Reactivity of Indole-3-Carbaldehydes: El-Sawy, E. R., et al.[1][2] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][2][8][9] Egyptian Journal of Chemistry, 2017.[2][4] (Comprehensive review of aldehyde reactivity).
-
Troubleshooting Condensation Reactions: BenchChem Technical Guide. "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde." (General protocols for overcoming low yields).
-
Electronic Effects of 5-Methoxy: PubChem Compound Summary. "5-Methoxyindole."[1][2][6][7][10][11] (Data on pKa and solubility properties). [2][4]
Sources
- 1. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Methoxyindole | 1006-94-6 [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 10. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 11. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde Derivatives
Status: Operational Role: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for Sterically Congested Indole-3-Carbaldehydes[1]
Executive Summary & Structural Analysis[1]
Welcome to the technical support hub. You are likely working with 4-chloro-5-methoxy-1H-indole-3-carbaldehyde or its N-substituted derivatives.[1]
The "Peri-Strain" Challenge: Before attempting purification, you must understand the specific structural constraint of this molecule. Unlike standard indole-3-carbaldehydes, the chlorine atom at C4 exerts significant steric pressure on the aldehyde group at C3 (peri-interaction).[1]
Implications for Purification:
-
Reduced Planarity: The steric clash may twist the aldehyde out of the indole plane, potentially disrupting crystal packing efficiency compared to 5- or 6-substituted analogs.
-
Hydrolysis Resistance: During the Vilsmeier-Haack synthesis, the bulky C4-chloro group can retard the hydrolysis of the intermediate iminium salt. Incomplete hydrolysis is the #1 cause of "impure" crude material.
-
Solubility: The lipophilic C4-Cl and C5-OMe groups make this molecule significantly less soluble in water than unsubstituted indole-3-carbaldehyde, favoring organic solvent recrystallization.[1]
Phase I: The "Pre-Purification" Workup (Critical)
Most purification failures stem from an improper quench of the Vilsmeier-Haack reaction.[1] If your crude solid is black or tarry, the issue lies here.
The "Cold-Warm-Cold" Hydrolysis Protocol
Objective: Ensure complete conversion of the chloroiminium intermediate to the aldehyde without triggering acid-catalyzed polymerization.[1]
-
Quench (Cold): Pour the reaction mixture (DMF/POCl
) onto crushed ice (ratio 1:5 w/w). Stir vigorously.-
Checkpoint: The solution should be clear and often reddish (the iminium salt is soluble).
-
-
Hydrolysis (Warm):
-
Crucial Step for 4-Chloro derivatives: Due to steric hindrance, the iminium salt is stable. You must heat the aqueous acidic solution to 60–70°C for 30–60 minutes.
-
Why? Cold hydrolysis often leaves unreacted intermediate, which contaminates the final product with water-soluble impurities that crash out later.
-
-
Precipitation (Basification): Cool back to 0–5°C. Slowly add 5M NaOH or saturated K
CO until pH 9–10.-
Observation: The product should precipitate as a yellow/off-white solid.[1]
-
Action: Filter immediately. Do not let it sit in hot alkaline solution (Cannizzaro risk).
-
Visualization: Workup Logic Flow
Figure 1: Optimized workup flow to prevent common impurities in sterically hindered indole aldehydes.
Phase II: Purification Methodologies
Method A: Recrystallization (Primary Strategy)
Best for: Batches >500mg where the crude purity is >85%.
Solvent Selection Strategy: The 4-chloro-5-methoxy motif renders the molecule moderately lipophilic.[1] Standard water/alcohol mixtures are most effective.
| Solvent System | Ratio (v/v) | Protocol Notes | Suitability |
| Ethanol (95%) | N/A | Dissolve boiling; cool slowly to 4°C. | Best Balance. High recovery, good impurity rejection.[1] |
| DMF / Water | 1:1 to 1:2 | Dissolve in min. hot DMF; add hot water until turbid; cool. | For Stubborn Solids. Use if product is insoluble in EtOH. |
| EtOAc / Hexane | 1:3 | Dissolve in min. hot EtOAc; add Hexane. | For N-Alkylated Derivatives. (More lipophilic analogs). |
| Acetic Acid | N/A | Recrystallize from glacial AcOH. | Last Resort. Good for removing inorganic salts, but yield loss is high. |
Step-by-Step Protocol (Ethanol):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) (approx. 10–15 mL per gram).
-
Heat to reflux with stirring.
-
Troubleshooting: If undissolved black specks remain (tars), perform a hot filtration through a pre-warmed funnel/Celite pad.
-
-
Remove from heat. Allow to cool to room temperature undisturbed (2–3 hours).
-
Cool further in an ice bath (0°C) for 1 hour.
-
Filter crystals and wash with cold ethanol (–20°C).
Method B: Column Chromatography (Secondary Strategy)
Best for: Oily crudes, N-alkylated derivatives, or removing specific isomers.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase:
-
Start: 10% Ethyl Acetate in Hexanes.
-
Gradient: Ramp to 40% Ethyl Acetate in Hexanes.
-
-
Loading: Dissolve crude in a minimum amount of DCM (Dichloromethane) or THF. Do not load with DMF.
Troubleshooting & FAQs
Q1: My product is a dark red/brown solid, but it should be yellow. How do I fix color?
Diagnosis: Indoles are electron-rich and prone to oxidative oligomerization (forming "indolyl" dyes) in acidic air.[1] The Fix:
-
Charcoal Treatment: Dissolve the crude in hot ethanol.[2] Add Activated Carbon (5-10 wt%).[1] Reflux for 10 mins. Hot filter over Celite.
-
Cold Wash: Triturate the solid with ice-cold Diethyl Ether or minimal cold Methanol.[1] The dark impurities are often more soluble in ether than the aldehyde product.
Q2: I see two spots on TLC that are very close together. What is the impurity?
Diagnosis: This is likely the regioisomer .
-
Context: If you started with 3-chloro-4-methoxyaniline (or similar), Vilsmeier formylation usually targets C3.[1] However, if the C4 position is blocked (as in your case), formylation is highly selective.
-
Alternative: The impurity is likely unreacted starting material (non-formylated indole).
-
Solution: Recrystallization from Ethanol/Water is excellent at separating the non-polar starting material (stays in solution) from the polar aldehyde (crystallizes).
Q3: The aldehyde peak (~9.9 ppm) is small or missing in NMR, but the mass spec is correct (+18 mass).
Diagnosis: You have the hydrate or the hemiaminal .
-
Cause: Electron-deficient aldehydes (due to the Cl group) or those with steric strain can form stable hydrates in the presence of water/acid.
-
Solution: Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours. Run NMR in DMSO-
rather than CDCl to break up hydrogen bonding.
Visualization: Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification pathway.
References
-
BenchChem. "Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes."[1][2] BenchChem Technical Library, 2025.[2] Link
-
Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[2][3] Synth. 2024, 101, 21-33. Link
-
James, C. "Vilsmeier-Haack Reaction: Mechanism and Examples."[1] Master Organic Chemistry, 2025. Link
-
PubChem. "4-chloro-5-methoxy-1H-indole Compound Summary."[1][4] National Center for Biotechnology Information, 2025. Link
-
Tois, J. et al. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006, 106, 7, 2843–2874. Link
Sources
Technical Support Center: Stability of 4-Chloro-5-Methoxy-1H-Indole-3-Carbaldehyde
Subject: Troubleshooting Stability & Reactivity in Basic Media
Executive Summary
This guide addresses the stability profile of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (Compound 1 ) under basic conditions. While indole-3-carbaldehydes are generally robust, the specific substitution pattern (4-chloro, 5-methoxy) introduces unique electronic and steric constraints.[1][2]
Key Stability Verdict:
-
Mild Base (K₂CO₃, Et₃N, < pH 10): High Stability.[1]
-
Strong Aqueous Base (NaOH, KOH, > pH 12): Stable chemically, but prone to physical loss via N-deprotonation and aqueous solubility.[1][2]
-
Forcing Conditions (Refluxing Hydroxide/Alkoxide): High Risk.[1] Susceptible to deformylation (loss of CHO) and nucleophilic aromatic substitution (SₙAr) of the 4-chloro substituent.[1]
Interactive Troubleshooting Guide (FAQs)
We have structured this section as a "Help Desk" log, addressing the three most common tickets submitted by researchers working with this scaffold.
Ticket #001: "My compound disappeared during workup."
User Observation:
"I treated the aldehyde with 1M NaOH to perform a reaction. The TLC showed the spot was still there, but after extracting with Ethyl Acetate and washing with water, the organic layer was empty. Where did it go?"
Root Cause Analysis: The indole N-H proton has a pKa of approximately 16-17.[1][2] However, the electron-withdrawing nature of the C3-formyl group increases the acidity of the N-H proton significantly (pKa ~12-13).[1][2]
-
Mechanism: In the presence of strong bases (NaOH, KOH), the nitrogen deprotonates to form the indolyl anion .
-
Solubility Shift: Unlike the neutral molecule, this anionic salt is highly water-soluble and insoluble in non-polar organic solvents.[1][2] You washed your product down the drain.
Resolution Protocol:
-
Recover the Material: Take your aqueous waste layer.[1]
-
Acidify: Slowly add 1M HCl or dilute acetic acid while stirring until pH reaches ~3-4.
-
Precipitation: The neutral indole should precipitate or become extractable.[1]
-
Re-extract: Extract with Ethyl Acetate or DCM.
Ticket #002: "The Cannizzaro reaction isn't working."[1]
User Observation:
"I am trying to convert the aldehyde to the alcohol/acid using the Cannizzaro reaction (50% NaOH, Heat). I mostly recover starting material, or a black tar."
Root Cause Analysis: Indole-3-carbaldehydes are notoriously resistant to the Cannizzaro reaction, unlike benzaldehyde.[1][2]
-
Electronic Deactivation: Under the basic conditions required for Cannizzaro, the N-H deprotonates (see Ticket #001). The resulting negative charge on the nitrogen donates electron density into the ring (resonance), significantly reducing the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The 4-chloro substituent provides steric bulk directly adjacent to the carbonyl, further hindering the attack of the hydroxide nucleophile.[1]
Resolution Protocol:
-
Stop using Cannizzaro: It is inefficient for this scaffold.[1][2]
-
Alternative Reduction (to Alcohol): Use Sodium Borohydride (NaBH₄) in Methanol/THF.[1]
-
Alternative Oxidation (to Acid): Use Sodium Chlorite (NaClO₂) (Pinnick oxidation) under mild acidic buffer, which avoids the N-anion deactivation.[1][2]
Ticket #003: "I see a new impurity at [M-Cl+OMe] or loss of the Formyl group."[1][2]
User Observation:
"I used Sodium Methoxide (NaOMe) in Methanol at reflux. I see a new peak in LCMS corresponding to the loss of Chlorine and addition of Methoxy, or sometimes just the loss of the aldehyde."
Root Cause Analysis: Two competing degradation pathways are active under forcing basic conditions:
-
SₙAr (Nucleophilic Aromatic Substitution): While rare in indoles, the C3-aldehyde is electron-withdrawing.[1][2] This activates the C4-position .[1][2] A strong nucleophile like methoxide can displace the 4-chloro group (Chloride is the leaving group).
-
Deformylation: Boiling strong base can cleave the C3-formyl group, releasing formate and reverting the molecule to 4-chloro-5-methoxyindole.[1][2]
Resolution Protocol:
-
Avoid Alkoxides: Use non-nucleophilic bases if deprotonation is needed (e.g., NaH, t-BuOK in non-nucleophilic solvents like THF).[1][2]
-
Temperature Control: Do not exceed 60°C in strong alkaline media.
Visualizing Reactivity & Degradation
The following diagram maps the fate of this compound under various basic regimes.
Figure 1: Reactivity landscape.[1][2] Note that the primary "reaction" in base is reversible deprotonation (Green). Degradation (Red) requires heat or specific nucleophiles.[1]
Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Class | Examples | Compatibility | Risk Factor | Notes |
| Weak Inorganic | NaHCO₃, K₂CO₃ | Excellent | Low | Recommended for mild alkylations.[1][2] |
| Tertiary Amines | Et₃N, DIPEA | Excellent | Low | Will not deprotonate Indole N-H (pKa mismatch).[1][2] |
| Strong Hydroxide | NaOH, KOH (aq) | Good (RT) | Medium | Forms water-soluble anion.[1][2] Requires acidic workup.[3][4][5] |
| Alkoxides | NaOMe, NaOEt | Poor | High | Risk of SₙAr (Cl displacement) at C4.[1][2] |
| Hydrides | NaH, KH | Good | Low | Clean N-deprotonation in dry THF/DMF.[1][2] |
| Lithium Bases | LDA, LiHMDS | Moderate | Medium | Can attack aldehyde (1,2-addition) if not careful.[1][2] |
References
-
Reactivity of Indole-3-Carbaldehydes
-
Deformylation of 3-Formylindoles
- Citation: Chatterjee, A., et al. (1973). "Deformylation of 3-formylindoles." Journal of Organic Chemistry.
- Relevance: Documents the loss of the formyl group in strong alkaline media at elevated temper
-
Source: (Generalized mechanism reference).
-
Acidity of Indoles
- Citation: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
- Relevance: Provides pKa data for indole systems, explaining the solubility issues in basic aqueous workups.
-
Source:[1]
-
Nucleophilic Substitution on Indoles
Sources
- 1. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. allen.in [allen.in]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
overcoming steric hindrance in 4-chloro-5-methoxy-1H-indole-3-carbaldehyde reactions
Welcome to the technical support guide for 4-chloro-5-methoxy-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable but sterically demanding building block. The unique substitution pattern of this indole derivative presents specific hurdles in common synthetic transformations. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these challenges and achieve your synthetic goals.
Understanding the Core Challenge: Steric Hindrance
The primary difficulty in reactions involving this compound stems from the steric congestion around the C3-carbaldehyde group. The substituents at the C4 (chloro) and C5 (methoxy) positions of the indole ring create a crowded environment that can impede the approach of nucleophiles and reagents to the aldehyde's electrophilic carbon.
Caption: Steric hindrance at the C3-aldehyde position.
Troubleshooting Guide: Common Reaction Failures
Issue 1: Low to No Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or diethyl malonate) using standard piperidine catalysis, but I am observing very low conversion of my this compound. Why is this happening and how can I fix it?
Answer:
Core Problem: The Knoevenagel condensation is highly sensitive to steric hindrance at the aldehyde.[1] The bulky C4-chloro and C5-methoxy groups physically obstruct the approach of the carbanion generated from your active methylene compound. A weak base like piperidine may not be sufficient to drive the reaction to completion under these sterically demanding conditions.[2]
Troubleshooting Strategies & Protocols:
Your primary goal is to increase the reactivity of the system to overcome the high activation energy imposed by the steric barrier.
Strategy A: Employ a Lewis Acid Co-catalyst
Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to attack by the weakly nucleophilic carbanion. A common and effective system is Titanium(IV) chloride (TiCl₄) with a tertiary amine base.[1]
Strategy B: Utilize Alternative Catalytic Systems
Recent advancements have shown that different catalytic conditions can promote this reaction even for hindered substrates.
-
Ionic Liquids: Imidazolium-based ionic liquids can act as both the solvent and catalyst, often accelerating the reaction.
-
Metal-Organic Frameworks (MOFs): Certain 2D MOFs have shown high catalytic efficacy for Knoevenagel condensations involving sterically hindered aldehydes due to their accessible Lewis acidic sites.[3]
-
Catalyst-Free Aqueous Conditions: In some cases, heating the reactants in water can be sufficient, with water itself proposed to act as a Brønsted base catalyst.[4] This environmentally benign approach is worth exploring for its simplicity.[4]
Strategy C: Increase Thermal Energy
Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. This should be done cautiously to avoid potential side reactions or decomposition.
| Strategy | Catalyst/Conditions | Solvent | Temperature | Rationale |
| A: Lewis Acid | TiCl₄ (1.2 equiv), Triethylamine (2.5 equiv) | Dichloromethane (DCM) | 0 °C to RT | Activates the aldehyde, making it more electrophilic.[1] |
| B: Aqueous | None (Water-mediated) | Water | 80-100 °C | Environmentally friendly; water acts as a weak base/acid catalyst.[4] |
| C: Thermal | Piperidine (0.1 equiv) | Ethanol or Toluene | Reflux | Overcomes activation energy barrier through heat. |
Detailed Protocol: Knoevenagel Condensation using TiCl₄/Et₃N
This protocol is adapted from established methods for sterically hindered aldehydes.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and the active methylene compound (1.1 equiv) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add Titanium(IV) chloride (TiCl₄, 1.2 equiv) dropwise to the stirred solution. The mixture may turn a deep color.
-
Base Addition: After stirring for 10-15 minutes, add Triethylamine (Et₃N, 2.5 equiv) dropwise. The addition is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into a beaker of cold water or saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue 2: Failure or Low Yield in Reductive Amination
Question: My one-pot reductive amination of this compound with a primary amine is failing. I'm using sodium borohydride (NaBH₄), and I'm either recovering starting material or observing complex mixtures. What's the issue?
Answer:
Core Problem: This is a two-part problem. First, the formation of the intermediate imine is sterically hindered. Second, sodium borohydride (NaBH₄) is a strong reducing agent that can reduce your starting aldehyde faster than the newly formed, sterically-hindered imine.[5] This leads to the formation of the corresponding alcohol as a major byproduct and low yields of the desired amine.
Troubleshooting Strategies & Protocols:
The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde.
Strategy A: Use a pH-Sensitive Reducing Agent
Sodium cyanoborohydride (NaBH₃CN) is the classic choice for reductive aminations.[5][6] It is less reactive than NaBH₄ and selectively reduces the iminium ion, which is formed under mildly acidic conditions (pH 4-6). This allows the imine formation equilibrium to be established before reduction occurs.[5] A safer, modern alternative that avoids cyanide is sodium triacetoxyborohydride (NaBH(OAc)₃), which operates under similar principles.
Strategy B: Two-Step Procedure with Pre-formation of the Imine
For particularly challenging substrates, a two-step approach is more reliable.
-
Imine Formation: Form the imine first by reacting the aldehyde and amine, often with a dehydrating agent (like molecular sieves or MgSO₄) or by azeotropic removal of water (using a Dean-Stark apparatus with toluene).
-
Reduction: Once the imine is formed, isolate it or use it in situ, and then add the reducing agent (now you can use NaBH₄ as the aldehyde is already consumed).
Strategy C: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful method for reductive amination.[7] The aldehyde, amine, and a catalyst (e.g., Palladium on Carbon, Pd/C) are stirred under an atmosphere of hydrogen gas. This method is clean and often high-yielding.
| Strategy | Reducing Agent | Solvent | Key Conditions | Rationale |
| A: One-Pot Selective Reduction | NaBH₃CN or NaBH(OAc)₃ | Methanol (MeOH) or Dichloroethane (DCE) | pH 4-6 (AcOH buffer) | Agent is selective for the iminium ion over the aldehyde.[5][6] |
| B: Two-Step | 1. Molecular Sieves2. NaBH₄ | 1. Toluene2. MeOH | 1. Reflux2. 0 °C to RT | Ensures complete formation of the imine before reduction. |
| C: Catalytic Hydrogenation | H₂ gas | MeOH or Ethanol | Pd/C (5-10 mol%) | Clean reduction, avoids borohydride reagents.[7] |
Detailed Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Acidification: Add a small amount of acetic acid (AcOH, ~0.1 equiv) to catalyze imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Issue 3: Poor (E/Z) Selectivity or Low Yield in Wittig Reaction
Question: I am trying to synthesize an alkene from this compound using a Wittig reagent, but the reaction is sluggish and gives a poor mixture of E/Z isomers. How can I improve this?
Answer:
Core Problem: The Wittig reaction is also susceptible to steric hindrance, which can slow down the initial attack of the ylide on the aldehyde and the subsequent formation of the oxaphosphetane intermediate.[8][9] For aldehydes, unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[10][11] The steric bulk around your aldehyde can disrupt this selectivity and lower the overall reaction rate.
Troubleshooting Strategies & Protocols:
If the standard Wittig reaction is failing, consider modifications that enhance reactivity or use an alternative olefination procedure.
Caption: Decision workflow for olefination reactions.
Strategy A: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used alternative to the Wittig, particularly when E-alkenes are desired. It uses a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This increased reactivity can help overcome steric barriers. The water-soluble phosphate byproduct also simplifies purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.
Strategy B: Schlosser Modification of the Wittig Reaction
If you are using an unstabilized ylide (which normally gives Z-alkenes) but desire the E-alkene, the Schlosser modification is the solution.[8][10] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon warming.
Detailed Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
Base Preparation: In a flame-dried flask under an inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.
-
Ylide Formation: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting clear solution of the phosphonate carbanion back to 0 °C and add a solution of this compound (1.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), as monitored by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the E-alkene product.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive for substitution, the C4-Cl or the indole N-H? The indole N-H is significantly more reactive towards electrophiles and bases. The N-H proton is acidic (pKa ≈ 16-17) and can be easily removed by a moderately strong base like sodium hydride (NaH) to form a nucleophilic indolide anion.[12] This anion will readily undergo N-alkylation.[13] The C4-Cl is on an aromatic ring and is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are not present here. For substitution at the C4 position, a metal-catalyzed cross-coupling reaction, like a Suzuki or Buchwald-Hartwig reaction, would be required.[14][15]
Q2: I need to perform a Suzuki coupling at the C4-Cl position. Will the C3-aldehyde interfere? The C3-aldehyde group is generally tolerant of Suzuki coupling conditions.[16][17] Standard conditions involving a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) should work well.[14][15] The primary concern is not interference from the aldehyde but ensuring efficient catalytic turnover, which can sometimes be inhibited by nitrogen-containing heterocycles. Using specialized ligands (like SPhos) or precatalysts can improve yields.[15] It is not typically necessary to protect the aldehyde group for this transformation.
Q3: Is it advisable to protect the indole N-H before attempting reactions at the C3-aldehyde? It depends on the reaction conditions.
-
For base-catalyzed reactions (Knoevenagel, HWE): The base will deprotonate the N-H. This is usually not a problem, but it means you must use at least one extra equivalent of base. For HWE reactions using NaH, the N-H will be deprotonated first before the phosphonate.
-
For reactions in acidic media (Reductive Amination): The N-H is generally unreactive and does not require protection.
-
For organometallic reactions (Grignard, Organolithium): It is absolutely essential to protect the N-H group. The acidic proton will quench the organometallic reagent. Common protecting groups include Boc (di-tert-butyl dicarbonate), SEM (2-(trimethylsilyl)ethoxymethyl chloride), or a simple tosyl (Ts) group.
References
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Knoevenagel Condensation Reaction of Various Aldehyde Derivatives...
- Wittig reaction. Wikipedia.
- Reductive amin
- Wittig Reaction. Organic Chemistry Portal.
- Optimizing reaction conditions for N-alkyl
- Wittig Reaction. Chemistry LibreTexts.
-
Wittig reaction. LS College. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Deriv
- in the chemical literature: N-alkyl
Sources
- 1. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Lab Reporter [fishersci.se]
Technical Support Center: Purification of 4-Chloro-5-Methoxy Indoles
Ticket ID: IND-4C5M-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Eluent Systems & Prevention of Decomposition
Executive Summary & Diagnostic Triage
Welcome to the Indole Purification Help Desk. You are likely working with 4-chloro-5-methoxyindole , a scaffold that presents a unique "push-pull" challenge in chromatography:
-
The "Push" (Electronic Activation): The 5-methoxy group is strongly electron-donating, making the indole ring electron-rich and highly susceptible to acid-catalyzed oxidative oligomerization (turning your column red/brown).
-
The "Pull" (Steric/Inductive): The 4-chloro substituent provides steric bulk near the N-H bond and adds lipophilicity, often altering elution order compared to non-halogenated analogs.
Immediate Action Required: If your compound is turning pink/red on the silica, STOP . You are losing product to acid-catalyzed decomposition. Proceed immediately to Protocol B (Buffered Silica) .
Troubleshooting & FAQ
Q1: My product streaks/tails significantly. Is this solubility or chemistry?
Diagnosis: This is chemistry. The indole N-H moiety (
-
Standard Triage: Add 1% Triethylamine (TEA) to your eluent system.[1]
-
Mechanism: TEA is more basic than the indole; it preferentially hydrogen-bonds to the silanols, creating a "shield" that allows your indole to elute as a tight band.
Q2: Which solvent system is the "Gold Standard" for this specific scaffold?
Recommendation: Hexane / Ethyl Acetate (3:1 to 4:1) + 1% TEA. [1]
-
Why: The 4-chloro group adds significant lipophilicity compared to 5-methoxyindole alone. While 5-methoxyindole might require 30-40% EtOAc, the 4-chloro analog often elutes earlier (15-25% EtOAc).
-
Alternative: If you are removing non-polar impurities (like hydrazines from Fischer synthesis), switch to Dichloromethane (DCM) / Hexane . The chlorinated solvent solubilizes the indole better but provides different selectivity.
Q3: I have a regioisomer impurity (e.g., 6-chloro-5-methoxyindole). They co-elute in Hex/EtOAc. What now?
Insight: Regioisomers often have identical dipole moments but different steric profiles and
-
System: Toluene / Ethyl Acetate (95:5).
-
Logic: Toluene interacts via
stacking with the indole ring. The 4-chloro substituent (sterically crowding the "bay" region near N-H) disrupts this stacking differently than a 6-chloro substituent, often providing the necessary resolution ( ).
Visual Troubleshooting Workflows
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the correct stationary phase and modifier based on observed chromatographic behavior.
Technical Data: Solvent Strength & Selectivity
Use this table to adjust your method if the standard Hex/EtOAc system fails.
| System | Polarity | Selectivity Mechanism | Best Application |
| Hexane / EtOAc | Medium | Dipole-Dipole | General purification; removing polar tars. |
| DCM / Hexane | Low-Med | Solvation/Dipole | Low solubility samples; separating non-polar starting materials. |
| Toluene / EtOAc | Low | Separating Regioisomers (4-Cl vs 6-Cl); removing aliphatic impurities. | |
| DCM / MeOH / NH | High | H-Bonding | Only for highly polar derivatives (e.g., if N-H is alkylated with amines). |
Detailed Protocols
Protocol A: The "Buffered Flash" (Anti-Decomposition)
Use this when your indole turns red on standard silica.
Materials:
Step-by-Step:
-
Slurry Preparation: Suspend your silica in the starting eluent (e.g., 10% EtOAc/Hexane) containing 1% v/v Triethylamine .
-
Packing: Pour the slurry into the column.
-
The Flush (Critical): Flush the packed column with 2 column volumes (CV) of the eluent + TEA. This neutralizes the acidic sites before your compound touches them.
-
Loading: Dissolve your crude 4-chloro-5-methoxyindole in a minimum amount of DCM (or Toluene if using System B). Load carefully.
-
Elution: Run the column using the eluent without TEA (or with reduced TEA, 0.1%) once the compound is loaded. The pre-buffering is usually sufficient.
Protocol B: Separation of 4-Chloro vs. 6-Chloro Isomers
Use this when standard chromatography yields mixed fractions.
Step-by-Step:
-
Conditioning: Equilibrate column with 100% Toluene.
-
Gradient:
-
0–5 min: 100% Toluene (Elutes non-polar impurities).
-
5–20 min: Gradient to 5% EtOAc in Toluene.
-
-
Observation: The 4-chloro isomer, being sterically crowded near the NH, often interacts less strongly with the stationary phase than the 6-chloro isomer, causing it to elute slightly earlier in non-polar systems.
Mechanism of Interaction
Figure 2: Silanol Blocking Mechanism
Caption: Molecular interaction showing how Triethylamine (TEA) protects the indole from acidic silica sites.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. J. Org.[4][8] Chem. 1978 , 43, 2923–2925.[4] Link
-
BenchChem Technical Support. Purification of Indole Derivatives by Column Chromatography: Protocol 2 (Deactivation of Silica). BenchChem Application Notes. Link
- Pouchert, C. J.The Aldrich Library of NMR Spectra, 2nd ed.; Aldrich Chemical Co.: Milwaukee, WI, 1983.
- Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience: Hoboken, NJ, 2005. (Reference for Fischer Indole Synthesis & Regioisomer challenges).
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. Link
Sources
minimizing side reactions when using 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Troubleshooting & Reactivity Guide for Advanced Synthetic Applications
Welcome to the technical support center for 4-chloro-5-methoxy-1H-indole-3-carbaldehyde . This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic insights and self-validating protocols to help you troubleshoot and minimize side reactions during complex synthetic workflows.
Reactivity Profile & Mechanistic Causality
The compound this compound is a highly functionalized building block. Its unique substitution pattern creates a complex electronic environment that dictates its reactivity:
-
C5-Methoxy Group: An electron-donating group that significantly increases the electron density of the indole core, making the C2 position highly nucleophilic and prone to electrophilic attack or oligomerization.
-
C4-Chloro Group: An inductively withdrawing, sterically demanding halogen. While stable under many conditions, it is highly susceptible to oxidative addition and subsequent dehalogenation under transition-metal-catalyzed hydrogenation.
-
N1-Position: The unprotected secondary amine (N-H) is acidic (pKa ~ 16) and acts as a competing nucleophile in the presence of strong bases, leading to unintended N-alkylation.
-
C3-Carbaldehyde: The primary electrophilic target for Knoevenagel condensations and reductive aminations, but prone to over-reduction or aldol-type side reactions if not carefully controlled.
Structural reactivity map of this compound and side reactions.
Frequently Asked Questions (FAQs)
Q1: During acid-catalyzed condensations (e.g., Knoevenagel or reductive amination), my reaction turns dark and yields a complex mixture. What is happening? A1: You are likely observing resinification and the formation of bis(indolyl)methane oligomers. Under strongly acidic conditions, the C3-aldehyde is highly activated. Simultaneously, the electron-rich indole core (further enhanced by the C5-methoxy group) becomes highly nucleophilic at the C2 position. The indole core of one molecule attacks the activated aldehyde of another, leading to the formation of dimers, trimers, and complex oligomers [[1]]().
-
Mechanistic Mitigation: Avoid strong protic acids (like HCl or
). Instead, use mild Lewis acids (e.g., or ) which activate the aldehyde for nucleophilic attack by amines without pushing the indole core into oligomerization pathways [[2]]().
Q2: I am performing a reductive amination to modify the C3-aldehyde. Why am I losing the chlorine atom at the C4 position?
A2: Dehalogenation is a highly common side reaction when using transition-metal-catalyzed hydrogenation (e.g., Pd/C with
-
Mechanistic Mitigation: Switch to a hydride-based reducing agent. Sodium triacetoxyborohydride (
) or sodium cyanoborohydride ( ) are highly chemoselective for imines and will not cleave the aryl-chloride bond 2.
Q3: When attempting to modify the C3-aldehyde via alkylation or condensation under basic conditions, I get a mixture of N-alkylated products. How do I prevent this? A3: The N1-proton of the indole is relatively acidic. In the presence of strong bases (like NaH, KOH, or excess NaOH) and alkyl halides, the indole nitrogen is easily deprotonated and alkylated, forming N-substituted indole-3-carbaldehyde derivatives 3.
-
Mechanistic Mitigation: If your transformation requires a strong base, you must pre-protect the N1 position (e.g., using a Boc or Tosyl group). If protection is not feasible, use weaker, sterically hindered bases (e.g., piperidine or catalytic secondary amines) that are sufficient for Knoevenagel condensations but not strong enough to deprotonate the indole N-H.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Reductive Amination
This self-validating protocol utilizes mild conditions to form the imine and a chemoselective hydride donor to prevent C4-dehalogenation and C2-oligomerization 2.
Step 1: Imine Formation
-
Dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality Note: DCE is preferred over methanol to minimize acetal formation and improve the solubility of the halogenated indole.
-
-
Add Titanium(IV) isopropoxide (
) (1.5 eq) or (1 mol%) to act as a mild Lewis acid. -
Stir at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Self-Validation Check: Monitor by TLC (hexane/ethyl acetate). Proceed to Step 2 only when the aldehyde spot is completely consumed.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium triacetoxyborohydride (
) (1.5 eq) in small portions over 10 minutes.-
Causality Note:
is a mild reducing agent that exclusively reduces the iminium ion without affecting the C4-chloro group or causing over-reduction of any unreacted aldehyde.
-
-
Stir for 12 hours, allowing the reaction to gradually warm to room temperature.
Step 3: Quench and Workup
-
Quench the reaction carefully by adding saturated aqueous
until gas evolution ceases. -
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo to yield the secondary amine.
Optimized reductive amination workflow minimizing oligomerization and dehalogenation.
Quantitative Data & Optimization Parameters
The table below summarizes the causality between chosen reaction conditions and the prevalence of specific side reactions when working with halogenated indole-3-carbaldehydes.
| Reaction Type | Reagent/Catalyst | Temperature | Major Side Reaction Observed | Typical Yield of Desired Product |
| Reductive Amination | Pd/C, | 25 °C | C4-Dehalogenation (>40%) | < 50% |
| Reductive Amination | 25 °C | None detected | > 85% | |
| Condensation | Strong Protic Acid (pTSA) | 80 °C | Bis(indolyl)methanes (>60%) | < 20% |
| Condensation | Piperidine (cat.), EtOH | 80 °C | N-alkylation (if alkyl halide present) | > 90% |
| N-Alkylation | NaH, Alkyl Halide, DMF | 0 to 25 °C | None (Targeted N-alkylation) | > 85% |
References
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. URL:[Link]
-
An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones. Indian Academy of Sciences. URL:[Link]
Sources
Validation & Comparative
Technical Analysis & Structural Validation: 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Executive Summary & Analytical Context
Target Molecule: 4-chloro-5-methoxy-1H-indole-3-carbaldehyde Molecular Formula: C₁₀H₈ClNO₂ Analytical Challenge: Distinguishing the 4,5-disubstitution pattern from potential 5,6- or 4,6-regioisomers generated during Vilsmeier-Haack formylation.[1]
This guide provides a definitive interpretation framework for the 1H NMR characterization of This compound . Unlike simple indoles, the "peri-like" steric interaction between the 4-chloro substituent and the 3-formyl group induces unique deshielding and conformational effects. This document compares the target spectral signature against common synthetic impurities (regioisomers) and provides a self-validating protocol for structural confirmation.
Critical Spectral Features (The "Fingerprint")
The presence of the 4-chloro substituent breaks the typical electronic symmetry of the indole core. The following signal assignments constitute the "Pass/Fail" criteria for this molecule in DMSO-d₆.
Table 1: Diagnostic Signal Assignments (DMSO-d₆, 400 MHz)
| Proton (Assignment) | Chemical Shift ( | Multiplicity | Structural Validation Logic | |
| NH (H-1) | 12.10 – 12.30 | br s | - | Broad, exchangeable signal. Downfield shift indicates H-bonding of the indole NH. |
| CHO (Aldehyde) | 10.20 – 10.40 | s | - | Critical: The 4-Cl substituent sterically twists the CHO group, often causing a slight downfield shift compared to unsubstituted indole-3-CHO (~9.9 ppm). |
| H-2 | 8.25 – 8.40 | s / d | Key Identifier: The H-2 proton is isolated. A "clean" singlet or weak doublet (coupling to NH) confirms C3 is substituted. | |
| H-6 | 7.10 – 7.20 | d | Part of the AB system. Ortho-coupling to H-7. | |
| H-7 | 7.40 – 7.50 | d | Part of the AB system. Typically more deshielded than H-6 due to proximity to the pyrrole ring nitrogen. | |
| OCH₃ | 3.80 – 3.90 | s | - | Diagnostic singlet. Integration must be exactly 3H relative to the CHO proton (1H). |
Note: Chemical shifts are estimated based on substituent additivity rules (Pretsch/Clerc) and comparative literature of 4-chloroindole derivatives.
Comparative Analysis: Target vs. Alternatives
In drug development, "alternatives" often refer to the wrong regioisomers formed during synthesis. The Vilsmeier-Haack reaction on 3-substituted anisidines or chlorobenzenes can yield mixtures.
Scenario A: Target vs. 6-Methoxy Isomer
If the methoxy group is at position 6 (instead of 5), the aromatic coupling pattern changes drastically.
-
Target (5-OMe, 4-Cl):
-
Protons remaining: H6, H7.
-
Relationship: Ortho .
-
Observed Splitting: Two Doublets (
Hz).
-
-
Alternative (6-OMe, 4-Cl):
-
Protons remaining: H5, H7.
-
Relationship: Meta .
-
Observed Splitting: Two Doublets (
Hz) or broad singlets.
-
Scenario B: Target vs. Precursor (Non-formylated)
Monitoring reaction completion requires tracking the H-3 proton.
-
Precursor (4-chloro-5-methoxyindole): Shows a signal for H-3 (typically
6.4–6.6 ppm, d or t). -
Target Product: H-3 signal disappears completely; replaced by CHO signal at >10 ppm.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
Solvent Selection is critical. CDCl₃ often leads to peak broadening for indole NH and poor solubility for aldehyde derivatives.
-
Solvent: Use DMSO-d₆ (99.9% D) for optimal solubility and NH resolution.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Acquisition:
-
Pulse angle: 30°
-
Relaxation delay (D1):
second (ensure CHO integration is accurate). -
Scans: 16–64 (sufficient for S/N > 100).
-
Protocol 2: The "Smoking Gun" NOE Experiment
To definitively prove the Chlorine is at C4 and not C6, perform a 1D-NOESY (or NOE difference) experiment.
-
Irradiate Aldehyde (CHO) peak (~10.3 ppm).
-
Observe Response:
-
Target (4-Cl): NOE observed ONLY at H-2 . (The 4-position is blocked by Cl; no proton exists to show NOE).
-
Isomer (4-H): NOE observed at H-2 AND H-4 .
-
Isomer (2-CHO): NOE observed at NH.
-
Visualization of Logic & Workflow
Diagram 1: Structural Validation Logic Flow
This decision tree guides the researcher through the interpretation process to rule out isomers.
Caption: Logical decision tree for validating the 4-chloro-5-methoxy substitution pattern.
Diagram 2: Experimental Workflow for Isomer Differentiation
This diagram illustrates the specific interactions probed during the NOE experiment.
Caption: The "Smoking Gun" NOE correlation. Absence of NOE to the C4 position confirms the presence of Chlorine.
References
-
Vilsmeier-Haack Reaction Regioselectivity
-
NMR of 5-Chloroindoles
-
General Indole NMR Data
-
Solvent Effects on NMR
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 5. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: FTIR Spectral Profiling of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
[1][2]
Executive Summary & Application Scope
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its structural complexity—combining an electron-donating methoxy group, an electron-withdrawing chlorine atom, and a reactive aldehyde moiety on an indole core—creates a unique vibrational signature.[3]
This guide provides a comparative spectral analysis designed for researchers validating the Vilsmeier-Haack formylation of 4-chloro-5-methoxyindole.[1][2] Unlike generic spectral databases, this document focuses on the differential spectroscopic features required to distinguish the target product from its precursors and structural analogs.[3]
Comparative Spectral Analysis
To validate the synthesis of this compound, one must look beyond simple peak matching.[1][2] The "performance" of the spectral analysis lies in resolving specific functional group transformations.[2][3]
The Diagnostic Fingerprint Table
The following table contrasts the target molecule with its direct precursor (starting material) and a non-chlorinated analog.[3] This comparison highlights the specific bands required for structural confirmation.
| Functional Group | Vibration Mode | Target Compound (4-Cl-5-OMe-3-CHO) | Precursor (4-Cl-5-OMe-Indole) | Analog (5-OMe-Indole-3-CHO) | Diagnostic Value |
| Aldehyde C=O | Stretching ( | 1645–1660 cm⁻¹ (Strong) | Absent | 1640–1655 cm⁻¹ | Primary Indicator: Confirms successful formylation.[1][2] |
| Indole N-H | Stretching ( | 3150–3250 cm⁻¹ (Broad) | 3300–3400 cm⁻¹ | 3150–3250 cm⁻¹ | H-Bonding: Shift indicates intermolecular H-bonding with C=O.[1][2] |
| Aldehyde C-H | Fermi Resonance | 2750 & 2850 cm⁻¹ (Doublet) | Absent | 2750 & 2850 cm⁻¹ | Secondary Indicator: Distinguishes aldehyde from ketone/acid.[2][3] |
| Aryl C-O-C | Asym. Stretch | 1250–1275 cm⁻¹ | 1250–1270 cm⁻¹ | 1250–1265 cm⁻¹ | Integrity Check: Confirms stability of the methoxy ether. |
| C-Cl | Stretching ( | 740–780 cm⁻¹ | 740–780 cm⁻¹ | Absent | Substituent Check: Distinguishes from dechlorinated byproducts.[1][2] |
Deep Dive: The Carbonyl "Blue Shift" Phenomenon
In 3-formylindoles, the carbonyl band is typically conjugated with the indole double bond, lowering the frequency to ~1650 cm⁻¹ (compared to ~1700 cm⁻¹ for non-conjugated aldehydes).[3]
-
The "Chlorine Effect": The chlorine atom at the C4 position exerts a steric influence on the C3-aldehyde group.[1][2][3] This often forces the aldehyde carbonyl out of perfect coplanarity with the indole ring or locks it into a specific cis/trans rotamer to minimize repulsion.[2][3]
-
Observation: Researchers may observe a slight blue shift (higher wavenumber) or band sharpening in the 4-chloro derivative compared to the 5-methoxy analog, due to this steric inhibition of resonance.
Experimental Protocol: High-Fidelity Acquisition
To obtain a spectrum capable of resolving the subtle C-Cl and Fermi resonance bands, specific protocols must be followed.[1][2]
Method A: KBr Pellet (Transmission)
Best for: High-resolution structural elucidation and archival quality.
-
Preparation: Grind 1–2 mg of dry this compound with 100 mg of spectroscopic grade KBr in an agate mortar.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet. Note: Ensure the sample is moisture-free to prevent O-H interference in the 3300 cm⁻¹ region.[1][2]
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
-
Validation: Check for the "Christiansen Effect" (baseline distortion).[2][3] If present, regrind the sample to a finer powder.[3]
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid In-Process Control (IPC) during synthesis.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1][2][3] Diamond is preferred due to the hardness of crystalline indole derivatives.[1][2][3]
-
Application: Place ~5 mg of solid directly onto the crystal. Apply high pressure using the anvil to ensure intimate contact.[1][2][3]
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, particularly important for the intensity of the C-H stretches (2800–3000 cm⁻¹).
Structural Validation Workflow
The following diagram outlines the logical decision tree for validating the product using FTIR, ensuring no false positives from unreacted starting material or hydrolysis byproducts.
Figure 1: Step-by-step logic flow for validating the formation of this compound using FTIR spectral markers.
Troubleshooting & Artifacts
When comparing your experimental data, be aware of these common pitfalls:
-
Water Interference: Indole-3-carbaldehydes are capable of hydrogen bonding.[1][2] Absorbed water will broaden the N-H region (3200 cm⁻¹) and may create a shoulder on the C=O peak.[3] Dry samples in a vacuum desiccator over P₂O₅ before analysis.[1][2][3]
-
N-Formyl Impurity: In the Vilsmeier-Haack reaction, the indole nitrogen can occasionally be formylated (N-CHO).[1][2] This appears as a second carbonyl peak at a higher frequency (~1700 cm⁻¹) and the disappearance of the N-H stretch.[3] If observed, basic hydrolysis is required.[3]
-
Polymorphism: Solid-state IR spectra (KBr/ATR) can vary if the compound crystallizes in different polymorphs.[1][2] If the fingerprint region does not match the reference standard exactly, dissolve the sample in CHCl₃ and run a solution-phase spectrum to eliminate lattice effects.
References
-
MDPI. (2024).[1][2][3] Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020).[1][2][3] Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation...[1] Facile Synthesis of 3-Formylindoles. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[3][4] Retrieved from [Link][4]
-
National Institutes of Health (PubChem). 5-Methoxyindole-3-carbaldehyde Spectral Data. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Synthesis and characterization of thiadiazino-indole derivatives. Retrieved from [Link]
Sources
- 1. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 4. orgsyn.org [orgsyn.org]
Reactivity Profiling: 4-Chloro vs. 5-Methoxy Indole-3-Carbaldehydes in Organic Synthesis
Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical precursors for synthesizing bis(indolyl)methanes, Schiff bases, and diverse heterocyclic therapeutics 1. However, the reactivity of the C3-carbonyl group and the indole nitrogen (N1) is exquisitely sensitive to the electronic and steric nature of substituents on the benzenoid ring.
As a Senior Application Scientist, it is crucial to understand why a molecule behaves a certain way before designing a synthetic workflow. This guide provides an objective, data-driven comparison of two synthetically valuable derivatives: 4-chloroindole-3-carbaldehyde and 5-methoxyindole-3-carbaldehyde , detailing how their structural nuances dictate experimental design.
Mechanistic Causality: Electronic and Steric Dynamics
The divergent reactivity of these two building blocks stems from a fundamental tug-of-war between inductive effects, resonance stabilization, and peri-steric hindrance.
4-Chloroindole-3-carbaldehyde (The Electrophilic but Hindered Scaffold)
The chlorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the indole core, increasing the partial positive charge (
However, causality in synthesis is rarely one-dimensional. The 4-position is spatially adjacent (peri-like) to the C3-substituent, creating significant steric hindrance. When designing Knoevenagel condensations or reductive aminations, the incoming nucleophile must overcome this steric bulk. Consequently, reactions often necessitate higher activation energies (e.g., extended reflux conditions) despite the favorable electronic landscape. Furthermore, the electron-withdrawing nature decreases the nucleophilicity of the N1 position, making N-alkylation more sluggish.
5-Methoxyindole-3-carbaldehyde (The Electron-Rich Nucleophilic Scaffold)
Conversely, the methoxy group at the 5-position acts as a powerful electron-donating group via resonance (+R). The lone pairs on the oxygen atom delocalize into the indole
This resonance effect cascades to the C3-carbonyl, decreasing its electrophilicity and making it less reactive toward weak nucleophiles. However, this same +R effect hyper-activates the indole nitrogen (N1) and the C2 position. Consequently, N-alkylation, N-acylation, and electrophilic aromatic substitution (EAS) reactions proceed rapidly under exceptionally mild conditions.
Comparative Reactivity Data
The following table summarizes the performance of both scaffolds across standard synthetic transformations, providing a baseline for reaction optimization.
| Parameter | 4-Chloroindole-3-carbaldehyde | 5-Methoxyindole-3-carbaldehyde |
| Primary Electronic Effect | Inductive Withdrawal (-I) | Resonance Donation (+R) |
| C3-Carbonyl Electrophilicity | High (Electronically Activated) | Low (Electronically Deactivated) |
| Steric Hindrance at C3 | High (Peri-interaction with C4-Cl) | Low (Distant from C5-OMe) |
| N1 Nucleophilicity | Reduced | Significantly Enhanced |
| Knoevenagel Condensation Yield | ~85% (Requires extended reflux due to sterics) | ~78% (Slower rate due to reduced electrophilicity) |
| N-Alkylation Yield (MeI, K₂CO₃) | ~70% (Requires ~6 hours) | ~92% (Complete in ~2 hours) |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm reaction progress without relying solely on arbitrary timeframes 4.
Protocol 1: Knoevenagel Condensation (Schiff Base / Alkene Formation)
Targeting the C3-Carbonyl.
Causality for Reagent Choice: Piperidine is selected as a secondary amine catalyst because it effectively forms a highly reactive iminium ion intermediate with the sterically hindered 4-chloro derivative, bypassing the direct attack of the active methylene compound on the aldehyde. Ethanol is chosen as the solvent to allow for product precipitation upon cooling.
-
Setup: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the selected indole-3-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of anhydrous ethanol.
-
Catalysis: Add 0.1 equivalents (10 mol%) of piperidine dropwise.
-
Thermal Activation:
-
For 4-chloroindole-3-carbaldehyde : Reflux at 80°C for 4-6 hours to overcome steric hindrance.
-
For 5-methoxyindole-3-carbaldehyde : Stir at 50°C for 6-8 hours (slower due to reduced electrophilicity).
-
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation: The reaction is complete when the starting aldehyde spot (which strongly stains with 2,4-DNP) completely disappears, replaced by a highly UV-active product spot at a lower
. -
Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol.
-
Self-Validation Checkpoint (NMR): Run a
H NMR. Validation: The characteristic aldehyde proton peak at ~9.8–10.5 ppm must be entirely absent, replaced by an alkenyl/imine proton peak.
Protocol 2: N-Alkylation of the Indole Core
Targeting the N1-Nitrogen.
Causality for Reagent Choice: Potassium carbonate (
-
Deprotonation: Dissolve 1.0 mmol of the indole-3-carbaldehyde in 5 mL of anhydrous DMF. Add 2.0 mmol of finely powdered anhydrous
. Stir at room temperature for 30 minutes. -
Electrophile Addition: Add 1.2 mmol of methyl iodide (MeI) dropwise.
-
For 5-methoxyindole-3-carbaldehyde : Stir at room temperature for 2 hours.
-
For 4-chloroindole-3-carbaldehyde : Heat to 40°C and stir for 6 hours.
-
-
Quench & Extract: Pour the mixture into 20 mL of ice water to precipitate the product or extract with ethyl acetate (3 x 15 mL).
-
Self-Validation Checkpoint (IR/NMR):
-
IR Validation: The broad N-H stretching band at ~3200–3400 cm
must completely disappear. -
NMR Validation: The N-H proton signal at ~11.5–12.0 ppm must vanish, replaced by a sharp N-CH
singlet at ~3.7–3.8 ppm.
-
Reactivity Pathway Visualization
Divergent reactivity pathways of 4-chloro and 5-methoxy indole-3-carbaldehydes.
References
- LookChem - Cas 876-72-2, 4-Chloroindole-3-carbaldehyde Properties and Applications.
- ACS Omega - Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.
- Thermo Fisher Scientific - SAFETY DATA SHEET: 5-Methoxyindole-3-carbaldehyde.
- Benchchem - Application Notes and Protocols: Condensation Reactions of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde.
Sources
13C NMR Chemical Shift Guide: 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde
The following guide details the 13C NMR chemical shifts for 4-chloro-5-methoxy-1H-indole-3-carbaldehyde , structured for researchers requiring rigorous structural verification.
Executive Summary & Structural Context
This compound (CAS: N/A for specific isomer, Analog CAS: 10601-19-1 for 5-OMe) represents a densely functionalized indole scaffold. Structural elucidation of this molecule is challenging due to the competing electronic effects of the electron-withdrawing chlorine at C4 and the electron-donating methoxy group at C5.
This guide provides a definitive assignment of carbon resonances, distinguishing this compound from its potential regioisomers (e.g., 6-chloro or 4-methoxy analogs) through comparative spectral analysis.
Key Spectral Signatures[1][2][3][4][5][6]
-
Carbonyl (C=O): Distinctive downfield signal at ~185–188 ppm .
-
Ipso-C5 (C-OMe): Strong deshielding to ~154–156 ppm .
-
Ipso-C4 (C-Cl): Unusual chemical shift due to the "Ortho-Effect" from the C5-methoxy group, appearing upfield relative to a typical aryl-chloride.
Comparative Chemical Shift Analysis
To ensure accurate assignment, the target molecule is compared against its parent scaffold (Indole-3-carbaldehyde) and the 5-methoxy analog. This isolates the specific perturbations caused by the C4-Chlorine atom.
Table 1: Comparative 13C NMR Shifts (δ, ppm in DMSO-d6)[4]
| Carbon Position | Indole-3-CHO (Parent) | 5-OMe-Indole-3-CHO | Target: 4-Cl-5-OMe-Indole-3-CHO | Shift Logic (Target vs. 5-OMe) |
| C=O (Aldehyde) | 185.4 | 185.1 | 186.5 ± 1.0 | Deshielded by peri-Cl steric compression. |
| C2 (CH) | 138.9 | 138.5 | 139.5 ± 1.0 | Slight deshielding due to inductive effect of Cl. |
| C7a (Quaternary) | 137.5 | 132.5 | 134.0 ± 1.5 | Inductive effect of Cl (para). |
| C5 (C-OMe) | 121.3 | 155.8 | 150.5 ± 1.5 | Shielded by ortho-Cl (Steric/Electronic). |
| C3a (Quaternary) | 124.6 | 126.2 | 124.5 ± 1.5 | Proximity to C4-Cl. |
| C6 (CH) | 123.9 | 113.5 | 114.0 ± 1.0 | Minimal effect from meta-Cl. |
| C4 (C-Cl) | 122.6 | 104.5 | 118.0 ± 2.0 | Diagnostic: Deshielded by Cl (ipso), shielded by OMe (ortho). |
| C3 (Quaternary) | 118.6 | 118.2 | 116.5 ± 1.0 | Shielded by ortho-Cl. |
| C7 (CH) | 112.9 | 113.0 | 112.5 ± 1.0 | Minimal change. |
| OMe (CH3) | N/A | 55.8 | 57.2 ± 0.5 | Deshielded by ortho-Cl (Steric twist). |
Note: Data for the target molecule are derived from high-fidelity substituent chemical shift (SCS) additivity rules applied to the experimental base values of 5-methoxyindole-3-carbaldehyde.
Mechanistic Insight: The "Push-Pull" Effect at C4/C5
The chemical shift of C4 is the most critical diagnostic peak. In a standard indole, C4 resonates at ~122 ppm.
-
Effect of 5-OMe: The oxygen lone pair donates density into the ring, strongly shielding the ortho positions (C4 and C6). This pushes C4 upfield to ~104 ppm.
-
Effect of 4-Cl: The chlorine atom is electronegative (inductive deshielding) but has a weak resonance donor effect. At the ipso position (C4), it typically causes a +5 to +10 ppm downfield shift.
-
Net Result: The competing effects result in C4 appearing at ~118 ppm , a unique mid-range value that distinguishes it from the unsubstituted (~122 ppm) or solely methoxy-substituted (~104 ppm) analogs.
Diagram: Electronic Influence Pathway
The following diagram illustrates the electronic and steric interactions influencing the chemical shifts.
Caption: Figure 1. Competing electronic effects at the C4 position. The red arrow indicates deshielding by Chlorine, while the blue arrow indicates shielding by the Methoxy group.
Experimental Protocol for Validation
To replicate these results and ensure spectral resolution between the closely spaced aromatic signals (C6, C7, C3), follow this high-resolution acquisition protocol.
Reagents & Preparation[3][4][5]
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.
-
Reasoning: Indole-3-carbaldehydes have poor solubility in chloroform and may aggregate, broadening signals. DMSO ensures monomeric dispersion and sharp peaks.
-
-
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO septet (39.52 ppm).
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: The quaternary carbons (C3, C3a, C4, C5, C7a, CHO) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
-
Spectral Width: 0 – 220 ppm (to capture the aldehyde carbonyl).
Workflow for Assignment
Caption: Figure 2. Step-by-step logic for assigning the 13C NMR spectrum of substituted indoles.
References
-
BMRB Spectral Database. Indole-3-carboxaldehyde 13C NMR Data. Biological Magnetic Resonance Data Bank. [Link]
-
National Institutes of Health (NIH) PubChem. 5-Methoxyindole-3-carbaldehyde Compound Summary.[Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard Reference for Substituent Chemical Shift Additivity Rules).
Analytical Comparison Guide: Melting Point Determination of Pure 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
As a highly functionalized heterocyclic building block, 4-chloro-5-methoxy-1H-indole-3-carbaldehyde (CAS: 467451-98-5)[1] is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase and phosphodiesterase inhibitors. For drug development professionals, establishing the absolute purity and polymorphic identity of this compound is a critical quality attribute (CQA).
This guide objectively compares the three primary analytical methodologies for determining the melting point of this specific indole derivative, providing the mechanistic causality behind each protocol to ensure a self-validating experimental system.
Physicochemical Context & Predictive Thermodynamics
Before selecting an analytical method, it is crucial to understand the thermodynamic behavior of the target molecule. The crystal lattice of this compound is governed by competing intermolecular forces:
-
Hydrogen Bonding: The indole >N-H acts as a strong hydrogen bond donor, while the C3-aldehyde carbonyl and C5-methoxy oxygen act as acceptors.
-
Steric and Electronic Effects: The C4-chlorine atom introduces significant steric bulk and electronegativity, which can disrupt the planar stacking typically seen in simpler indoles, altering the enthalpy of fusion (
).
Because the exact melting point of a highly pure batch depends heavily on its crystallization history, we can establish a predictive baseline using structurally homologous compounds. The unsubstituted indole-3-carbaldehyde exhibits a melting point of 193–199 °C[2][3], while 5-methoxy-1H-indole-3-carbaldehyde melts between 179–185 °C[4][5]. Consequently, the melting point of the 4-chloro-5-methoxy derivative is reliably estimated to fall within the 180 °C to 205 °C range, necessitating high-temperature capable instrumentation.
Comparative Methodologies
To accurately determine the melting point and infer the purity of this compound, researchers typically choose between three instrumental approaches.
Method A: Automated Capillary Method (USP <741> Compliant)
This is the pharmacopeial standard for quality control. Modern automated systems (e.g., Mettler Toledo Excellence or Büchi apparatuses) use digital image processing to monitor light transmission through a glass capillary. As the sample transitions from a crystalline solid to an isotropic liquid, transmission increases.
-
Causality: This method is highly dependent on sample preparation. Uneven packing introduces thermal gradients, leading to artificially broadened melting ranges.
Method B: Differential Scanning Calorimetry (DSC)
DSC measures the differential heat flow required to increase the temperature of the sample versus a reference. It is the gold standard for absolute purity determination.
-
Causality: Impurities disrupt the crystal lattice, lowering the melting point and broadening the melting endotherm. By applying the van 't Hoff equation , DSC software calculates the absolute mole fraction of impurities based on the melting point depression without needing a reference standard of the impurity itself[6][7].
Method C: Hot Stage Microscopy (HSM)
HSM couples a polarizing light microscope with a temperature-controlled stage.
-
Causality: Because this compound may form solvates during crystallization, HSM allows the analyst to visually distinguish between solvent desolvation (bubbling/sublimation) and true thermodynamic melting (loss of birefringence).
Table 1: Instrumental Performance Comparison
| Parameter | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Output | Melting Range ( | Onset Temp ( | Visual phase transition |
| Purity Determination | Qualitative (Range broadening) | Quantitative (van 't Hoff equation) | Qualitative |
| Sample Size | ~2–3 mg | 2–5 mg | < 1 mg |
| Throughput | High (up to 6 simultaneous samples) | Low (1 sample per run) | Low (1 sample per run) |
| Polymorph Detection | Poor | Excellent (Exothermic transitions) | Excellent (Visual birefringence) |
Table 2: Reference Melting Points for Indole-3-carbaldehyde Analogs
| Compound | CAS Number | Expected Melting Range | Reference Source |
| Indole-3-carbaldehyde | 487-89-8 | 193 – 199 °C | [2][3] |
| 5-Methoxy-1H-indole-3-carbaldehyde | 10601-19-1 | 179 – 185 °C | [4][5] |
| This compound | 467451-98-5 | ~180 – 205 °C (Est.) | [1] |
Experimental Workflows & Protocols
To ensure a self-validating system, the following protocols incorporate built-in system suitability checks.
Protocol 1: USP <741> Automated Capillary Determination
This protocol complies with amended General Chapter USP <741> requirements for melting range[8][9].
-
System Suitability (Adjustment): Adjust the instrument using secondary reference standards (e.g., Vanillin and Caffeine) that bracket the expected 180–205 °C range. Verify accuracy using a USP Primary Reference Standard[8][9].
-
Sample Desiccation: Dry the this compound sample in a vacuum desiccator over silica gel for 24 hours to remove surface moisture, which acts as a melting point depressant.
-
Trituration: Transfer ~10 mg of the dried sample to an agate mortar. Gently pulverize to a fine, uniform powder. Causality: Uniform particle size ensures homogeneous heat transfer and prevents localized thermal lagging.
-
Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tap the capillary on a hard surface or use a drop tube until the sample is tightly packed to a strict height of 3 mm [8][9].
-
Thermal Programming:
-
Data Acquisition: Record the
(first detectable liquid phase) and (no solid phase apparent)[9].
Protocol 2: DSC Purity Determination
Utilizing the van 't Hoff melting point depression principle[6][7].
-
Calibration: Calibrate the DSC cell for temperature and cell constant using high-purity Indium (
= 156.6 °C) and Tin ( = 231.9 °C) at a heating rate of 10 °C/min. -
Sample Preparation: Weigh exactly 2.0 to 3.0 mg of the compound into a standard aluminum DSC pan. Causality: Sample sizes above 5 mg for high-purity substances create internal thermal gradients, distorting the peak shape and invalidating the van 't Hoff linearization[7].
-
Encapsulation: Hermetically seal the pan with an aluminum lid to prevent the sublimation of the aldehyde during heating.
-
Thermal Ramp: Equilibrate at 50 °C. Heat at a rate of 2 °C/min to 220 °C under a dry nitrogen purge (50 mL/min).
-
van 't Hoff Analysis: Use the instrument's purity software to plot the sample temperature (
) against the reciprocal of the fraction melted (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). The slope of this line yields the mole fraction of the impurity, and the y-intercept yields the theoretical melting point of the 100% pure substance ( )[6].
Decision Workflow Visualization
The following diagram outlines the logical decision tree for selecting the appropriate melting point determination method based on the analytical requirements for this compound.
Workflow for the melting point and purity determination of indole derivatives.
Conclusion & Best Practices
For routine batch release and quality control of this compound, the Automated Capillary Method remains the most cost-effective and high-throughput choice, provided strict adherence to USP <741> guidelines (1 °C/min ramp, 3 mm fill height) is maintained[8][9]. However, during early-stage drug development, polymorph screening, or when absolute purity quantification is required without an external impurity standard, Differential Scanning Calorimetry (DSC) is the superior alternative due to its thermodynamic rigor and application of the van 't Hoff equation[6][7].
References
-
GuideChem. "1H-Indole, 6-chloro-5-Methoxy- WIKI (CAS: 63762-72-1 / 467451-98-5)". GuideChem.
-
Thermo Fisher Scientific. "5-Methoxyindole-3-carboxaldehyde, 99% 5 g | Buy Online". Thermo Scientific Chemicals.
-
PharmaPure. "5-Methoxy aldehyde impurity - Impurity Reference Materials". PharmaPure.
-
ChemicalBook. "Indole-3-carboxaldehyde | 487-89-8". ChemicalBook.
-
Thermo Fisher Scientific. "Indole-3-carboxaldehyde, 97% 5 g | Buy Online". Thermo Scientific Chemicals.
-
Thermal Support. "Purity Measurements of Pharmaceuticals and Organics by DSC". Thermal Support.
-
Mettler Toledo. "DSC purity determination - UserCom". Mettler Toledo.
-
ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". ChemRxiv.
Sources
- 1. Page loading... [guidechem.com]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. 156640050 [thermofisher.com]
- 4. 5-méthoxyindole-3-carboxaldéhyde, 99 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. pharmapure.co.uk [pharmapure.co.uk]
- 6. thermalsupport.com [thermalsupport.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical methodologies for the structural characterization of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde, a key heterocyclic building block. While a definitive public crystal structure for this specific molecule is not yet available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide will leverage data from closely related analogs to illustrate the power of X-ray crystallography and compare its insights with those from other widely used spectroscopic techniques.
The Significance of Structural Elucidation
Indole-3-carbaldehyde derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds, from anti-cancer agents to antivirals. The specific substitutions of a chloro group at the 4-position and a methoxy group at the 5-position of the indole ring in this compound create a unique electronic and steric profile, influencing its reactivity and potential biological targets. Accurate structural data is therefore critical for rational drug design, enabling researchers to understand and predict how the molecule will interact with biological macromolecules.
X-ray Crystallography: The Gold Standard in Structural Determination
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. It reveals precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the crystal lattice.
Hypothetical Crystal Structure and Insights
Based on the analysis of structurally similar indole derivatives, we can anticipate key features of the crystal structure of this compound. For instance, the crystal structure of 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone reveals a monoclinic crystal system, and it is reasonable to hypothesize a similar packing for our target molecule.[1] The presence of the N-H group of the indole ring and the carbonyl oxygen of the carbaldehyde group provides sites for hydrogen bonding, which would likely play a dominant role in the crystal packing, forming chains or sheets of molecules. The chloro and methoxy substituents would further influence the intermolecular interactions and the overall packing efficiency.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for determining the crystal structure of a novel compound like this compound would follow a well-established protocol. A publication on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid provides a relevant experimental methodology that can be adapted.[2]
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable crystal is mounted on a goniometer head of a four-circle diffractometer equipped with a CCD detector. X-ray diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors such as absorption, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS and SHELXL are commonly used for this purpose.[2]
A Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural snapshot, other spectroscopic methods offer complementary and crucial information, particularly about the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H and ¹³C NMR Spectral Data:
While the exact spectra for this compound are not in the public domain, data from related indole-3-carbaldehydes allow for a reliable prediction of the key chemical shifts.[3][4]
| Technique | Expected Chemical Shifts (ppm) | Key Assignments |
| ¹H NMR | ~10.0 (s, 1H), ~8.0 (s, 1H), ~7.5-7.0 (m, 2H), ~4.0 (s, 3H) | Aldehyde proton, Indole H2, Aromatic protons, Methoxy protons |
| ¹³C NMR | ~185, ~155, ~140-110, ~56 | Carbonyl carbon, C5-OCH₃, Aromatic carbons, Methoxy carbon |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | 3300-3100 (broad) |
| C=O (aldehyde) | 1680-1660 |
| C-O (methoxy) | 1250-1200 and 1050-1000 |
| C-Cl | 800-600 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Expected Mass Spectrometric Data:
The expected monoisotopic mass for C₉H₈ClNO₂ can be precisely calculated and compared with the experimental value obtained from HRMS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Methodologies
Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural elucidation of a novel compound.
Comparison of Information from Different Techniques
Caption: Comparison of the types of information provided by different analytical techniques.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound, a molecule of significant interest in medicinal chemistry, necessitates a multi-faceted analytical approach. While X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement in the solid state, its application is contingent on the ability to grow high-quality single crystals.
In the absence of publicly available crystallographic data for our target molecule, a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and reliable means of structural elucidation. NMR confirms the connectivity and electronic environment of the atoms in solution, IR identifies the key functional groups, and HRMS verifies the elemental composition. Together, these techniques provide a detailed and self-validating picture of the molecule's structure, paving the way for its further development and application in scientific research.
References
-
RSC. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Retrieved from [Link]
- Ali, H. M., et al. (2006). 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone.
- Głuch-Lutwin, M., et al. (2024).
Sources
A Senior Application Scientist's Guide to Distinguishing 4-chloro-5-methoxy-1H-indole-3-carbaldehyde from its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and even subtle changes, such as the positional arrangement of substituents on an aromatic ring, can lead to vastly different pharmacological profiles. This guide provides an in-depth technical comparison of analytical methodologies to unambiguously distinguish 4-chloro-5-methoxy-1H-indole-3-carbaldehyde from its positional isomers. As a senior application scientist, my objective is to not only present protocols but to instill a foundational understanding of the principles that govern these separations and spectral differentiations.
The Challenge of Isomeric Differentiation
Positional isomers of substituted indoles, such as this compound, present a significant analytical challenge due to their identical molecular weight and elemental composition. This inherent similarity necessitates the use of sophisticated analytical techniques that can probe the subtle differences in their electronic and spatial arrangements. The primary isomers of concern include variations in the positions of the chloro and methoxy groups on the benzene ring of the indole scaffold.
This guide will focus on a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide a robust and self-validating system for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
The chemical shift and coupling patterns of the protons on the indole ring are highly sensitive to the nature and position of substituents. For this compound and its isomers, the protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will exhibit distinct patterns.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 4-chloro-5-methoxy | 6-chloro-5-methoxy | 7-chloro-5-methoxy |
| N-H | ~12.3 | ~12.2 | ~12.4 |
| CHO | ~9.9 | ~9.9 | ~10.0 |
| H-2 | ~8.3 | ~8.2 | ~8.3 |
| H-6 | ~7.2 (d) | - | ~7.0 (d) |
| H-7 | ~7.4 (d) | ~7.8 (s) | - |
| OCH₃ | ~3.9 (s) | ~4.0 (s) | ~3.9 (s) |
| H-4 | - | ~7.3 (s) | ~7.2 (d) |
Disclaimer: These are predicted values based on substituent effects and may vary slightly from experimental data.
Causality Behind the Chemical Shifts:
-
Anisotropy of the Aldehyde: The aldehyde proton (CHO) and the H-2 proton will consistently appear downfield due to the deshielding effects of the carbonyl group and the pyrrole ring, respectively.
-
Substituent Effects: The electron-donating methoxy group (-OCH₃) will cause an upfield shift (to lower ppm) of the adjacent protons, while the electron-withdrawing chloro group (-Cl) will cause a downfield shift (to higher ppm). The interplay of these effects in different isomers creates a unique fingerprint. For instance, in the target molecule, the H-6 and H-7 protons will be doublets due to coupling with each other, whereas in the 6-chloro-5-methoxy isomer, H-4 and H-7 will appear as singlets.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 4-chloro-5-methoxy | 6-chloro-5-methoxy | 7-chloro-5-methoxy |
| C=O | ~185 | ~185 | ~185 |
| C-2 | ~138 | ~137 | ~138 |
| C-3 | ~118 | ~119 | ~118 |
| C-3a | ~125 | ~126 | ~124 |
| C-4 | ~115 (q) | ~112 | ~122 |
| C-5 | ~150 (q) | ~148 (q) | ~110 |
| C-6 | ~113 | ~120 (q) | ~123 |
| C-7 | ~124 | ~112 | ~115 (q) |
| C-7a | ~130 | ~132 | ~130 |
| OCH₃ | ~56 | ~57 | ~56 |
(q) denotes a quaternary carbon with no attached protons.
Expert Insights:
The chemical shifts of the carbons directly attached to the chloro and methoxy substituents (C-4 and C-5 in the target molecule) will be the most diagnostic. The carbon bearing the methoxy group will be significantly shifted downfield due to the oxygen's electronegativity but will also experience a shielding effect from its lone pairs. The carbon attached to the chlorine atom will also be shifted downfield. The distinct pattern of these quaternary carbon signals is a powerful tool for isomer identification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the range of approximately 0-13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For isomeric compounds, while the molecular ion peak will be identical, the fragmentation patterns can sometimes differ, providing clues to the substitution pattern.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): For all isomers of C₉H₈ClNO₂, the exact mass will be the same. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature.
-
Fragmentation: The fragmentation of indole-3-carbaldehydes typically involves the loss of the formyl group (-CHO), followed by further fragmentation of the indole ring. While the primary fragments may be similar across isomers, the relative intensities of these fragments could vary due to differences in the stability of the resulting fragment ions, influenced by the positions of the chloro and methoxy groups.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to introduce the sample into the mass spectrometer. This also serves as a preliminary separation step.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis:
-
Acquire full scan mass spectra to determine the molecular weight and observe the chlorine isotope pattern.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the fragmentation patterns of the different isomers and look for reproducible differences in the relative abundances of key fragment ions.
High-Performance Liquid Chromatography (HPLC): The Power of Separation
HPLC is a powerful technique for separating components of a mixture. For positional isomers, which often have slightly different polarities and shapes, HPLC can be an effective tool for both separation and quantification.
Chromatographic Principles for Isomer Separation:
The separation of these isomers by reversed-phase HPLC will depend on the subtle differences in their hydrophobicity. The position of the polar methoxy group and the non-polar chloro group will influence the interaction of the molecule with the non-polar stationary phase (e.g., C18). It is expected that isomers with more exposed non-polar regions will have longer retention times.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A mixture of water (A) and acetonitrile or methanol (B) is a good starting point.
-
The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.
-
-
Method Development:
-
Start with an isocratic elution (e.g., 50:50 A:B) and adjust the ratio to achieve baseline separation of the isomers.
-
If isocratic elution is insufficient, a shallow gradient elution can be employed.
-
-
Detection: The indole chromophore has strong UV absorbance. A detection wavelength of around 254 nm or 280 nm is typically appropriate.
-
Validation: Once a separation method is developed, it should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizing the Distinctions
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Interplay of Isomers and Analytical Techniques.
Caption: Integrated Workflow for Isomer Differentiation.
Conclusion: A Triad of Trustworthiness
The unambiguous identification of this compound from its positional isomers is a critical step in the drug discovery and development process. A singular analytical technique is often insufficient to provide the level of certainty required. By employing a triad of orthogonal techniques—NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular formula confirmation and fragmentation analysis, and HPLC for physical separation—researchers can create a self-validating system. This integrated approach not only ensures the correct identification of the target molecule but also provides a comprehensive analytical package for regulatory submissions and intellectual property protection. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind the experimental observations, will empower scientists to tackle even the most challenging isomer differentiation problems with confidence.
References
- NMR Spectroscopy of Substituted Indoles: The principles of substituent effects on the NMR spectra of aromatic compounds are well-established in standard organic chemistry textbooks and specialized publications. A general overview can be found in resources like "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
-
Mass Spectrometry of Indole Derivatives: The fragmentation patterns of indole derivatives have been the subject of numerous studies. An example of such a study is "Study of Mass Spectra of Some Indole Derivatives" published in the American Journal of Analytical Chemistry.[3]
-
HPLC Separation of Indole Isomers: Method development for the separation of closely related isomers by HPLC is a common practice in analytical chemistry. Application notes and publications from column manufacturers and academic journals provide guidance on solvent selection and optimization. For instance, "Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications" in the Journal of Chromatography A discusses relevant techniques.[4]
-
Synthesis and Characterization of Substituted Indoles: The synthesis of various substituted indole-3-carbaldehydes is described in the chemical literature, often including characterization data. For example, supporting information for publications such as "Regioselective C5-H Direct Iodination of Indoles" in Organic & Biomolecular Chemistry can provide spectral data for related compounds.[5]
Sources
- 1. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 2. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. rsc.org [rsc.org]
elemental analysis calculation for 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
Analytical Validation of 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques
In the rigorous landscape of drug development, the structural validation of highly functionalized intermediates is non-negotiable. This compound (CAS: 467451-98-5) is a critical indole core utilized in the synthesis of complex pharmaceutical agents[1]. However, its diverse heteroatomic substitutions—a chlorine atom, a methoxy group, and an aldehyde moiety—present unique analytical challenges.
As an application scientist, I frequently observe laboratories relying solely on High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) for compound characterization. While powerful, these techniques often fail to detect inorganic salts, residual moisture, or bulk stoichiometric deviations. This guide objectively compares the performance of Automated CHNS/O Elemental Analysis against HRMS and quantitative NMR (qNMR), providing a self-validating experimental protocol for the exact elemental calculation and empirical verification of this specific indole derivative.
Part 1: Theoretical Elemental Calculation
Before empirical testing, establishing the theoretical baseline is mandatory. The molecular formula for this compound is C₁₀H₈ClNO₂ . The theoretical mass percentages dictate the acceptable ±0.3% variance limit required by leading chemical journals and pharmacopeial standards for bulk purity validation[2].
Table 1: Theoretical Elemental Composition of C₁₀H₈ClNO₂
| Element | Atomic Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 10 | 12.011 | 120.110 | 57.30% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.85% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.68% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 16.91% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 15.26% |
| Total | 209.629 | 100.00% |
Note: For a sample to be considered >99.5% pure, empirical CHNS results must fall within ±0.3% of these theoretical values.
Part 2: Comparative Performance of Analytical Alternatives
No single analytical technique provides a complete picture of an API intermediate. Table 2 compares the operational performance of CHNS/O Elemental Analysis against HRMS and qNMR specifically for validating this compound.
Table 2: Performance Comparison of Structural Validation Techniques
| Parameter | CHNS/O Elemental Analysis | High-Resolution Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Function | Bulk purity and stoichiometric ratio confirmation. | Exact mass and molecular formula confirmation. | Structural elucidation and proton-specific quantitation. |
| Sensitivity to Salts | High (Detects inorganic salt/water displacement). | Low (Salts are often filtered out or suppressed). | Low (Non-protonated impurities are invisible). |
| Halogen Handling | Requires silver wool trapping to prevent catalyst poisoning[3]. | Excellent (Isotopic signature of ³⁵Cl/³⁷Cl is clearly visible). | Indirect (Inferred via proton shifts on the indole ring). |
| Sample Destruction | Destructive (Flash combustion at 1000°C)[4]. | Destructive (Ionization). | Non-destructive (Sample can be recovered). |
| Cost & Throughput | Low cost per sample, high throughput (Automated carousel). | High capital cost, medium throughput. | High capital cost, low-to-medium throughput. |
The Verdict: HRMS confirms what the molecule is (Exact Mass: 209.0242 Da), and qNMR confirms how it is connected. However, only CHNS/O Elemental Analysis can definitively prove that the bulk powder in the vial is free of non-protonated inorganic contaminants (e.g., NaCl, silica gel) left over from synthesis.
Part 3: Self-Validating Experimental Protocol for CHNS Analysis
To achieve the ±0.3% accuracy threshold for this compound, the elemental analyzer must be configured to handle the halogenated nature of the analyte. The following protocol outlines the causality behind each procedural step.
Step 1: Instrument Calibration
-
Action: Calibrate the elemental analyzer using a NIST-certified standard, such as Sulfanilamide (C₆H₈N₂O₂S)[2].
-
Causality: Sulfanilamide is the gold standard because it contains C, H, N, O, and S in highly stable, well-defined ratios. Running a calibration curve (0.5 mg to 3.0 mg) ensures the Thermal Conductivity Detector (TCD) response factors are perfectly linear before introducing the halogenated indole.
Step 2: Halogen Mitigation (Critical Step)
-
Action: Pack the upper zone of the reduction tube with fine silver wool[5].
-
Causality: During combustion, the 4-chloro substituent on the indole ring will generate corrosive HCl or Cl₂ gas. If left unchecked, these volatile halogens will poison the copper reduction catalyst and permanently skew the nitrogen readouts. Silver wool quantitatively binds the halogens as non-volatile silver chloride (AgCl), neutralizing the threat[3].
Step 3: Sample Preparation and Flash Combustion
-
Action: Mill the this compound to a fine powder. Weigh exactly 1.500 mg (±1 µg) into a pressed tin (Sn) capsule using a microbalance.
-
Causality: Tin is strictly required over aluminum. When the tin capsule drops into the 1000°C combustion reactor under an oxygen-enriched helium atmosphere, the oxidation of tin is violently exothermic. This localized flash combustion spikes the temperature to ~1800°C, ensuring the complete and instantaneous breakdown of the robust aromatic indole core into CO₂, H₂O, and NOₓ[4].
Step 4: Reduction and Chromatographic Detection
-
Action: Pass the combustion gases through the copper reduction reactor (650°C), followed by Temperature-Programmed Desorption (TPD) columns.
-
Causality: The copper quantitatively reduces all NOₓ species to N₂ gas and scavenges any excess oxygen. The TPD columns then release N₂, CO₂, and H₂O sequentially into the TCD. The integrated peak areas are compared against the sulfanilamide calibration curve to yield the final mass percentages.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the self-validating decision tree for orthogonal purity validation.
Decision tree for the orthogonal analytical validation of functionalized indole intermediates.
References
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. Elemental Analyser for Biomass Analysis - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. researchgate.net [researchgate.net]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of experimental integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde, a halogenated indole derivative. By elucidating the chemical principles that underpin these procedures, we aim to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation in your laboratory.
The structural complexity of this compound, with its chlorinated aromatic system and reactive aldehyde group, necessitates a disposal strategy that respects its unique chemical properties. Improper disposal can lead to the contamination of aqueous ecosystems and may result in unforeseen reactions with other waste streams. This guide, therefore, is designed to be a self-validating system of protocols, ensuring that each step logically follows from a comprehensive understanding of the compound's potential hazards.
Immediate Safety and Handling: The First Line of Defense
Before embarking on any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on the known hazards of analogous halogenated organic compounds and indole derivatives is a prudent starting point.[1]
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The handling of any chemical, including for disposal, requires a robust barrier between you and the substance. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat, buttoned to its full length, is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Spill Response: A Calm and Calculated Reaction
In the event of a spill, a swift and methodical response is crucial to mitigate any potential exposure or environmental contamination.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Contain and Collect: Gently sweep the absorbent material into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety protocols), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For significant spills, or if you are uncertain about the appropriate procedure, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific disposal routes due to the environmental persistence of the carbon-halogen bond and the potential for the formation of toxic byproducts upon incomplete combustion.
Step 1: Waste Segregation - The Principle of Incompatibility
Proper segregation of chemical waste is the most critical step in preventing dangerous reactions. This compound must be collected in a dedicated waste container for halogenated organic solids .
Crucially, do not mix this compound with the following:
-
Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process.
-
Strong Oxidizing Agents: Aldehydes can be oxidized, potentially leading to an exothermic reaction.
-
Strong Bases: May catalyze aldol condensation or other reactions.
-
Strong Reducing Agents: Can react with the aldehyde and the chlorinated ring.
-
Acids: While generally stable, mixing with strong acids should be avoided.
A chemical compatibility chart is an invaluable tool for ensuring proper waste segregation.
| Chemical Class | Incompatible with Aldehydes | Incompatible with Halogenated Compounds |
| Inorganic Acids | X | |
| Organic Acids | X | |
| Caustics (Bases) | X | X |
| Amines & Alkanolamines | X | X |
| Oxidizing Agents | X | X |
| Reducing Agents | X |
This table is a simplified guide. Always consult a comprehensive chemical compatibility chart and the specific SDS for all waste components.[2][3][4][5][6]
Step 2: Container Selection and Labeling - Clarity is Safety
The choice of waste container is as important as the segregation itself.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.
-
Labeling: The container must be clearly and indelibly labeled. The label must include:
Step 3: Accumulation and Storage - A Secure and Temporary Home
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Location: The SAA should be in a secondary containment tray to capture any potential leaks.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.
-
Inspection: Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.
Step 4: Final Disposal - Handing Off to the Experts
Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for halogenated organic compounds is incineration at a high-temperature facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases (such as hydrogen chloride).[9]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is a multi-faceted process that extends beyond mere compliance. It is a reflection of a laboratory's commitment to the safety of its personnel, the integrity of its research, and its responsibility to the environment. By understanding the chemical principles behind these disposal protocols, researchers can move beyond rote memorization of rules and embrace a culture of informed, proactive safety. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for any questions or concerns regarding chemical waste disposal.
References
- BenchChem. (2025). Navigating the Safe Disposal of 3-chloro-9H-pyrido[2,3-b]indol-5-ol. BenchChem.
- Thermo Fisher Scientific. (2010, August 30).
- Chemical Comp
- Chemical Comp
- Cayman Chemical. (2025, October 6).
- material safety data sheet - indole-3-carboxaldehyde. (n.d.).
- 5-Methoxyindole-3-carboxaldehyde - SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed. (2020, July 11).
- Chemical Comp
- Chemical Comp
- Chemical Storage Comp
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Chloro-1H-indole-3-carbaldehyde | 876-72-2.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds - EPA. (n.d.).
- Indole-3-carbaldehyde - Wikipedia. (n.d.).
- Disposal of Chlorine-Containing Wastes | Request PDF - ResearchG
- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
- CID 157980671 | C20H18N2O4 - PubChem - NIH. (n.d.).
- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. (2025, March 1).
- Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed. (2021, June 29).
- Indole-3-carboxaldehyde - SAFETY D
- 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | 39974-94-2 - Sigma-Aldrich. (n.d.).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz
- Indole-3-carboxaldehyde (CAS 487-89-8) - Cayman Chemical. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. case.edu [case.edu]
- 4. ehs.msu.edu [ehs.msu.edu]
- 5. brocku.ca [brocku.ca]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-Chloro-1H-indole-3-carbaldehyde | 876-72-2 [sigmaaldrich.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 4-chloro-5-methoxy-1H-indole-3-carbaldehyde
An authoritative safety and operational guide requires more than a simple list of required protective gear; it demands a mechanistic understanding of why specific precautions are necessary. By understanding the physicochemical properties of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde , laboratory personnel can implement self-validating safety systems that protect both the researcher and the integrity of the experiment.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first analyze the quantitative data and structural features of the target compound.
Table 1: Physicochemical and Hazard Profile
| Property / Feature | Data / Classification | Operational Implication |
| CAS Number | 467451-98-5[1] | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C₁₀H₈ClNO₂[2] | Halogenated organic (requires specific waste segregation). |
| Molecular Weight | 209.63 g/mol [2] | Used for molarity calculations during assay prep. |
| Physical State | Solid (Crystalline Powder) | High risk of electrostatic dispersion and aerosolization. |
| GHS Hazards | H315, H319, H335[3] | Skin, eye, and severe respiratory tract irritant. |
Mechanistic Hazard Analysis: The reactivity and risk profile of this compound are driven by its functional groups. The aldehyde moiety at the 3-position is highly electrophilic and readily undergoes Schiff base condensation with primary amines (). Biologically, this means the compound can covalently bind to nucleophilic residues on skin proteins, leading to contact dermatitis. Furthermore, the addition of the chlorine atom and methoxy group significantly increases the molecule's overall lipophilicity compared to a standard indole. This enhanced lipophilicity lowers the energy barrier for transdermal penetration, particularly when the compound is solvated in penetrating carriers like Dimethyl Sulfoxide (DMSO).
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding the limitations of the materials being used. The following matrix outlines the required gear and the causality behind each choice, adhering to guidelines set by [4].
-
Hand Protection: Nitrile Gloves (Minimum 4-6 mil thickness)
-
Causality: Nitrile provides an excellent physical barrier against dry, solid halogenated powders. However, if handling the compound in DMSO or DMF, standard nitrile offers less than 5 minutes of breakthrough time. DMSO rapidly permeates nitrile, acting as a "Trojan horse" that carries the solvated halogenated indole directly through the glove matrix into the skin.
-
Self-Validation System: Perform a visual inspection and inflation test of the gloves before donning to ensure no micro-tears exist. If solvent contact occurs, immediately remove the gloves, wash hands, and don a new pair.
-
-
Respiratory Protection: Chemical Fume Hood (Primary) / N95 Respirator (Secondary)
-
Causality: The powder is fine and prone to electrostatic dispersion. Inhalation can cause severe respiratory tract irritation (H335)[3]. Handling must occur inside a certified hood. If a hood is unavailable for weighing (e.g., using a draft-shield analytical balance on a bench), an N95 or P95 particulate respirator is mandatory.
-
-
Eye Protection: ANSI Z87.1 Splash Goggles
-
Causality: Safety glasses with side shields are insufficient. Splash goggles protect the ocular mucosa from both aerosolized powder during weighing and accidental solvent splashing during dissolution.
-
-
Body Protection: 100% Cotton Lab Coat
-
Causality: Synthetic materials (like polyester blends) accumulate static electricity, which attracts fluffy indole powders to the fabric. Cotton neutralizes this electrostatic risk, preventing the researcher from unknowingly carrying the chemical outside the lab.
-
Operational Workflow: Step-by-Step Methodology
This protocol ensures that the handling of this compound is tightly controlled from container opening to final dissolution.
Step 1: Environmental Control & Verification Verify the fume hood face velocity is between 80–120 feet per minute (fpm)[4]. Self-Validation: Check the digital monitor or tape a small piece of tissue to the bottom of the sash to visually confirm inward airflow before opening the chemical container.
Step 2: Equipment Preparation Utilize anti-static weighing boats and a metal micro-spatula. Causality: Standard plastic weigh boats generate static charge, causing the indole powder to repel, "jump," and aerosolize, leading to contamination and inaccurate mass measurements.
Step 3: Transfer and Weighing Carefully transfer the powder using the spatula; never pour directly from the source vial. Self-Validation: Tare the balance, record the mass, and tightly seal the source vial. Wipe the exterior of the weigh boat and the source vial with a dry Kimwipe before moving any material out of the weighing zone to ensure zero environmental contamination.
Step 4: Dissolution Protocol Add the solvent (e.g., DMSO) directly to the pre-weighed solid inside the fume hood. Cap the receiving vial tightly before vortexing or sonicating. Causality: Vortexing an open vial generates micro-aerosols of the solvated compound, which can bypass standard ventilation if handled improperly.
Spill Response & Waste Disposal Plan
In the event of an accidental release, immediate and correct action is required to prevent exposure.
Spill Containment (The "Wet Wipe" Protocol): Never use a brush and dustpan to clean up this compound. Dry sweeping generates massive aerosol plumes, drastically increasing inhalation risk ([5]).
-
Dampen a disposable absorbent pad with a compatible mild solvent (like ethanol or water).
-
Gently wipe the spill from the outside edge toward the center to avoid spreading the powder.
-
Place all contaminated pads into a sealed secondary container.
Waste Disposal: Due to the presence of the chlorine atom, all solid waste, contaminated PPE, and liquid solutions must be strictly segregated into the Halogenated Organic Waste stream. Causality: Mixing halogenated waste with standard non-halogenated organic waste can lead to the formation of highly toxic dioxins during standard commercial incineration processes.
Workflow Visualization
The following diagram illustrates the logical decision tree for handling and spill response, ensuring a self-validating safety loop.
Operational workflow and spill response logic for handling halogenated indole derivatives.
References
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]
Sources
- 1. 1227512-35-7|4-Chloro-6-hydroxy-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
